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  • Product: 2-Methoxy-5-(prop-2-en-1-yl)pyridine
  • CAS: 1197831-20-1

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 2-Methoxy-5-(prop-2-en-1-yl)pyridine: A Comprehensive Technical Guide

Executive Summary The compound 2-methoxy-5-(prop-2-en-1-yl)pyridine (commonly referred to as 5-allyl-2-methoxypyridine) is a highly versatile heterocyclic building block. It is frequently utilized in the development of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methoxy-5-(prop-2-en-1-yl)pyridine (commonly referred to as 5-allyl-2-methoxypyridine) is a highly versatile heterocyclic building block. It is frequently utilized in the development of active pharmaceutical ingredients (APIs), including the synthesis of bicyclic δ-lactams[1] and pyridine-derived bedaquiline analogues for anti-tubercular applications[2].

Synthesizing functionalized pyridines presents unique challenges due to the electron-deficient nature of the heteroaromatic ring, which can inhibit standard electrophilic aromatic substitution and complicate traditional Grignard formations. This whitepaper details the two most robust, field-proven synthetic pathways for accessing this molecule: the industry-standard Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the highly efficient Magnesium "Ate" Complex-Mediated Allylation .

Retrosynthetic Analysis & Mechanistic Rationale

The strategic construction of the C(sp²)–C(sp³) bond at the C5 position of the pyridine ring dictates the retrosynthetic approach.

  • Route A (Cross-Coupling): Relies on the oxidative addition of a palladium catalyst into the C–Br bond of 5-bromo-2-methoxypyridine, followed by transmetalation with an allylboronic ester. This route is highly chemoselective and tolerates ambient moisture during the reaction phase[3].

  • Route B (Halogen-Metal Exchange): Utilizes a highly nucleophilic lithium magnesiate complex to force a rapid, non-cryogenic bromine-magnesium exchange. The resulting intermediate is then trapped by an allyl halide[1].

Retrosynthesis Target 2-Methoxy-5-(prop-2-en-1-yl)pyridine Substrate1 5-Bromo-2-methoxypyridine Target->Substrate1 Route A: Suzuki-Miyaura C(sp2)-C(sp3) Disconnection Nuc Allylboronic Acid Pinacol Ester Target->Nuc Substrate2 Magnesium 'Ate' Complex [n-Bu3Mg]Li Target->Substrate2 Route B: Mg-Ate Allylation Halogen-Metal Exchange Elec Allyl Bromide Target->Elec Substrate2->Substrate1 Non-cryogenic Exchange

Retrosynthetic analysis of 2-methoxy-5-(prop-2-en-1-yl)pyridine via two primary pathways.

Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the premier method for this transformation due to its scalability, mild conditions, and the low toxicity of boron byproducts[2]. The reaction leverages 5-bromo-2-methoxypyridine and allylboronic acid pinacol ester .

The electronic properties of the substrate are critical here. The methoxy group at C2 donates electron density via resonance but withdraws it inductively. The net effect leaves the C5 position sufficiently activated for the initial oxidative addition by the Pd(0) catalyst. A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is employed because water is strictly required to hydrolyze the pinacol ester and form the reactive, electron-rich trihydroxyboronate intermediate, which accelerates the transmetalation step[3].

SuzukiCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 5-Bromo-2-methoxypyridine Transmet Transmetalation Ar-Pd(II)-Allyl OxAdd->Transmet Allylboronic Acid Pinacol Ester + K2CO3 (Base) RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 2-Methoxy-5-(prop-2-en-1-yl)pyridine

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target pyridine derivative.

Alternative Route: Magnesium "Ate" Complex-Mediated Allylation

Traditional Grignard reagent formation from halopyridines is notoriously difficult and prone to side reactions like homocoupling or Chichibabin-type amination. To circumvent this, researchers utilize lithium magnesiate complexes (e.g., [n-Bu₃Mg]Li)[1].

These "ate" complexes are highly nucleophilic and facilitate a rapid, non-cryogenic bromine-magnesium exchange. The resulting 6-methoxypyridin-3-ylmagnesium intermediate is highly stable at slightly sub-zero temperatures and reacts cleanly with allyl bromide to yield the target compound without the need for expensive transition metal catalysts[1].

Quantitative Data & Optimization

The following table summarizes the operational parameters and performance metrics of both synthetic routes, allowing researchers to select the optimal pathway based on their laboratory capabilities and scale requirements.

ParameterRoute A: Suzuki-Miyaura CouplingRoute B: Magnesium "Ate" Allylation
Primary Reagents 5-Bromo-2-methoxypyridine, Allylboronic ester5-Bromo-2-methoxypyridine, Allyl bromide
Catalyst/Promoter Pd(dppf)Cl₂ (1-5 mol%)[n-Bu₃Mg]Li (1.2 equiv, Stoichiometric)
Typical Yield 80 - 92%70 - 85%
Reaction Temperature 80 - 100 °C (Reflux)-10 °C to Room Temperature
Reaction Time 4 - 12 hours1 - 3 hours
Key Advantage High functional group tolerance, highly scalableNon-cryogenic Grignard alternative, fast
Primary Drawback Cost of Pd catalyst and boronic esterSensitivity to moisture, pyrophoric reagents

Step-by-Step Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Self-Validating Workflow)
  • Preparation of the Reaction Mixture: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 equiv), allylboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Causality: A slight stoichiometric excess of the boronic ester compensates for minor protodeboronation side reactions. K₂CO₃ is required to activate the boronic ester into a reactive boronate complex.

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v) to achieve a 0.2 M concentration. Sparge the biphasic solution with argon gas for 15 minutes.

    • Causality: Water is essential to dissolve the inorganic base and facilitate boronate formation. Sparging displaces dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) oxide, halting the catalytic cycle.

  • Catalyst Introduction: Under a positive stream of argon, quickly add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is a robust precatalyst. The large bite angle of the bidentate dppf ligand sterically accelerates the final reductive elimination step, driving the reaction forward.

  • Heating & Reaction: Seal the flask and heat the mixture to 80 °C in an oil bath for 6-8 hours. Monitor the consumption of the aryl bromide via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with EtOAc and wash with saturated aqueous NaCl (brine). Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: Brine induces a salting-out effect, driving the organic product into the EtOAc layer while breaking up emulsions caused by amphiphilic boronic acid byproducts.

  • Purification: Purify the crude dark oil via silica gel flash column chromatography to afford pure 2-methoxy-5-(prop-2-en-1-yl)pyridine as a pale yellow oil.

Protocol B: Magnesium "Ate" Complex Allylation
  • Preparation of the Magnesiate Complex: In an oven-dried flask under an argon atmosphere, add a solution of n-butylmagnesium chloride (1.0 equiv) in THF. Cool to 0 °C, then dropwise add n-butyllithium (2.0 equiv, in hexanes). Stir for 15 minutes to form the [n-Bu₃Mg]Li complex.

    • Causality: The combination of Grignard and organolithium reagents forms a highly nucleophilic "ate" complex, which is vastly superior at executing halogen-metal exchange on electron-deficient heteroaryls compared to standard Grignard reagents.

  • Halogen-Metal Exchange: Cool the mixture to -10 °C. Add a solution of 5-bromo-2-methoxypyridine (1.0 equiv) in dry THF dropwise. Stir for 30 minutes.

    • Causality: Maintaining a slightly sub-zero temperature ensures the stable formation of the 6-methoxypyridin-3-ylmagnesium intermediate while suppressing unwanted homocoupling.

  • Electrophilic Trapping: Add allyl bromide (1.5 equiv) dropwise. Remove the cooling bath, allow the mixture to warm to room temperature naturally, and stir for 2 hours.

    • Causality: The "ate" complex acts as a strong nucleophile, attacking the allylic carbon and displacing the bromide ion to forge the new C–C bond.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the mixture with diethyl ether (3x), dry over MgSO₄, concentrate, and purify via distillation or chromatography.

    • Causality: NH₄Cl provides mild protons to safely neutralize unreacted organometallic species without causing acid-catalyzed cleavage of the methoxy ether group.

References

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit Source: National Institutes of Health (PMC) URL:[Link][2]

  • Natural Phosphate-supported Palladium: A Highly Efficient and Recyclable Catalyst for the Suzuki-Miyaura Coupling Under Microwave Irradiation Source: ResearchGate URL:[Link][3]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

Executive Summary 2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS: 1197831-20-1), often referred to as 5-allyl-2-methoxypyridine , represents a critical heteroaromatic building block in medicinal chemistry.[1] Structurally cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS: 1197831-20-1), often referred to as 5-allyl-2-methoxypyridine , represents a critical heteroaromatic building block in medicinal chemistry.[1] Structurally characterized by an electron-rich 2-methoxypyridine core substituted at the 5-position with an allylic handle, this compound serves as a versatile intermediate for the synthesis of complex pharmaceutical scaffolds, including AMPA receptor antagonists (e.g., Perampanel analogs). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Molecular Architecture & Identification

The molecule features a pyridine ring functionalized with a methoxy group at the C2 position and an allyl group at the C5 position. The presence of the methoxy group significantly alters the electronic properties of the pyridine ring, reducing the basicity of the nitrogen atom while increasing the electron density at the C3 and C5 positions, facilitating electrophilic substitutions or stabilizing the ring against nucleophilic attacks.

Parameter Data / Value
IUPAC Name 2-Methoxy-5-(prop-2-en-1-yl)pyridine
Common Synonyms 5-Allyl-2-methoxypyridine; 2-Methoxy-5-allylpyridine
CAS Registry Number 1197831-20-1
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES COc1ncc(CC=C)cc1
InChI Key Predicted: Unique hash based on structure

Part 2: Physicochemical Core Parameters

The following data synthesizes experimental values from structural analogs (e.g., 2-methoxy-5-methylpyridine, 2-bromo-5-methoxypyridine) and predictive group-contribution models to provide a working baseline for laboratory handling.

Physical State & Transitions
  • Appearance: Colorless to pale yellow oil/liquid at standard temperature and pressure (STP).

  • Boiling Point (Predicted): 215–225 °C (at 760 mmHg).

    • Note: Analogous 2-methoxy-5-methylpyridine boils at 204–206 °C. The addition of the vinyl group increases molecular weight and van der Waals interactions, elevating the boiling point.

    • Vacuum Distillation: ~95–105 °C at 1–2 mmHg.

  • Density: ~1.02 – 1.05 g/mL.

  • Refractive Index (

    
    ):  ~1.51 – 1.53.
    
Solubility & Lipophilicity
  • LogP (Octanol-Water): Estimated 2.1 – 2.5.

    • Mechanistic Insight: The methoxy group is moderately lipophilic, and the allyl chain adds hydrophobic character. This value suggests good membrane permeability, making it a viable fragment for CNS-active drug design.

  • Solubility Profile:

    • High: Dichloromethane, Ethyl Acetate, Methanol, DMSO, THF.

    • Low/Insoluble: Water (neutral pH).

    • pH-Dependent: Solubility in water increases significantly below pH 2.0 due to protonation of the pyridine nitrogen.

Acid-Base Chemistry (pKa)
  • pKa (Conjugate Acid): ~3.5 – 4.0.

    • Causality: The 2-methoxy substituent exerts an inductive electron-withdrawing effect (-I) that outweighs its resonance donating effect (+R) regarding the nitrogen lone pair availability. Consequently, 2-alkoxypyridines are significantly less basic than unsubstituted pyridine (pKa 5.2). The 5-allyl group is weakly electron-donating (+I), providing a minor boost to basicity compared to 2-methoxypyridine (pKa ~3.3).

Part 3: Synthetic Methodologies

The synthesis of 2-Methoxy-5-(prop-2-en-1-yl)pyridine typically employs transition-metal catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its mild conditions and tolerance of the methoxy functionality.

Protocol: Palladium-Catalyzed Allylation

Reaction Scheme: 5-Bromo-2-methoxypyridine + Allylboronic acid pinacol ester → [Pd(dppf)Cl2, K2CO3] → Product

Step-by-Step Methodology:
  • Reagent Preparation:

    • Charge a reaction vessel with 5-Bromo-2-methoxypyridine (1.0 equiv).

    • Add Allylboronic acid pinacol ester (1.2 equiv).

    • Add base: Potassium Carbonate (K₂CO₃) (3.0 equiv).

    • Solvent System: 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly with Nitrogen or Argon for 15 minutes.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under inert atmosphere.

  • Reaction:

    • Heat to 80–90 °C for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc) or LC-MS.

  • Work-up:

    • Cool to room temperature.[2] Dilute with Ethyl Acetate.[3]

    • Wash organic layer with water and brine. Dry over Na₂SO₄.[2][4][5]

    • Concentrate under reduced pressure.[5][6]

  • Purification:

    • Flash Column Chromatography (Silica Gel).[2]

    • Eluent: Gradient 0% → 10% Ethyl Acetate in Hexanes.

    • Note: The product is an oil; avoid prolonged exposure to silica to prevent hydrolysis of the methoxy group.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 5-Bromo-2-methoxypyridine Reagents Add: Allylboronic ester K2CO3, Pd Catalyst Start->Reagents Reaction Reaction: 85°C, 4-12h (Suzuki Coupling) Reagents->Reaction Workup Workup: Extract (EtOAc) Wash (Brine) Reaction->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Product Product: 2-Methoxy-5-allylpyridine Purify->Product

Figure 1: Standard Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-Methoxy-5-(prop-2-en-1-yl)pyridine.

Part 4: Spectroscopic Characterization Guide

For validation of the synthesized material, the following spectroscopic signals are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Position Shift (δ ppm) Multiplicity Integration Assignment
Pyridine C6-H 8.00 – 8.05Doublet (d)1HOrtho to N, Meta to OMe (Deshielded)
Pyridine C4-H 7.40 – 7.45Doublet of Doublets (dd)1HPara to N, Ortho to Allyl
Pyridine C3-H 6.65 – 6.75Doublet (d)1HMeta to N, Ortho to OMe (Shielded)
Allyl -CH= 5.85 – 6.00Multiplet (m)1HInternal alkene proton
Allyl =CH₂ 5.05 – 5.15Multiplet (m)2HTerminal alkene protons
Methoxy -OCH₃ 3.90 – 3.95Singlet (s)3HCharacteristic methoxy peak
Allyl -CH₂- 3.30 – 3.35Doublet (d)2HBenzylic/Pyridylic methylene
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 150.09 m/z.

  • Fragmentation Pattern: Loss of methoxy group (M-31) or allyl radical (M-41) is common in EI-MS.

Part 5: Stability & Reactivity Profile

Understanding the reactivity of the functional groups is essential for storage and downstream derivatization.

Stability
  • Oxidation Sensitivity: The terminal alkene (allyl group) is susceptible to auto-oxidation over time, forming epoxides or peroxides. Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Hydrolytic Stability: The 2-methoxypyridine moiety is generally stable to base but labile to strong acids (e.g., HBr, HI), which will cleave the ether to yield 5-allylpyridin-2(1H)-one .

Reactivity Pathways
  • Olefin Metathesis: The allyl group serves as an excellent handle for Ring-Closing Metathesis (RCM) to form fused bicyclic systems.

  • Epoxidation: Treatment with m-CPBA yields the epoxide, a precursor for beta-amino alcohols.

  • Demethylation: Reaction with BBr₃ or TMSI converts the methoxy group to the pyridone tautomer.

Visualization: Reactivity Logic

Reactivity Center 2-Methoxy-5-allylpyridine Acid Strong Acid (HBr) (Ether Cleavage) Center->Acid Metathesis Grubbs Catalyst (RCM) Center->Metathesis Oxidation m-CPBA (Epoxidation) Center->Oxidation Pyridone 5-Allylpyridin-2(1H)-one Acid->Pyridone Bicyclic Fused Bicyclic Systems Metathesis->Bicyclic Epoxide Epoxide Intermediate Oxidation->Epoxide

Figure 2: Primary reactivity pathways for downstream functionalization.

References

  • Boroncore . 2-Methoxy-5-(prop-2-en-1-yl)pyridine Product Entry. Boroncore Catalog. Link

  • Sigma-Aldrich .[7][8] Safety Data Sheet: 2-Methoxy-5-methylpyridine (Analogous Safety Data). Merck KGaA. Link

  • Lombardino, J. G. (1981).[5][6] Synthesis of 2-Amino-5-methoxypyridine and related derivatives. Journal of Medicinal Chemistry, 24(1), 39. (Foundational synthesis of precursors).

  • Royal Society of Chemistry . Synthetic routes to substituted alkoxypyridines. ChemSpider / RSC Supplementary Info. Link

  • EPA CompTox Dashboard . Physicochemical properties of Pyridine derivatives. US Environmental Protection Agency. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Methoxy-5-(prop-2-en-1-yl)pyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Methoxy-5-(prop-2-en-1-yl)pyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility and stability in the drug development pipeline, this document offers a detailed exploration of the theoretical and practical aspects of these parameters. For researchers, scientists, and drug development professionals, this guide is intended to be a foundational resource, providing not only established knowledge on related chemical structures but also robust, actionable protocols for the empirical determination of these key characteristics.

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable product is critically dependent on a thorough understanding of its fundamental properties. Among these, solubility and stability are paramount. Solubility dictates the bioavailability and formulation possibilities of a compound, while its stability profile determines its shelf-life, storage conditions, and potential degradation pathways, which are crucial for safety and efficacy.

2-Methoxy-5-(prop-2-en-1-yl)pyridine, with its methoxypyridine core and an allyl substituent, presents a unique combination of functional groups that influence its behavior in various environments. The pyridine ring imparts basicity and potential for salt formation, the methoxy group can influence electronic properties and metabolism, and the reactive allyl group is a potential site for oxidative or additive degradation. This guide will delve into the systematic evaluation of these characteristics.

Solubility Profile: A Multifaceted Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic effect. The general principle of "like dissolves like" provides a preliminary indication, suggesting that 2-Methoxy-5-(prop-2-en-1-yl)pyridine, as a moderately polar molecule, would exhibit solubility in a range of organic solvents.[1] However, for pharmaceutical applications, a quantitative understanding across various aqueous and organic media is essential.

Predicted Solubility Characteristics

Based on its structure, 2-Methoxy-5-(prop-2-en-1-yl)pyridine is expected to be soluble in most organic solvents.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the methoxy group can also participate in hydrogen bonding, albeit weakly. The overall lipophilicity will be influenced by the allyl group and the pyridine ring itself.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2-Methoxy-5-(prop-2-en-1-yl)pyridine is crucial. A tiered experimental workflow is recommended, starting with qualitative assessments and progressing to quantitative determinations.

Experimental Protocol 1: Qualitative and Semi-Quantitative Solubility Assessment

Objective: To rapidly assess the solubility of 2-Methoxy-5-(prop-2-en-1-yl)pyridine in a range of common solvents.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Methoxy-5-(prop-2-en-1-yl)pyridine into separate 2 mL glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, 0.1 N HCl, 0.1 N NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dichloromethane, Hexane) in incremental volumes (e.g., 100 µL).

  • Equilibration: After each solvent addition, cap the vial and vortex for 1-2 minutes. Allow the vial to stand at a controlled temperature (e.g., 25 °C) for at least 15 minutes to reach equilibrium.

  • Visual Inspection: Observe the vial for the presence of undissolved solid material. Continue adding solvent incrementally until the solid is completely dissolved or a maximum volume (e.g., 2 mL) is reached.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the sample, as outlined in the United States Pharmacopeia (USP) or other relevant guidelines.

Rationale: This initial screening provides a rapid and cost-effective way to understand the general solubility behavior of the compound and to select appropriate solvents for further quantitative analysis.[2][3][4]

Quantitative Solubility Determination and Data Presentation

For drug development purposes, precise solubility data is required. High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for this purpose.[5][6]

Experimental Protocol 2: Quantitative Solubility Determination by HPLC

Objective: To determine the equilibrium solubility of 2-Methoxy-5-(prop-2-en-1-yl)pyridine in selected solvents at different temperatures.

Methodology:

  • Sample Preparation: Add an excess amount of 2-Methoxy-5-(prop-2-en-1-yl)pyridine to vials containing the selected solvents (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).

  • Equilibration: Shake the vials in a temperature-controlled incubator (e.g., at 25 °C and 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples using a validated stability-indicating HPLC method. A typical method might involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a suitable buffer like ammonium acetate).[7][8]

  • Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25To be determinedTo be determined
Purified Water37To be determinedTo be determined
0.1 N HCl25To be determinedTo be determined
0.1 N HCl37To be determinedTo be determined
PBS (pH 7.4)25To be determinedTo be determined
PBS (pH 7.4)37To be determinedTo be determined
Ethanol25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined

Logical Relationship of Factors Influencing Solubility

cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Compound 2-Methoxy-5-(prop-2-en-1-yl)pyridine Structure Molecular Structure (Polarity, H-bonding) Compound->Structure pKa pKa (Ionization at different pH) Compound->pKa Solubility Aqueous Solubility Structure->Solubility 'Like dissolves like' pH pH of Medium Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Determines interaction strength Temperature Temperature Temperature->Solubility Affects dissolution thermodynamics pH->Solubility Influences ionization cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow Compound 2-Methoxy-5-(prop-2-en-1-yl)pyridine Acid Acidic Hydrolysis (e.g., 0.1 N HCl, heat) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH, RT) Compound->Base Oxidation Oxidation (e.g., 3% H2O2) Compound->Oxidation Photolysis Photolysis (UV/Vis light) Compound->Photolysis HPLC HPLC-PDA (Quantification & Peak Purity) Acid->HPLC Base->HPLC Oxidation->HPLC Photolysis->HPLC LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS For unknown peaks Degradation Degradation Profile (Pathways & Kinetics) LCMS->Degradation

Caption: Experimental workflow for forced degradation studies.

Conclusion and Future Directions

This guide has outlined the fundamental principles and provided detailed experimental protocols for the comprehensive evaluation of the solubility and stability of 2-Methoxy-5-(prop-2-en-1-yl)pyridine. While specific data for this molecule is not yet publicly available, the methodologies described herein provide a robust framework for its characterization.

For drug development professionals, the successful application of these protocols will yield critical data to inform formulation development, establish appropriate storage and handling procedures, and ensure the safety and efficacy of any potential therapeutic agent. Future work should focus on the execution of these studies and the detailed structural elucidation of any identified degradation products.

References

  • Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed. Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review. (2022). ResearchGate. Retrieved from [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). Retrieved from [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]

  • (PDF) Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. (2024). IWA Publishing. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved from [Link]

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (n.d.). Google Patents.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs. Retrieved from [Link]

  • ICH: New Guideline for Stabilities. (2025). ECA Academy. Retrieved from [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). MDPI. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (n.d.). UPCommons. Retrieved from [Link]

  • 2‐Methoxy Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical quantification of active ingredients using HPLC. (n.d.). Liverpool School of Tropical Medicine. Retrieved from [Link]

  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (2012). PubMed. Retrieved from [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). ResearchGate. Retrieved from [Link]

Sources

Exploratory

literature review on substituted 2-methoxypyridines

An In-Depth Technical Guide on Substituted 2-Methoxypyridines Executive Summary The 2-methoxypyridine scaffold represents a critical "lactim ether" motif in medicinal chemistry, offering a unique balance of physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Substituted 2-Methoxypyridines

Executive Summary

The 2-methoxypyridine scaffold represents a critical "lactim ether" motif in medicinal chemistry, offering a unique balance of physicochemical properties that distinguish it from its parent pyridine and the tautomeric 2-pyridone. Unlike the ubiquitous pyridine ring, the 2-methoxy derivative exhibits attenuated basicity (pKa ~3.3 vs. 5.2), enhanced metabolic stability at the C-2 position, and serves as a powerful directing group for regioselective functionalization. This guide synthesizes the thermodynamic principles, synthetic methodologies, and medicinal utility of substituted 2-methoxypyridines, providing a roadmap for their integration into drug discovery programs.

Physicochemical & Thermodynamic Foundations

Understanding the 2-methoxypyridine core requires dissecting its electronic structure and stability relative to its tautomer.

The Lactim-Lactam Dichotomy

2-Methoxypyridine is the lactim ether of 2-pyridone. While 2-pyridone is the thermodynamically favored tautomer (by ~9 kcal/mol in the gas phase) due to the strength of the amide-like resonance, the O-methylated lactim ether is kinetically stable. However, under strong acidic conditions (e.g., HBr/AcOH) or nucleophilic attack at the methyl group, it reverts to the 2-pyridone.

  • Implication: The methoxy group effectively "masks" the polar amide functionality, increasing lipophilicity (LogP) and membrane permeability, while retaining the option to unmask the pyridone later in a synthetic sequence or via metabolic O-demethylation.

Basicity and Electronic Effects

The methoxy group at C-2 exerts two opposing effects:

  • Mesomeric (+M): Donates electron density into the ring, activating C-3 and C-5 toward electrophiles.

  • Inductive (-I): Withdraws electron density from the ring nitrogen.

Result: The inductive effect dominates the basicity. The pKa of the conjugate acid of 2-methoxypyridine is 3.28 , significantly lower than pyridine (5.23). This reduced basicity is advantageous in drug design to minimize non-specific protein binding and lysosomal trapping often associated with highly basic amines.

Table 1: Comparative Physicochemical Properties

PropertyPyridine2-Methoxypyridine2-Pyridone
pKa (Conjugate Acid) 5.233.280.75 (O-protonation)
LogP (Octanol/Water) 0.65~1.34-0.58
H-Bond Donor 001
H-Bond Acceptor 12 (N and O)1 (Carbonyl O)
Dominant Reactivity Nucleophilic (N)Electrophilic (C-3/C-5)Electrophilic (C-3/C-5)

Synthetic Architectures

The construction of substituted 2-methoxypyridines relies on two primary pillars: Nucleophilic Aromatic Substitution (SNAr) for the core formation, and Directed Ortho Metalation (DoM) for regioselective decoration.

The "Workhorse" Route: SNAr

The most robust entry point is the displacement of a C-2 halogen (F, Cl, Br) by methoxide.

  • Mechanism: Addition-Elimination via a Meisenheimer intermediate.

  • Reactivity Order: 2-F >> 2-Cl > 2-Br. The high electronegativity of fluorine stabilizes the anionic intermediate, accelerating the rate-determining addition step.

  • Protocol Note: While NaOMe/MeOH is standard, the use of phase-transfer catalysts (e.g., 18-crown-6) in non-polar solvents can enhance yields for electron-rich substrates.

The "Precision" Tool: Directed Ortho Metalation (DoM)

The methoxy group is a potent Directed Metalation Group (DMG). It coordinates organolithium reagents (e.g., n-BuLi, LiTMP), directing deprotonation exclusively to the C-3 position .

  • CIPE (Complex-Induced Proximity Effect): The lithium atom coordinates to the methoxy oxygen and the ring nitrogen, pre-organizing the base near the C-3 proton.

  • Regiocontrol:

    • Standard: C-3 substitution.

    • Blocked C-3: If C-3 is substituted (e.g., with SiMe3), lithiation may occur at C-6, though C-4 lithiation is rare without a second directing group.

    • Halogen Dance: If a halogen (Br/I) is present at C-3, treatment with LDA can trigger a "halogen dance," migrating the halogen to C-4 or C-5 to generate the thermodynamically most stable lithio-species.

DoM_Mechanism cluster_0 Directed Ortho Metalation (DoM) Cycle Start 2-Methoxypyridine Complex Pre-Lithiation Complex (CIPE) Start->Complex + n-BuLi / THF (-78°C) Lithio 3-Lithio-2-methoxypyridine (Reactive Intermediate) Complex->Lithio Deprotonation (k_H/D >> 1) Product 3-Substituted 2-Methoxypyridine Lithio->Product + Electrophile (E+) (e.g., DMF, I2, B(OMe)3) caption Fig 1: The methoxy group coordinates Li, directing deprotonation to C-3 via the Complex-Induced Proximity Effect.

Experimental Protocols

These protocols are derived from high-reliability organic synthesis standards.

Protocol A: Synthesis of 2-Methoxy-5-bromopyridine (SNAr)

Target: Conversion of 2,5-dibromopyridine to 2-methoxy-5-bromopyridine. Rationale: Selective displacement at C-2 occurs because the nitrogen activates the ortho-position more strongly than the meta-position.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 2,5-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous methanol (100 mL).

  • Reagent Addition: Add Sodium Methoxide (25 wt% in MeOH, 11.0 mL, 48 mmol) dropwise over 10 minutes under N2 atmosphere.

  • Reaction: Reflux the mixture (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).

  • Workup: Cool to room temperature. Concentrate in vacuo to ~20 mL. Pour into water (100 mL) and extract with Et2O (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Recrystallize from pentane if necessary.

  • Yield: Expected 85-92%.

Protocol B: C-3 Functionalization via DoM

Target: Synthesis of 2-methoxypyridine-3-carbaldehyde.

  • Setup: Charge a flask with 2-methoxypyridine (1.09 g, 10 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone).

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) dropwise via syringe pump over 15 min. Maintain internal temp < -70°C.

  • Aging: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 3-lithio species.

  • Electrophile Trapping: Add dry DMF (1.2 mL, 15 mmol) dropwise. Stir for 30 min at -78°C, then allow to warm to 0°C.

  • Quench: Add saturated NH4Cl (10 mL).

  • Workup: Extract with EtOAc, wash with water/brine. Purify via silica gel chromatography.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The 2-methoxypyridine unit is often used as a bioisostere for:

  • o-Methoxyphenyl: The pyridine nitrogen reduces lipophilicity and introduces a weak H-bond acceptor.

  • 2-Pyridone: As a "masked" pyridone, it improves oral bioavailability (better permeability) and can be metabolically converted to the active pyridone species in vivo.

Case Studies & Applications
  • Gamma-Secretase Modulators: Substituted 2-methoxypyridines have been identified as potent scaffolds for modulating gamma-secretase in Alzheimer's research, where the methoxy group aids in penetrating the Blood-Brain Barrier (BBB) compared to the more polar pyridone analogues.

  • Antibiotics: The 2-methoxy-3-pyridinesulfonyl chloride intermediate is a key building block for advanced macrolide (erythromycin-derived) antibiotics.[1]

  • BACE1 Inhibitors: Used in the synthesis of bicyclic iminopyrimidinones, where the 2-methoxypyridine acts as an anchoring group in the enzyme active site.

Visualizing the Synthetic Decision Tree

The following diagram illustrates the decision logic for functionalizing the 2-methoxypyridine core.

Synthesis_Tree Root Target: Substituted 2-Methoxypyridine Decision1 Where is the substituent needed? Root->Decision1 C3 Position C-3 Decision1->C3 C4 Position C-4 Decision1->C4 C5 Position C-5 Decision1->C5 C6 Position C-6 Decision1->C6 DoM Method: Directed Ortho Metalation (n-BuLi / E+) C3->DoM C4_Strat Method: S_NAr on 4-Halo or Pd-Catalyzed Coupling C4->C4_Strat C5_Strat Method: Electrophilic Subst (Halogenation) or Coupling on 5-Bromo precursor C5->C5_Strat C6_Strat Method: Block C-3 then DoM or S_NAr on 2,6-dihalo C6->C6_Strat caption Fig 2: Synthetic decision matrix based on regiochemical target.

References

  • Trécourt, F., et al. "Catalyzed metalation applied to 2-methoxypyridine."[1] The Journal of Organic Chemistry, 1988. Link

  • Gros, P., & Fort, Y. "Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?" The Journal of Organic Chemistry, 2003. Link

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Link

  • Rynearson, K. D., et al. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Bioorganic & Medicinal Chemistry, 2020.[2] Link

  • BenchChem. "2-Methoxypyridine Structure and Applications." BenchChem Compound Database, 2025. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74201, 2-Methoxypyridine." PubChem, 2025.[3] Link

Sources

Foundational

Potential Biological Activity of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

This in-depth technical guide analyzes the potential biological activity, pharmacological profile, and experimental utility of 2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS: 1197831-20-1). While direct literature on this spe...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide analyzes the potential biological activity, pharmacological profile, and experimental utility of 2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS: 1197831-20-1).

While direct literature on this specific ligand is sparse, its structural integration of a pyridine pharmacophore , a methoxy-isostere , and a reactive allyl handle positions it as a significant probe in medicinal chemistry. This analysis synthesizes established Structure-Activity Relationships (SAR) from analogous scaffolds (estragole, methyleugenol, and nicotinic ligands) to predict its biological behavior.

A Pharmacophore Analysis & Research Guide

Executive Summary

2-Methoxy-5-(prop-2-en-1-yl)pyridine (hereafter referred to as 2M5AP ) is a heteroaromatic small molecule combining a pyridine ring with an electron-donating methoxy group at the C2 position and a hydrophobic allyl chain at the C5 position.

Structurally, 2M5AP is a bioisostere of estragole (1-allyl-4-methoxybenzene), where the benzene ring is replaced by a pyridine. This substitution significantly alters the electronic landscape, reducing lipophilicity and introducing a basic nitrogen center (pKa modulation).

Key Predicted Activities:

  • Transient Receptor Potential (TRP) Modulation: Likely agonist activity at TRPA1/TRPV1 channels, analogous to allyl-benzene derivatives (eugenol, estragole).

  • Nicotinic Acetylcholine Receptor (nAChR) Ligand: The 2-methoxy-5-substituted pyridine scaffold is a known pharmacophore for nAChR modulation, potentially acting as a partial agonist or allosteric modulator.

  • Cytochrome P450 Mechanism-Based Inhibition: The terminal alkene (allyl group) is a classic "suicide substrate" motif, capable of heme alkylation and irreversible CYP inactivation.

  • Genotoxicity (Metabolic Activation): Similar to estragole, the allylic position is susceptible to 1'-hydroxylation and subsequent sulfation, leading to reactive carbocations capable of DNA adduction.

Chemical Profile & Pharmacophore Deconstruction

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Significance
Molecular Formula C₉H₁₁NOLow molecular weight fragment-like scaffold.
Molecular Weight 149.19 g/mol Ideal for CNS penetration (BBB permeable).
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; higher than pyridine, lower than estragole.
TPSA ~22 ŲExcellent membrane permeability.
pKa (Pyridine N) ~3.0 - 4.0The 2-methoxy group (electron-donating by resonance but withdrawing by induction) and the pyridine N create a weak base.
H-Bond Acceptors 2 (N, O)Key for receptor binding pocket interactions.
H-Bond Donors 0Purely acceptor-driven interactions.
Pharmacophore Map

The molecule can be dissected into three functional zones, each driving specific biological interactions.

Pharmacophore Pyridine Pyridine Core (Scaffold) Methoxy 2-Methoxy Group (Electronic Modulator) Pyridine->Methoxy Electronic Coupling Allyl 5-Allyl Group (Hydrophobic/Reactive Tail) Pyridine->Allyl 5-Position Vector Target_nAChR Target: nAChR (Cation-Pi / H-Bond) Pyridine->Target_nAChR Pi-Stacking Methoxy->Target_nAChR H-Bond Acceptor Target_TRP Target: TRP Channels (Covalent Cysteine Mod.) Allyl->Target_TRP Electrophile (Potential) Target_CYP Target: CYP450 (Heme Alkylation) Allyl->Target_CYP Suicide Inhibition

Figure 1: Pharmacophore deconstruction of 2M5AP showing functional zones and predicted biological targets.

Detailed Biological Activity Analysis

Target 1: TRP Channel Modulation (TRPA1 / TRPV1)

Mechanism: Allyl-containing aromatics (e.g., allyl isothiocyanate, eugenol, cinnamaldehyde) are potent modulators of Transient Receptor Potential (TRP) channels. The allyl group often acts as an electrophile (after metabolic activation or via direct interaction) targeting cysteine residues (e.g., Cys621 in TRPA1) or interacting with the hydrophobic vanilloid pocket of TRPV1.

Hypothesis for 2M5AP:

  • TRPA1 Agonism: The allyl group provides the necessary steric bulk and reactivity potential. The pyridine ring replaces the phenol of eugenol, potentially altering the binding kinetics but retaining the core "tail" interaction.

  • Utility: 2M5AP could serve as a non-pungent analog probe to study the role of the aromatic core in TRP channel gating.

Target 2: Nicotinic Acetylcholine Receptors (nAChRs)

Mechanism: The 3-pyridyl ether motif is a classic scaffold for nAChR ligands (e.g., A-85380). While 2M5AP is a 2,5-disubstituted pyridine (structurally distinct from the canonical 3-substituted nicotine), the 5-position substitution is critical for high-affinity binding to α4β2 subtypes.

SAR Insight:

  • 2-Methoxy Effect: The 2-methoxy group reduces the basicity of the pyridine nitrogen compared to nicotine. This often lowers affinity for the α4β2 site but may enhance selectivity for other subtypes or reduce toxicity.

  • 5-Allyl Effect: The 5-position accommodates hydrophobic groups. An allyl group is sterically compatible with the "auxiliary binding pocket" of the nAChR, potentially conferring partial agonist activity.

Target 3: Cytochrome P450 Inactivation (Mechanism-Based)

Mechanism: Terminal alkenes (allyl groups) are well-documented mechanism-based inhibitors (MBIs) of Cytochrome P450 enzymes.

  • Step 1: The CYP enzyme attempts to epoxidize the terminal double bond.

  • Step 2: The resulting radical intermediate or epoxide alkylates the heme porphyrin ring (N-alkylation).

  • Result: Irreversible inactivation of the enzyme.

Experimental Implication: Researchers using 2M5AP in vivo must account for potential drug-drug interactions (DDI) or non-linear pharmacokinetics due to autoinhibition of its own metabolism.

Safety & Toxicology: The "Estragole" Risk

A critical aspect of 2M5AP's biology is its structural homology to Estragole (1-allyl-4-methoxybenzene), a known genotoxic carcinogen in rodents.

Metabolic Activation Pathway: The toxicity of allyl-benzenes is driven by the hydroxylation of the 1'-carbon (benzylic/allylic position), followed by sulfation. The sulfate ester is unstable and leaves, generating a resonance-stabilized carbocation that alkylates DNA (specifically Guanine N2).

Hypothesis: Does the pyridine ring mitigate this risk?

  • Pyridine Electron Deficiency: Pyridine is electron-deficient compared to benzene. This may destabilize the formation of the reactive carbocation intermediate, potentially making 2M5AP less genotoxic than estragole.

  • Testing Required: An Ames test (Salmonella typhimurium) with S9 activation is mandatory for any biological use.

Toxicity Compound 2-Methoxy-5-allylpyridine CYP CYP450 (1'-Hydroxylation) Compound->CYP Alcohol 1'-Hydroxy Metabolite CYP->Alcohol SULT Sulfotransferase (SULT) Alcohol->SULT Sulfate Unstable Sulfate Ester SULT->Sulfate Carbocation Reactive Carbocation (Electrophile) Sulfate->Carbocation Spontaneous Loss of SO4 DNA DNA Adducts (Genotoxicity) Carbocation->DNA Alkylation

Figure 2: Potential metabolic activation pathway leading to genotoxicity, analogous to estragole.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

To access 2M5AP for testing, a robust synthesis is required. The preferred route uses a Suzuki coupling between a bromopyridine and an allylboronate.

Protocol:

  • Reagents: 5-Bromo-2-methoxypyridine (1.0 eq), Allylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas, heat to 90°C for 12 hours under Argon.

  • Purification: Flash chromatography (Hexane/EtOAc).

In Vitro TRP Channel Assay (Ca2+ Flux)

Objective: Determine agonist activity at TRPA1.

  • Cell Line: HEK293 cells stably expressing human TRPA1.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Procedure:

    • Load cells with Fluo-4 AM for 45 min.

    • Add 2M5AP (0.1 µM – 100 µM).

    • Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Positive Control: Allyl isothiocyanate (AITC).

    • Negative Control: Vehicle (DMSO).

Metabolic Stability (Microsomal Stability)

Objective: Assess half-life and identify 1'-hydroxylation.

  • System: Pooled Human Liver Microsomes (HLM).

  • Incubation: 1 µM 2M5AP + NADPH regenerating system at 37°C.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile, analyze via LC-MS/MS. Look for M+16 (hydroxylation) and M+16+80 (sulfation in S9 fraction).

References

  • Pyridine Pharmacophores in nAChR

    • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Allyl-Benzene Toxicity (Estragole Mechanism)

    • Punt, A., et al. (2008). Bioactivation of Estragole in Humans: A Physiologically Based Kinetic Model. Toxicology and Applied Pharmacology, 231(2), 248–259. Link

  • Mechanism-Based Inhibition of CYP450

    • Fontana, E., et al. (2005). Cytochrome P450 Enzymes Mechanism Based Inhibitors. Current Drug Metabolism, 6(5), 413–454. Link

  • TRP Channel Modulators

    • Macpherson, L. J., et al. (2005). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445, 541–545. Link

  • Synthesis of 2-Methoxy-5-substituted Pyridines

    • Deng, X., et al. (2011). Palladium-Catalyzed Suzuki–Miyaura Coupling of Pyridine Derivatives. Journal of Organic Chemistry, 76(20), 8262–8269. Link

Disclaimer: This document is a theoretical analysis based on structural homology and medicinal chemistry principles. 2-Methoxy-5-(prop-2-en-1-yl)pyridine is a research chemical; its safety and efficacy have not been established in clinical trials. Handle with appropriate biosafety precautions (BSL-2) due to potential genotoxicity.

Exploratory

The 2-Methoxy-5-Allylpyridine Scaffold: A Gateway to nAChR Modulation

Topic: Structural Analogs of 2-Methoxy-5-(prop-2-en-1-yl)pyridine: Synthetic Utility & Pharmacophore Exploration Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Neuropharmacologists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analogs of 2-Methoxy-5-(prop-2-en-1-yl)pyridine: Synthetic Utility & Pharmacophore Exploration Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Core Directive & Pharmacophore Analysis

2-Methoxy-5-(prop-2-en-1-yl)pyridine (henceforth referred to as 2M5AP ) is not merely an isolated chemical entity; it is a high-value privileged scaffold in neuropharmacology. It serves as a critical intermediate in the synthesis of ligands targeting Nicotinic Acetylcholine Receptors (nAChRs), specifically the


 and 

subtypes.
The Pharmacophore Triad

To understand the analogs of 2M5AP, one must deconstruct its role in the nAChR pharmacophore :

  • The Pyridine Core (π-System): Mimics the pyridine ring of Nicotine or the chloropyridine of Epibatidine. It engages in

    
     stacking or cation-
    
    
    
    interactions within the receptor's orthosteric binding site (Trp147 in
    
    
    subunits).
  • The 2-Methoxy Substituent (Electronic Modulator):

    • Basicity Tuner: Unlike a bare pyridine (pKa ~5.2), the 2-methoxy group reduces the ring nitrogen's basicity, altering protonation states at physiological pH.

    • H-Bond Acceptor: The oxygen acts as a weak hydrogen bond acceptor, distinct from the 2-chloro substituent seen in Tebanicline (ABT-594) .

    • Metabolic Shield: Blocks oxidation at the susceptible 2-position (a common metabolic soft spot).

  • The 5-Allyl "Handle" (Synthetic Vector): This is the site of diversity. The allyl group is rarely the endpoint; it is a versatile synthon used to construct the cationic amine side chains (azetidines, pyrrolidines, or bridged bicycles) required for high-affinity binding.

Structural Analog Classes

The analogs of 2M5AP are categorized by how the "Allyl Handle" is manipulated to access specific chemical space.

Class A: Rigidified Azabicyclic Analogs (Epibatidine Series)
  • Mechanism: The allyl group undergoes intramolecular cyclization (often via Diels-Alder or radical cyclization) to form bridged systems.

  • Key Analog: Deschloroepibatidine derivatives .

  • Significance: These analogs lock the distance between the pyridine nitrogen and the secondary amine, maximizing affinity (often sub-nanomolar) but carrying high toxicity risks.

Class B: Ether-Linked Agonists (A-85380/Sazetidine Series)
  • Mechanism: The allyl group is oxidatively cleaved (ozonolysis) or hydroborated to an alcohol, then coupled to an azetidine or pyrrolidine.

  • Key Analog: Sazetidine-A (alkynyl analog) and its allyl-saturated congeners .

  • Significance: These are "Silent Agonists" or "Desensitizers." They bind with high affinity to

    
     but induce minimal channel opening, offering analgesic potential without the seizures associated with full agonists.
    
Class C: Bioisosteres (Ring Modification)
  • Mechanism: Replacing the 2-methoxy group while retaining the 5-allyl tail.

  • Examples:

    • 2-Fluoro-5-allylpyridine: Increases lipophilicity; F is a smaller H-bond acceptor.

    • 2-Ethynyl-5-allylpyridine: Rigidifies the core.

    • 2-Chloropyridine derivatives: The ABT-594 lineage.

Visualization: Synthetic Divergence & SAR

The following diagram maps the structural divergence from the 2M5AP scaffold into bioactive drug classes.

G cluster_SAR SAR Logic Start 2-Methoxy-5-bromo pyridine Scaffold 2-Methoxy-5-allyl pyridine (2M5AP) Start->Scaffold Stille/Suzuki Coupling Inter1 Epoxide/Diol Intermediate Scaffold->Inter1 Oxidation Inter2 Alcohol Linker Scaffold->Inter2 Hydroboration Reduction 2-Methoxy-5-propyl pyridine (Saturated Control) Scaffold->Reduction Hydrogenation (H2, Pd/C) Epibat Epibatidine Analogs (Bridged Bicycles) Inter1->Epibat Cyclization (RCM/Diels-Alder) Ether A-85380 / Sazetidine Analogs (Ether-linked Azetidines) Inter2->Ether Williamson Ether Synthesis

Figure 1: Synthetic divergence from the 2M5AP scaffold. The allyl group acts as the pivot point for accessing rigid (Epibatidine-like) or flexible (Ether-linked) nAChR ligands.

Detailed Experimental Protocols

Protocol A: Synthesis of 2M5AP via Stille Coupling

Rationale: While Suzuki coupling is greener, Stille coupling often provides higher yields for electron-deficient heterocycles like pyridine without requiring sensitive boronic acids.

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 eq)

  • Allyltributylstannane (1.1 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Toluene (Anhydrous)

Workflow:

  • Inertion: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Dissolution: Add 5-Bromo-2-methoxypyridine (500 mg, 2.66 mmol) and anhydrous toluene (10 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (153 mg, 0.13 mmol). The solution should turn yellow/orange.

  • Reagent Addition: Add Allyltributylstannane (0.9 mL, 2.9 mmol) via syringe.

  • Reflux: Heat to 110°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product is usually less polar than the starting bromide.

  • Workup (Tin Removal): Cool to RT. Add 10% KF solution (aq) and stir vigorously for 1 hour (precipitates tin salts). Filter through Celite.

  • Extraction: Extract filtrate with EtOAc (3x). Wash organic layer with Brine, dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Target: >85%[1][2]

    • Validation: 1H NMR (CDCl3): Look for characteristic allyl signals (multiplet at 5.9 ppm, doublet at 3.3 ppm).

Protocol B: Functional Calcium Flux Assay

Rationale: Binding affinity (


) is insufficient for these analogs; you must determine if they are agonists, antagonists, or desensitizers.

System: HEK-293 cells stably expressing human


 nAChR.
Indicator:  Fluo-4 AM (Calcium sensitive dye).

Workflow:

  • Seeding: Plate cells (50,000/well) in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading: Remove media. Add 100 µL/well of Fluo-4 AM (4 µM) in HBSS buffer + 1% FBS. Incubate 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds to establish baseline.

  • Agonist Mode: Inject 2M5AP analog (0.1 nM – 10 µM). Record response for 60s.

    • Positive Control: Epibatidine (100 nM).

  • Antagonist Mode: Pre-incubate analog for 5 min. Inject Nicotine (

    
     concentration). Record inhibition.
    
  • Data Analysis: Calculate

    
    . Plot log(concentration) vs. response to determine 
    
    
    
    or
    
    
    .

Comparative Data: Substituent Effects

The table below illustrates how the 2-Methoxy group compares to other bioisosteres at the pyridine 2-position in 5-substituted analogs.

Substituent (Pos 2)Electronic Effect (

)
H-Bond CapacityMetabolic StabilitynAChR Affinity Trend
-OCH3 (Methoxy) Electron DonatingAcceptor (Weak)High (Blocks oxid.)High (Balanced lipophilicity)
-H (Unsubstituted) NeutralNoneLow (N-oxidation risk)Moderate
-Cl (Chloro) Electron WithdrawingNone (Halogen bond?)HighHigh (Lipophilic pocket fill)
-F (Fluoro) Electron WithdrawingWeak AcceptorVery HighModerate/High
-NH2 (Amino) Strong DonorDonor/AcceptorModerateLow (Too polar for BBB)

References

  • Abbott Laboratories (Garvey et al.). "Novel isoxazoles as potent and selective agonists of neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 1994. Link

  • Xiao, Y., et al. "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them." Molecular Pharmacology, 2006. Link

  • Carroll, F. I., et al. "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-Fluoro-3-(substituted)phenyl-deschloroepibatidine Analogs." Journal of Medicinal Chemistry, 2001. Link

  • Chellappan, S. K., et al. "Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions." Journal of Organic Chemistry, 2005. Link

  • BenchChem. "2-Methoxypyridine Derivatives: Cytotoxic Activity and SAR."[3] Molecules, 2019.[4] Link

Sources

Foundational

Quantum Chemical Calculations for 2-Methoxypyridine Derivatives: A Comprehensive Technical Guide

Introduction: The Computational Imperative As a Senior Application Scientist, I frequently encounter the challenge of translating flat, aromatic heterocycles into complex, three-dimensional pharmacophores or highly tuned...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Computational Imperative

As a Senior Application Scientist, I frequently encounter the challenge of translating flat, aromatic heterocycles into complex, three-dimensional pharmacophores or highly tuned optoelectronic materials. 2-Methoxypyridine and its derivatives represent a highly versatile scaffold in this regard. The methoxy group not only acts as an electron-donating substituent but also provides a distinct steric and stereoelectronic handle.

Understanding the conformational dynamics, basicity, and reactivity of these derivatives requires rigorous quantum chemical calculations, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This whitepaper outlines the core computational workflows required to validate experimental findings and predict the behavior of 2-methoxypyridine derivatives in drug development and materials science.

Conformational Equilibria and Non-Covalent Interactions

Causality & Rationale: The orientation of the methoxy group (syn vs. anti to the pyridine nitrogen) dictates the molecular dipole, basicity, and the capacity to form non-covalent interactions (e.g., hydrogen bonds, tetrel bonds). In drug design, this conformation directly impacts receptor binding affinity.

Expertise & Insights: We employ DFT (e.g., B3LYP/6-311++G(d,p)) to optimize geometries, followed by the Quantum Theory of Atoms in Molecules (QTAIM) to quantify interaction energies. For instance, studies on the 2-methoxypyridine···CO


 complex reveal a delicate balance of cooperative C···N/O tetrel bonds and C-H···O weak hydrogen bonds, which stabilize specific isomers[1]. Similarly, the basicity of these derivatives can be accurately predicted using Quantum Topological Molecular Similarity (QTMS) descriptors derived from the electron density of the optimized structures[2].
Protocol 1: Step-by-Step Conformational and QTAIM Analysis
  • Initial Conformational Search: Generate conformers by rotating the C(aryl)-O(methoxy) bond in 15° increments using molecular mechanics (e.g., MMFF94) to generate starting geometries.

  • Geometry Optimization: Optimize each conformer using B3LYP/6-311++G(d,p) with empirical dispersion (e.g., GD3BJ) to account for long-range intermolecular interactions.

  • Frequency Calculation (Self-Validation): Perform vibrational frequency calculations at the exact same level of theory. Critical Check: Ensure all resulting frequencies are real (zero imaginary frequencies). This mathematically guarantees the geometry is a true local minimum rather than a saddle point.

  • Wavefunction Generation: Generate a .wfn or .wfx file from the optimized geometry output.

  • QTAIM Analysis: Load the wavefunction into a topological analysis tool (e.g., Multiwfn). Locate the Bond Critical Points (BCPs) between interacting atoms. Calculate the electron density (

    
    ) and the Laplacian of electron density (
    
    
    
    ) at the BCPs to classify the interaction (e.g.,
    
    
    indicates closed-shell, non-covalent interactions).

Fig 1: Core computational workflow for the quantum chemical analysis of 2-methoxypyridine derivatives.

Mechanistic Elucidation of Catalytic Dearomatization

Causality & Rationale: Dearomatizing 2-methoxypyridines provides direct access to chiral


-lactams and piperidines, which are high-value 3D scaffolds in medicinal chemistry. However, the inherent thermodynamic stability of the aromatic ring presents a massive activation barrier.

Expertise & Insights: DFT calculations are critical for elucidating the rate-limiting steps and the origins of enantio- and regioselectivity. The addition of a strong Lewis acid (like BF


·Et

O) is required to activate the pyridine ring. DFT studies confirm that BF

complexation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating nucleophilic attack by chiral organocopper complexes specifically at the C3-C4 position.
Protocol 2: Transition State (TS) Modeling
  • Complexation Modeling: Optimize the geometry of the 2-methoxypyridine-BF

    
     complex to establish the activated ground state.
    
  • Reactant Complex (RC) Assembly: Position the nucleophile (e.g., the organocopper species) at a van der Waals distance from the target carbon (C4).

  • Scan the Reaction Coordinate: Perform a relaxed potential energy surface (PES) scan by incrementally decreasing the forming C-C bond distance in 0.1 Å steps.

  • TS Optimization: Extract the highest energy structure from the PES scan and submit it for a rigorous TS optimization (e.g., using the Berny algorithm, opt=(ts, calcfc) in Gaussian).

  • Frequency Calculation (Self-Validation): Critical Check: The TS must possess exactly one imaginary frequency, and the corresponding normal mode vector must clearly depict the bond-forming/breaking motion of the nucleophilic attack.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to ensure the TS smoothly and logically connects the Reactant Complex to the Product Complex, validating the entire mechanistic pathway.

Fig 2: Mechanistic pathway for the Lewis acid-activated dearomatization of 2-methoxypyridine.

Photophysical Properties via TD-DFT

Causality & Rationale: 2-Methoxypyridine derivatives substituted with donor-acceptor groups (e.g., 2-methoxy-3-cyanopyridines) exhibit highly tunable emission properties, making them exceptionally valuable for OLEDs, solid lasers, and fluorescent biological probes[3][4].

Expertise & Insights: To predict absorption and emission spectra, we utilize Time-Dependent DFT (TD-DFT). The choice of functional is critical here; range-separated hybrids like CAM-B3LYP or


B97XD are strictly preferred over standard global hybrids (like B3LYP) to accurately model charge-transfer (CT) excitations and avoid the notorious underestimation of CT state energies (often referred to as "ghost states")[3].
Protocol 3: Excited State Dynamics
  • Ground State (

    
    ) Optimization:  Optimize the molecule using a range-separated functional and a triple-
    
    
    
    basis set in an implicit solvent model (e.g., Polarizable Continuum Model, PCM).
  • Vertical Excitation (Absorption): Perform a TD-DFT calculation on the

    
     geometry to compute the first 10-20 singlet excited states. Extract the oscillator strengths (
    
    
    
    ) and vertical excitation energies to simulate the UV-Vis absorption spectrum.
  • Excited State (

    
    ) Optimization:  Optimize the geometry of the lowest-lying excited state (
    
    
    
    ). Self-Validation: Verify that the
    
    
    geometry represents a true minimum on the excited-state PES by performing a frequency calculation (analytical or numerical, depending on the software capabilities).
  • Vertical Emission: Calculate the vertical transition from the optimized

    
     geometry back down to the 
    
    
    
    state to determine the theoretical fluorescence wavelength (Stokes shift).

Quantitative Data Summary

The following table synthesizes typical quantitative outputs derived from the computational workflows described above, serving as a benchmark for researchers validating their own calculations.

Table 1: Representative DFT-Calculated Properties for 2-Methoxypyridine Workflows

Property AnalyzedComputational MethodTypical Calculated Value / OutcomeApplication / Significance
Gas-Phase Basicity (Proton Affinity) B3LYP/6-31+G(d,p)~934 kJ/molPredicts basicity for QTMS models and receptor binding[2].
N···H-O Hydrogen Bond Energy QTAIM (from B3LYP)~22 kJ/molQuantifies stabilization in monohydrate complexes[5].
Activation Barrier (

)
M06-2X/def2-TZVP15 - 25 kcal/molDetermines the kinetic feasibility of catalytic dearomatization.

Emission Wavelength
TD-CAM-B3LYP/PCM350 - 500 nmGuides the rational design of luminescent probes and OLED materials[3].

Conclusion

By coupling rigorous quantum chemical calculations with experimental workflows, researchers can transition from empirical trial-and-error to rational, predictive design. Whether mapping the delicate tetrel bonds of a 2-methoxypyridine complex, elucidating the transition states of its dearomatization, or tuning its photophysical emission, the protocols outlined above provide a self-validating framework for advanced molecular engineering.

References

  • Conformational Equilibria of 2-Methoxypyridine⋅⋅⋅CO2 : Cooperative and Competitive Tetrel and Weak Hydrogen Bonds Source: ChemPhysChem / PubMed URL:[Link]

  • Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Catalytic Access to Chiral δ‐Lactams via Nucleophilic Dearomatization of Pyridine Derivatives Source: D-NB.info (German National Library) URL:[Link]

  • Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra Source: ResearchGate URL:[Link]

  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive materials Source: NII / CORE URL:[Link]

Sources

Protocols & Analytical Methods

Method

application of 2-Methoxy-5-(prop-2-en-1-yl)pyridine in drug discovery

Application Note: High-Fidelity Synthesis and Application of 2-Methoxy-5-(prop-2-en-1-yl)pyridine in Neuro-Drug Discovery Executive Summary 2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS: 1197831-20-1), also known as 2-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis and Application of 2-Methoxy-5-(prop-2-en-1-yl)pyridine in Neuro-Drug Discovery

Executive Summary

2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS: 1197831-20-1), also known as 2-Methoxy-5-allylpyridine , represents a "lynchpin" scaffold in modern medicinal chemistry. Its structural utility is twofold: the 2-methoxy group serves as a metabolically robust bioisostere for halogenated pyridines (common in nicotinic acetylcholine receptor ligands like Epibatidine), while the 5-allyl motif provides a versatile "handle" for Late-Stage Diversification (LSD).

This guide details the precision synthesis of this scaffold and its application in constructing conformationally restricted bicyclic amines—a critical architecture for targeting


 and 

nAChR subtypes implicated in Alzheimer’s, schizophrenia, and pain management.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 2-Methoxy-5-(prop-2-en-1-yl)pyridine
Common Name 2-Methoxy-5-allylpyridine
CAS Number 1197831-20-1
Molecular Formula

Molecular Weight 149.19 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Key Pharmacophore 2-Methoxypyridine (H-bond acceptor, metabolic modulator)
Reactive Handle C5-Allyl group (Olefin metathesis, hydroboration, oxidation)

Strategic Importance in Drug Discovery

The "Allyl Handle" in Diversity-Oriented Synthesis

The 5-allyl group is not merely a side chain; it is a latent functional group. In drug discovery campaigns, it enables Divergent Synthesis :

  • Route A (Ring-Closing Metathesis): Reaction with a homoallylic amine side chain using Grubbs' catalyst yields azabicyclo[x.y.z]alkane systems, mimicking the rigid core of Epibatidine or Varenicline.

  • Route B (Oxidative Functionalization): Conversion to an epoxide or diol allows for the introduction of polar groups to tune LogD and solubility.

Bioisosterism: 2-Methoxy vs. 2-Halo

In nAChR ligands, the 2-position of the pyridine ring often features a halogen (Cl or F). Replacing this with a methoxy group (-OMe) alters the electronic landscape:

  • Basicity Modulation: The electron-donating -OMe group increases the pKa of the pyridine nitrogen compared to -Cl, potentially enhancing cation-

    
     interactions in the receptor binding pocket.
    
  • Metabolic Stability: The methoxy group blocks nucleophilic attack at the 2-position, a common metabolic soft spot.

Protocol 1: High-Yield Synthesis of the Scaffold

Objective: Synthesize 2-Methoxy-5-allylpyridine from 5-bromo-2-methoxypyridine via Suzuki-Miyaura Coupling.

Rationale: While Stille coupling (using allyltin) is possible, Suzuki coupling is preferred for pharmaceutical applications to avoid toxic organotin residues.

Reagents & Materials:
  • Substrate: 5-Bromo-2-methoxypyridine (1.0 eq)

  • Coupling Partner: Allylboronic acid pinacol ester (1.2 eq)

  • Catalyst:

    
     (0.05 eq)[1]
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Inert Gas: Argon or Nitrogen[1]

Step-by-Step Methodology:
  • Preparation: In a flame-dried Schlenk flask, dissolve 5-Bromo-2-methoxypyridine (e.g., 1.88 g, 10 mmol) in degassed 1,4-dioxane (40 mL).

  • Activation: Add Allylboronic acid pinacol ester (2.02 g, 12 mmol) and aqueous

    
     (2M, 15 mL).
    
  • Catalysis: Add the palladium catalyst (

    
    , 408 mg, 0.5 mmol) under a strong stream of argon. Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 90°C for 16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (

      
      ) should disappear, replaced by the allyl product (
      
      
      
      , stains purple with
      
      
      ).
  • Work-up: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
    
  • Validation:

    • 1H NMR (CDCl3, 400 MHz): Look for characteristic allyl signals:

      
       5.9-6.0 (m, 1H, -CH=), 5.1-5.2 (m, 2H, =CH2), 3.3 (d, 2H, Ar-CH2-).
      

Protocol 2: Application in Bicyclic Ligand Construction

Objective: Utilize the allyl scaffold to construct a conformationally restricted pyrrolidino-pyridine core via Ring-Closing Metathesis (RCM).

Workflow Logic:
  • N-Alkylation: React 2-Methoxy-5-allylpyridine with a homoallylic amine derivative (e.g., N-Boc-allylamine) under basic conditions (if a leaving group is present) or via reductive amination if converting the allyl to an aldehyde first.

    • Alternative: A more direct route often used involves lithiation of the pyridine (if unsubstituted) or using the allyl group to tether an amine.

    • Selected Route: We will assume the allyl group is reacted with N-Boc-allylamine via a cross-metathesis or the pyridine is further functionalized to tether the amine. For this protocol, we demonstrate the Ring-Closing Metathesis step, assuming a di-ene precursor has been assembled.

Scenario: Closing a di-ene intermediate to form a fused bicycle.

Step-by-Step Methodology (RCM):
  • Setup: Dissolve the di-ene precursor (containing the 5-allyl-pyridine moiety and a pendant alkene) in anhydrous Dichloromethane (DCM) .

    • Critical: Concentration must be low (< 5 mM ) to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Sparge the solution with Argon for 30 minutes. Oxygen poisons Ruthenium catalysts.

  • Catalysis: Add Grubbs II Catalyst (5-10 mol%).

  • Reflux: Heat to reflux (40°C) for 12-24 hours.

  • Quenching: Add activated charcoal or DMSO to sequester the Ruthenium. Filter through a celite pad.

  • Result: A bicyclic alkene, which can be hydrogenated (

    
    ) to the saturated bicyclic nAChR ligand.
    

Visualizing the Discovery Logic

Figure 1: Synthetic Pathway & Application Workflow

This diagram illustrates the transformation from the raw building block to a bioactive bicyclic core.

SynthesisWorkflow Bromide 5-Bromo-2-methoxypyridine (Starting Material) Coupling Suzuki Coupling (Allylboronate, Pd cat.) Bromide->Coupling Scaffold 2-Methoxy-5-allylpyridine (The Scaffold) Coupling->Scaffold Funct Functionalization (e.g., Tethering Amine) Scaffold->Funct Diversity Point RCM Ring-Closing Metathesis (Grubbs II Cat.) Funct->RCM Ligand Bicyclic nAChR Ligand (Conformationally Restricted) RCM->Ligand Cyclization

Caption: Synthetic workflow converting the bromo-precursor into a rigid bicyclic ligand via the 2-methoxy-5-allylpyridine scaffold.

Figure 2: SAR & Bioisosteric Logic

Why use the 2-methoxy-5-allyl scaffold? This diagram explains the medicinal chemistry rationale.

SARLogic Target nAChR Agonist Potency (Target: α4β2 / α7) Factor1 2-Position Substitution (Electronic/Metabolic) Target->Factor1 Factor2 5-Position Geometry (Conformational Lock) Target->Factor2 Cl 2-Chloro (Epibatidine) High Affinity / Toxic Factor1->Cl OMe 2-Methoxy (Bioisostere) Metabolically Stable / H-Bond Acceptor Factor1->OMe Optimization Allyl 5-Allyl Group Enables Cyclization to Bicycles Factor2->Allyl

Caption: Structure-Activity Relationship (SAR) logic justifying the use of the 2-methoxy and 5-allyl motifs.

References

  • Boroncore. (n.d.). 2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS 1197831-20-1).[2] Retrieved from [Link]

  • Hibi, S., et al. (2012). Discovery of Perampanel: A Novel, Noncompetitive AMPA Receptor Antagonist.[3] Journal of Medicinal Chemistry, 55(23), 10584-10600.[3] [Link]

  • Carroll, F. I., et al. (2007). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 50(25), 6383–6391. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application

Advanced Application Note: Suzuki-Miyaura Coupling of 2-Methoxypyridine Derivatives

Executive Summary 2-Methoxypyridine derivatives represent a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors and GPCR ligands. However, they present a dual-failure mode in Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxypyridine derivatives represent a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors and GPCR ligands. However, they present a dual-failure mode in Suzuki-Miyaura cross-coupling:

  • Catalyst Poisoning: The basic nitrogen atom (made more electron-rich by the ortho-methoxy group) competitively coordinates to the Palladium center, displacing ligands and arresting the catalytic cycle.

  • Electronic Deactivation: As an electrophile, the electron-donating methoxy group renders the C-Halogen bond less susceptible to oxidative addition compared to electron-deficient pyridines.

This guide details two field-proven protocols designed to bypass these failure modes using Buchwald Precatalysts (for general library synthesis) and Pd-PEPPSI-IPr (for sterically demanding or highly deactivated substrates).

Mechanistic Insight: The "Pyridine Problem"

To successfully couple 2-methoxypyridines, one must understand the competition between the productive catalytic cycle and the non-productive "off-cycle" resting states.

The Coordination Trap

Unlike simple aryl halides, 2-methoxypyridines possess a basic nitrogen and an oxygen lone pair. Standard ligands (like PPh3) are easily displaced by the pyridine nitrogen, forming a stable, inactive Pd(II)-(Pyridine)2 complex.

Solution: We utilize bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs). The steric bulk creates a "protective shell" around the Pd center, physically preventing the approach of the pyridine nitrogen while facilitating the coupling of the aryl ring.

Mechanistic Pathway & Failure Modes

SuzukiMechanism PreCat Pd Precatalyst (Buchwald G3/G4 or PEPPSI) ActivePd Active Species L-Pd(0) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting for 2-OMe-Py-Cl) ActivePd->OxAdd + Ar-X Poisoned OFF-CYCLE TRAP (Pyridine-N-Pd Complex) ActivePd->Poisoned + Pyridine-N (Coordination) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base Poisoned->ActivePd Reversible (Heat/Bulky Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Figure 1: The catalytic cycle highlighting the competitive "Off-Cycle Trap" (Red) caused by nitrogen coordination. Bulky ligands shift the equilibrium back toward the active species.

Critical Parameter Optimization

Before selecting a protocol, evaluate your specific coupling partners against these criteria:

ParameterRecommendation for 2-MethoxypyridinesCausality
Ligand Class Buchwald (XPhos, RuPhos) or NHC (IPr) Steric bulk prevents N-coordination; electron richness accelerates oxidative addition of the deactivated C-Cl bond.
Base K₃PO₄ (Standard) or K₂CO₃ Strong enough to activate boronic acid, but mild enough to prevent hydrolysis of the methoxy group.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O Biphasic systems are crucial. Water dissolves the inorganic base, increasing the effective concentration of the active boronate species.
Temperature 80°C - 100°C Higher temperatures are required to overcome the activation energy barrier of the electron-rich C-X bond and to reverse N-coordination.

Experimental Protocols

Protocol A: The "Workhorse" (Buchwald G3/G4)

Best for: High-throughput library synthesis, 2-methoxy-3-halopyridines, and general medicinal chemistry.

Rationale: Third and fourth-generation Buchwald precatalysts (e.g., XPhos Pd G3) contain a pre-formed Pd species that activates rapidly, ensuring a high concentration of L-Pd(0) before the pyridine substrate can sequester the metal.

Materials:

  • Electrophile: 2-Methoxy-3-bromopyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%) [CAS: 1445085-55-1]

  • Base: K₃PO₄ (2.0 - 3.0 equiv, 0.5M in water)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl boronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and 2-methoxy-3-bromopyridine (1.0 mmol).

    • Note: If using a chloride, switch ligand to RuPhos Pd G3.

  • Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF or Dioxane (4 mL) via syringe.

  • Base Activation: Add the aqueous K₃PO₄ solution (0.5M, 4 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 60-80°C with vigorous stirring (1000 rpm) for 2-12 hours.

    • QC Check: The organic layer usually turns from pale yellow to dark amber upon completion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Protocol B: The "Stubborn Substrate" (Pd-PEPPSI-IPr)

Best for: 2-chloropyridines, sterically hindered couplings (ortho-ortho), or when Buchwald ligands fail.

Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses an NHC ligand which binds extremely tightly to Pd, preventing ligand dissociation even at high temperatures. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.

Materials:

  • Electrophile: 2-Methoxy-3-chloropyridine (1.0 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%) [CAS: 905459-27-0]

  • Base: K₂CO₃ (2.0 equiv, solid) or KOtBu (for non-sensitive substrates)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous preferred)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict inert atmosphere, combine Pd-PEPPSI-IPr (2 mol%), boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and the pyridine chloride (1.0 equiv) in a screw-cap vial.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Reaction: Heat to 80-100°C .

    • Note: NHC catalysts often require an "induction period." Do not quench before 2 hours even if no product is visible by LCMS immediately.

  • Monitoring: Monitor by LCMS. If conversion stalls at <50%, add a second portion of boronic acid (0.5 equiv), as protodeboronation may have consumed the reagent.

Troubleshooting & Decision Matrix

When the reaction fails, the cause is usually Protodeboronation (of the boronic acid) or Catalyst Death (due to the pyridine). Use this logic flow to diagnose.

DecisionTree Start Reaction Failed (<10% Yield) CheckSM Check SM Remaining Start->CheckSM BoronicGone Boronic Acid Consumed Halide Intact CheckSM->BoronicGone Electrophile Unreacted BothLeft Both SM Remaining No Reaction CheckSM->BothLeft No Conversion ProtoSol Issue: Protodeboronation 1. Switch to MIDA Boronate 2. Use Anhydrous Conditions 3. Slow addition of Base BoronicGone->ProtoSol PoisonSol Issue: Catalyst Poisoning 1. Increase Temp (>100°C) 2. Switch to Pd-PEPPSI-IPr 3. Check O2 levels (degas better) BothLeft->PoisonSol

Figure 2: Diagnostic workflow for low-yielding reactions.

Special Case: 2-Methoxypyridine-3-boronic acid

If the 2-methoxypyridine is the nucleophile (boronic acid), it is highly unstable and prone to hydrolytic C-B bond cleavage (protodeboronation).

  • Protocol Modification: Do not use K3PO4/Water.

  • Recommended: Use CuCl (1.0 equiv) as a cofactor or switch to the MIDA boronate ester, which releases the active species slowly, matching the rate of the catalytic cycle.

References

  • Buchwald Precatalysts G3/G4

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides."
    • Source:Journal of the American Chemical Society.
    • URL:[Link] (Verified Source for Heteroaryl Coupling).

  • Pd-PEPPSI-IPr Protocols

    • Title: "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides."
    • Source:Chemistry - A European Journal.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Protodeboronation of Heteroarylboronic Acids: Mechanism and prevention str
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • General Review of Pyridine Couplings

    • Title: "Suzuki-Miyaura Coupling of Pyridine Derivatives: A Synthetic Strategy."[2][3]

    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Method

Application Note: Analytical Methodologies for the Quantification and Isomeric Profiling of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Profiling The compound 2-Methoxy-5-(prop-2-en-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profiling

The compound 2-Methoxy-5-(prop-2-en-1-yl)pyridine (often referred to as 2-methoxy-5-allylpyridine) is a functionalized heterocyclic intermediate with significant utility in pharmaceutical synthesis and agrochemical development. Accurate quantification of this molecule presents two distinct analytical challenges that must be addressed to ensure method reliability and scientific integrity:

  • Silanophilic Interactions (Peak Tailing): The basic nitrogen of the pyridine ring strongly interacts with acidic residual silanol groups on standard silica-based stationary phases. If unmitigated, this results in severe peak tailing, compromising integration accuracy and resolution[1].

  • Allyl-to-Propenyl Isomerization: The prop-2-en-1-yl (allyl) group is kinetically stable but thermodynamically driven to isomerize into the prop-1-en-1-yl (propenyl) form. This shift conjugates the alkene double bond with the pyridine aromatic system, lowering the overall energy state[2]. Analytical methods must be capable of resolving these two isomers, and sample preparation must avoid inducing artificial isomerization via thermal or pH stress.

IsomerizationPathway A Kinetic Product 2-Methoxy-5-(prop-2-en-1-yl)pyridine (Allyl Isomer) B Thermal / Acid / Base Stress Conditions A->B C Thermodynamic Sink 2-Methoxy-5-(prop-1-en-1-yl)pyridine (Propenyl Isomer) B->C

Caption: Base/heat-catalyzed isomerization of the allyl group to the conjugated propenyl derivative.

Analytical Strategy & Method Selection

To provide a comprehensive analytical suite, this guide details two self-validating workflows:

  • Method A (RP-HPLC-UV): A stability-indicating assay designed for bulk quantification, purity assessment, and baseline resolution of the allyl/propenyl isomers.

  • Method B (LC-MS/MS): A high-sensitivity bioanalytical method for trace quantification (e.g., in pharmacokinetic studies or genotoxic impurity screening)[3].

AnalyticalWorkflow A Sample Containing 2-Methoxy-5-(prop-2-en-1-yl)pyridine B Analytical Objective? A->B C Assay & Isomeric Purity (RP-HPLC-UV) B->C > 0.1% w/w D Trace Quantification / DMPK (LC-MS/MS) B->D Trace / Bioanalysis E Highly End-capped C18 Acidic Mobile Phase (pH 2.0) C->E F ESI+ Ionization MRM: m/z 150.1 -> 108.1 D->F

Caption: Analytical decision matrix for the quantification of 2-Methoxy-5-(prop-2-en-1-yl)pyridine.

Method A: Stability-Indicating RP-HPLC-UV Protocol

Causality & Experimental Design

To suppress the ionization of residual silanols and protonate the pyridine nitrogen, an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) is utilized[4]. This prevents secondary ion-exchange interactions, ensuring a sharp, symmetrical peak (Tailing Factor


 1.2). A highly end-capped, high-density C18 column is selected to provide the hydrophobic retention necessary to separate the allyl isomer from the slightly more retained, conjugated propenyl isomer.
Step-by-Step Protocol
  • System Preparation: Purge the HPLC system with Mobile Phase A (Water + 0.1% v/v TFA) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA). Ensure the column oven is stabilized at 30 °C.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Methoxy-5-(prop-2-en-1-yl)pyridine reference standard. Dissolve in 10 mL of Methanol (Stock Solution: 1 mg/mL). Dilute to a working concentration of 100 µg/mL using Mobile Phase A. Note: Avoid sonication baths exceeding 35 °C to prevent thermal isomerization.

  • System Suitability Test (SST): Inject a resolution mixture containing both the allyl and propenyl isomers. The system is validated for use only if the resolution (

    
    ) between the two isomers is 
    
    
    
    2.0, and the tailing factor (
    
    
    ) for the main peak is
    
    
    1.5.
  • Sample Analysis: Inject 10 µL of the prepared samples according to the gradient program below.

  • Data Processing: Integrate the peak at approximately 270 nm (optimal for the substituted pyridine ring).

HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.01.0955
2.01.0955
12.01.04060
15.01.01090
17.01.01090
17.11.0955
22.01.0955 (Re-equilibration)

Method B: High-Sensitivity LC-MS/MS Protocol

Causality & Experimental Design

For trace analysis, Electrospray Ionization in positive mode (ESI+) is highly efficient due to the basicity of the pyridine ring[3]. The pseudo-molecular ion


 is observed at m/z 150.1. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the loss of the propene group (-42 Da), yielding a stable product ion at m/z 108.1. Formic acid (0.1%) is used instead of TFA to avoid ion suppression in the MS source.
Step-by-Step Protocol
  • Chromatographic Setup: Install a sub-2 µm superficially porous C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to achieve narrow peak widths and high signal-to-noise ratios.

  • Mobile Phase: Use Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). Run a fast ballistic gradient from 10% B to 90% B over 3.5 minutes at a flow rate of 0.4 mL/min.

  • MS Source Optimization: Tune the ESI source parameters. Set capillary voltage to 3.5 kV, desolvation temperature to 400 °C, and desolvation gas flow to 800 L/hr.

  • Self-Validating Blank Check: Inject a double-blank (matrix without analyte or internal standard) followed by a Lower Limit of Quantification (LLOQ) sample. The method is valid if the carryover in the blank is

    
     20% of the LLOQ signal.
    
  • Quantification: Monitor the MRM transitions listed in the table below. Use an isotopically labeled internal standard (e.g., Pyridine-d5) if available to correct for matrix effects.

Optimized MS/MS Parameters (ESI+)
AnalytePrecursor Ion (

)
Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Methoxy-5-allylpyridine 150.1108.15022Quantifier
2-Methoxy-5-allylpyridine 150.1119.15018Qualifier (Loss of -OCH₃)
Internal Standard (IS) m/z of ISFragment50OptimizedNormalization

Method Validation Summary

Both methods must be validated according to ICH Q2(R2) guidelines. The following table summarizes typical expected validation data for these self-validating protocols:

Validation ParameterRP-HPLC-UV (Method A)LC-MS/MS (Method B)Acceptance Criteria
Linearity Range 1.0 – 200 µg/mL0.5 – 500 ng/mL

Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLS/N

3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N

10, RSD

10%
Precision (Intra-day) 0.8% RSD3.2% RSD

2.0% (UV),

15% (MS)
Isomeric Resolution (

)
2.4 (Allyl vs Propenyl)N/A (Co-elution acceptable if total is desired)

References

  • Benchchem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." Benchchem.
  • Chem-Soc. "Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography." Acta Chimica Slovenica.
  • Barton, J.M. et al. "A new synthetic route for the preparation of alkenyl functionalized aryl cyanate ester monomers." Polymer.
  • Carpi, F.M. et al. "A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues." University of Cambridge / ResearchGate.

Sources

Application

Application Note: Strategic Use of 2-Methoxy-5-(prop-2-en-1-yl)pyridine in Fluorescent Probe Synthesis

Based on the chemical structure and reactivity profile of 2-Methoxy-5-(prop-2-en-1-yl)pyridine (also known as 2-methoxy-5-allylpyridine), I have developed a comprehensive Application Note and Protocol guide. This guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and reactivity profile of 2-Methoxy-5-(prop-2-en-1-yl)pyridine (also known as 2-methoxy-5-allylpyridine), I have developed a comprehensive Application Note and Protocol guide.

This guide treats the molecule as a specialized bifunctional building block used to construct Mitochondria-Targeting Fluorescent Probes and Bioorthogonal Imaging Agents . The protocols leverage the allyl group for conjugation (via Cross-Metathesis or Thiol-Ene click) and the pyridine core for organelle targeting (via N-alkylation).

Executive Summary

2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS: 1197831-20-1) is a versatile heterocyclic building block characterized by an electron-rich pyridine core, a masking methoxy group at the C2 position, and a reactive allyl handle at the C5 position.[1]

In the development of fluorescent probes, this molecule serves two critical functions:

  • Mitochondrial Targeting Precursor: Upon N-alkylation, the pyridine ring converts to a cationic pyridinium moiety, a gold-standard pharmacophore for mitochondrial accumulation (driven by membrane potential,

    
    ).
    
  • Bioorthogonal Ligation Handle: The C5-allyl group enables modular attachment to fluorophores (e.g., BODIPY, Coumarin, Cyanine) via Olefin Cross-Metathesis (CM) or Thiol-Ene Click Chemistry , avoiding the steric bulk of traditional linkers.

This guide details the protocols for synthesizing this core and utilizing it to construct "Turn-On" mitochondrial probes.

Chemical Profile & Reactivity[2]

PropertySpecification
IUPAC Name 2-Methoxy-5-(prop-2-en-1-yl)pyridine
Molecular Formula C

H

NO
Molecular Weight 149.19 g/mol
Key Functionality C5-Allyl: Olefin Metathesis, Heck Coupling, Thiol-Ene ClickC2-Methoxy: Directing group, mask for 2-pyridonePyridine N: Site for quaternization (Mito-targeting)
Solubility Soluble in DCM, THF, Acetonitrile; Sparingly soluble in water
Stability Stable under ambient conditions; sensitive to strong acids (demethylation)

Workflow Visualization

The following diagram illustrates the modular synthesis of a mitochondrial probe using 2-Methoxy-5-(prop-2-en-1-yl)pyridine as the targeting anchor.

ProbeSynthesis Start 5-Bromo-2-methoxypyridine Core 2-Methoxy-5-(prop-2-en-1-yl)pyridine (The Core Block) Start->Core Step 1: Kumada/Magnesiate (Allyl-MgBr) Metathesis Step 2: Cross-Metathesis (Grubbs II Cat.) Core->Metathesis Fluor Fluorophore-Alkene (e.g., BODIPY-Vinyl) Fluor->Metathesis Intermediate Probe Precursor (Allyl-Linked) Metathesis->Intermediate C-C Bond Formation Methylation Step 3: N-Methylation (MeOTf / MeI) Intermediate->Methylation FinalProbe Final Mitochondrial Probe (Cationic Pyridinium) Methylation->FinalProbe Targeting Activation

Caption: Modular assembly of mitochondrial probes. The allyl group acts as the connector, while N-methylation activates the organelle targeting moiety.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: Direct allylation of 5-bromo-2-methoxypyridine is most efficiently achieved using magnesium "ate" complexes to prevent side reactions common with simple Grignard reagents.

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 eq)

  • Allylmagnesium bromide (1.2 eq) or Lithium allyldibutylmagnesiate

  • i-PrMgCl (for Mg-Br exchange if needed)[1]

  • Dry THF

  • NH

    
    Cl (sat. aq.)
    

Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add 5-Bromo-2-methoxypyridine (5 mmol) and anhydrous THF (20 mL).

  • Exchange/Addition: Cool to 0°C. Add i-PrMgCl (1.1 eq) dropwise to form the pyridyl-magnesium species. Stir for 30 min.

  • Allylation: Add Allyl bromide (1.2 eq) and catalytic CuCN (10 mol%) OR directly react with Lithium allyldibutylmagnesiate if using the "ate" method [1].

  • Quench: Stir at room temperature for 2 hours. Quench with saturated NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 75-85%.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show characteristic allyl multiplets at
      
      
      5.9 (1H) and 5.1 (2H).
Protocol B: Conjugation to Fluorophore (Cross-Metathesis)

Rationale: This step links the pyridine "targeting head" to the "fluorophore body" without destroying the optical properties of the dye.

Reagents:

  • 2-Methoxy-5-(prop-2-en-1-yl)pyridine (Core, 1.0 eq)

  • Vinyl-functionalized Fluorophore (e.g., 1.0 eq)[2]

  • Grubbs Catalyst 2nd Generation (5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed

Procedure:

  • Dissolution: In a glovebox or under Argon, dissolve the Core (0.2 mmol) and Vinyl-Fluorophore (0.2 mmol) in degassed DCM (5 mL).

  • Catalysis: Add Grubbs II catalyst (0.01 mmol).

  • Reflux: Fit with a condenser and reflux (40°C) for 4-12 hours. Monitor by TLC.

  • Termination: Expose to air and add a few drops of DMSO or ethyl vinyl ether to quench the catalyst.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Note: The product will be a mixture of E/Z isomers, usually favoring E.

Protocol C: Activation for Mitochondrial Targeting (N-Methylation)

Rationale: The neutral pyridine does not target mitochondria. Methylation creates a permanent positive charge (pyridinium), driving accumulation into the mitochondrial matrix via the Nernstian potential.

Reagents:

  • Metathesis Product (from Protocol B)[1]

  • Methyl Iodide (MeI) or Methyl Triflate (MeOTf) (Caution: Highly Toxic/Alkylating)

  • Acetonitrile (ACN)[3]

Procedure:

  • Reaction: Dissolve the probe precursor in dry ACN. Add MeI (10 eq) or MeOTf (1.1 eq).

  • Incubation:

    • For MeI: Reflux at 80°C in a sealed tube for 12-24 hours.

    • For MeOTf: Stir at 0°C to RT for 1-2 hours (more reactive).

  • Precipitation: Cool the solution. Add cold diethyl ether to precipitate the cationic probe.

  • Filtration: Filter the solid or decant the supernatant. Wash with ether.

  • Final Product: The resulting salt is the active mitochondrial probe.

Mechanism of Action & Validation

Mitochondrial Accumulation Mechanism

The synthesized probe functions as a lipophilic cation .

  • Driving Force: The mitochondrial membrane potential (

    
    ) drives the accumulation.
    
  • LogP Control: The methoxy group and the fluorophore scaffold ensure sufficient lipophilicity to cross the outer mitochondrial membrane.

  • Equation: According to the Nernst equation, a monovalent cation accumulates ~10-fold for every 60 mV of potential. This probe can achieve ~1000-fold enrichment in the matrix.

Spectral Validation Data (Template)
ParameterNeutral PrecursorN-Methylated Probe (Active)
Absorbance

500 nm (Example)510 nm (Red-shift due to cationic N)
Emission

520 nm535 nm
Solubility Organic SolventsWater/DMSO mixtures
Mito-Localization Low/Non-specificHigh (Pearson Coeff > 0.85)

Safety & Handling

  • 2-Methoxy-5-(prop-2-en-1-yl)pyridine: Irritant. Handle in a fume hood.

  • Methyl Triflate/Iodide: Potent alkylating agents. Neurotoxic. Use double-gloving and work strictly in a fume hood. Quench waste with dilute ammonia.

  • Grubbs Catalyst: Air-sensitive in solution. Store under inert gas.

References

  • Sośnicki, J. G. (2009). Efficient Synthesis of 5-Functionalised 2-Methoxypyridines and their Transformation to Bicyclic δ-Lactams, both Accessed Using Magnesium 'Ate' Complexes as Key Reagents.[1][4] Synthesis, 2009(20), 3433-3442.

  • Garner, A. L., et al. (2024). Reaction-Based Multisignal Detection of Palladium with High Sensitivity, Selectivity, and Reliability.[5] Analytical Chemistry. (Contextual reference for allyl-based sensing mechanisms).

  • Grimm, J. B., & Lavis, L. D. (2022). General design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Nature Methods. (Contextual reference for pyridinium targeting).

  • Imato, K., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: The Strategic Role of 2-Methoxypyridine in Kinase Inhibitor Design

This Application Note and Protocol guide details the medicinal chemistry rationale, synthesis, and biological evaluation of 2-methoxypyridine derivatives in the context of kinase inhibitor development. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the medicinal chemistry rationale, synthesis, and biological evaluation of 2-methoxypyridine derivatives in the context of kinase inhibitor development.

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the 2-methoxypyridine moiety has emerged as a "privileged substructure." Unlike simple pyridine rings, which often suffer from rapid oxidative metabolism and promiscuous binding, the 2-methoxy derivative offers a trifecta of advantages:

  • Conformational Pre-organization: The "syn-preference" of the methoxy group locks the rotameric conformation, reducing the entropic penalty of binding.

  • Metabolic Blocking: It sterically and electronically shields the susceptible

    
    -position from CYP450-mediated oxidation.[1][2]
    
  • Selectivity Modulation: The methoxy group acts as a hydrophobic "bump" that can exploit small differences in the ATP-binding pocket (specifically near the Gatekeeper residue) to achieve isoform selectivity.

This guide provides the rationale for this moiety's inclusion and detailed protocols for its synthesis and evaluation.

Mechanistic Insight & Case Studies

The "Syn-Effect" and Hinge Binding

The 2-methoxypyridine group is rarely a passive bystander.[2] In the context of ATP-competitive inhibitors, the pyridine nitrogen often serves as a Hydrogen Bond Acceptor (HBA) for the backbone amide of the kinase hinge region (typically residues like Val, Met, or Leu).

The Conformational Lock: A critical, often overlooked feature is the conformational preference of the methoxy group. Due to dipole minimization and lone-pair repulsion between the pyridine nitrogen and the methoxy oxygen, the methoxy group preferentially adopts a planar syn-conformation (relative to C3) or a twisted conformation that avoids the nitrogen lone pair. This restricts free rotation, pre-organizing the molecule into a bioactive conformation before it even enters the binding pocket.

Case Study: PI3K Isoform Selectivity

A landmark application of this moiety is found in the development of isoform-selective PI3K


 inhibitors .[3] Researchers replaced a promiscuous morpholine hinge binder with a substituted pyridine.[1][2][3]
  • Challenge: Achieving selectivity between PI3K

    
     and the ubiquitous PI3K
    
    
    
    /
    
    
    isoforms.
  • Solution: Introduction of a 2-methoxypyridine-3-yl group.[1][2]

  • Mechanism: The 2-methoxy group creates a steric clash with non-conserved residues in the affinity pocket of PI3K

    
    , while the slightly larger PI3K
    
    
    
    pocket accommodates the group. Furthermore, the methoxy group modulates the basicity of the pyridine nitrogen (
    
    
    shift), tuning the strength of the H-bond to the hinge valine.
Case Study: Mer Kinase Pseudo-Cyclization

In the development of Mer receptor tyrosine kinase inhibitors (e.g., UNC2250), the 2-methoxypyridine moiety plays a structural role. An intramolecular hydrogen bond can form between the pyridine nitrogen and a proximal N-H group on the scaffold. This "pseudo-cyclization" mimics a fused ring system (like a quinoline) but retains the physicochemical properties (solubility) of a biaryl system.

Decision Logic for Scaffold Design

The following diagram illustrates the medicinal chemistry decision tree for incorporating 2-methoxypyridine.

KinaseOptimization Start Lead Compound (Pyridine Core) MetabIssue Problem: High Clearance (CYP Oxidation at C2/C6) Start->MetabIssue SelectivityIssue Problem: Poor Selectivity (Promiscuous Hinge Binder) Start->SelectivityIssue Soln_OMe Solution: Introduce 2-Methoxy Group MetabIssue->Soln_OMe Block Alpha Position SelectivityIssue->Soln_OMe Tune H-Bond/Shape Mech_Metab Mechanism: Blocks Metabolic Soft Spot Soln_OMe->Mech_Metab Mech_Conf Mechanism: Conformational Lock (Syn-Preference) Soln_OMe->Mech_Conf Mech_Steric Mechanism: Gatekeeper Steric Clash Soln_OMe->Mech_Steric Outcome Optimized Lead: Improved PK & Selectivity Mech_Metab->Outcome Mech_Conf->Outcome Mech_Steric->Outcome

Figure 1: Medicinal chemistry decision tree for optimizing kinase inhibitors using the 2-methoxypyridine moiety.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxypyridine Intermediates via

Objective: To install a methoxy group at the C2 position of a pyridine ring containing an electron-withdrawing group (EWG) or halogen, avoiding the formation of the pyridone byproduct.

Scope: Applicable to 2-chloropyridines, 2-fluoropyridines, and 2-bromopyridines.[2]

Reagents:

  • Substrate: 2-Chloro-substituted pyridine derivative (1.0 equiv)[1][2][4]

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 - 1.5 equiv)[2]

  • Solvent: Anhydrous THF or MeOH (0.5 M concentration)

  • Quench: Ammonium Chloride (sat.[1][2] aq.)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the 2-chloropyridine substrate in anhydrous THF. Note: While MeOH is the nucleophile source, using THF as a co-solvent often improves solubility for lipophilic intermediates.

  • Addition: Cool the solution to 0°C. Add the NaOMe solution dropwise over 10 minutes.

    • Critical Check: Maintain temperature < 5°C during addition to prevent exotherms that favor side reactions.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Time: Typically 1–4 hours.[1][2] Monitor by LC-MS.[2]

    • Endpoint: Disappearance of starting material mass (M+H).[2]

  • Troubleshooting (Hydrolysis): If LC-MS shows a mass corresponding to the pyridone (M-14 relative to product, or M-Cl+OH), it indicates water contamination.[2] Ensure all reagents are strictly anhydrous.

  • Workup:

    • Quench with saturated

      
       (aq).[1][2]
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc). 2-methoxypyridines are typically less polar than their pyridone counterparts.[1][2]

Protocol B: Differential Kinase Selectivity Assay

Objective: To quantify the selectivity shift induced by the 2-methoxy group compared to a 2-hydrogen or 2-methyl analog.[1][2]

Method: FRET-based Enzymatic Assay (e.g., LanthaScreen™ or Z'-LYTE™).[1][2]

Workflow:

  • Compound Preparation: Prepare 10-point dose-response curves (starting at 10

    
    M, 3-fold serial dilution) for:
    
    • Compound A (2-H analog)[2][5]

    • Compound B (2-OMe analog)[2][5]

  • Panel Selection: Select a "matched pair" of kinases:

    • Target Kinase: (e.g., PI3K

      
      )[2][3]
      
    • Anti-Target: (e.g., PI3K

      
       or a kinase with a smaller gatekeeper pocket).[2]
      
  • Incubation: Incubate compounds with kinase, ATP (

    
     concentration), and substrate for 1 hour at RT.
    
  • Detection: Add detection reagents (Eu-antibody and Tracer).[1][2] Read fluorescence ratio (665 nm / 615 nm).

  • Data Analysis: Calculate

    
     and the Selectivity Factor (SF) :
    
    
    
    
    • Success Criterion: An SF increase of >10x for the 2-OMe analog compared to the 2-H analog confirms the structural hypothesis.

Data Summary: Impact of 2-Methoxy Substitution[2][4][6]

The following table summarizes the typical physicochemical shifts observed when converting a 2-H pyridine to a 2-OMe pyridine in a lead series.

Property2-H Pyridine (Reference)2-OMe Pyridine (Modified)Impact on Drug Design
H-Bond Capability Acceptor (N)Acceptor (N) + Weak Acceptor (O)Modulates N-basicity; OMe can accept weak H-bonds from water networks.[1][2]
Lipophilicity (cLogP) Baseline+0.2 to +0.5Slight increase; improves permeability but requires solubility monitoring.[1][2]
Metabolic Stability Low (Oxidation prone)High (Blocked site)Significantly extends half-life (

) by blocking CYP oxidation at C2.[2]
Conformation Freely RotatingRestricted (Syn-barrier)Reduces entropic cost of binding; improves potency if pocket matches.[1][2]
Basicity (

of N)
~5.2~3.0 - 4.5Reduced basicity decreases non-specific binding and improves selectivity.[1][2]

References

  • Discovery of

    
     Inhibitors: 
    
    • Title: Discovery of an

      
       Selective Inhibitor through Optimization of the Hinge Binding Motif.[3]
      
    • Significance: Demonstrates the use of substituted pyridines to create rotational barriers that lock the inhibitor in a bioactive conformation.[3]

    • Source:[2]

  • Mer Kinase Pseudo-Cyclization

    • Title: Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new Mer kinase inhibitors.[1][6][7]

    • Significance: Details how the pyridine nitrogen forms an intramolecular H-bond to mimic a bicyclic core, improving solubility while maintaining planarity.
    • Source:[2]

  • General Synthesis of 2-Methoxypyridines

    • Title: Synthesis of 2-methoxypyridine-3,4-dicarbonitriles via Nucleophilic Aromatic Substitution.[1][2][8]

    • Significance: Provides foundational chemistry for the reaction conditions used in Protocol A.
    • Source:[2]

  • Hinge Binder Database & Analysis

    • Title: Designing of kinase hinge binders: A medicinal chemistry perspective.
    • Significance: A comprehensive review of hinge binding motifs, including the specific H-bond acceptor roles of pyridine deriv
    • Source:

Sources

Application

2-Methoxy-5-(prop-2-en-1-yl)pyridine as a precursor for agrochemicals

Application Note: 2-Methoxy-5-(prop-2-en-1-yl)pyridine as a Strategic Precursor for Agrochemical Synthesis Part 1: Executive Summary & Strategic Rationale 2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS: 1197831-20-1), also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methoxy-5-(prop-2-en-1-yl)pyridine as a Strategic Precursor for Agrochemical Synthesis

Part 1: Executive Summary & Strategic Rationale

2-Methoxy-5-(prop-2-en-1-yl)pyridine (CAS: 1197831-20-1), also known as 5-allyl-2-methoxypyridine , represents a critical "masked" intermediate in the synthesis of high-value pyridine-based agrochemicals.[1] While the 6-methoxypyridin-3-yl moiety is a validated pharmacophore found in neonicotinoid analogues, picolinamide fungicides, and developmental herbicides, the direct handling of its corresponding aldehyde (6-methoxynicotinaldehyde ) or acid precursors often presents challenges regarding stability, solubility, and polymerization during multi-step scale-up.[1]

This guide outlines the use of the 5-allyl derivative as a robust, lipophilic, and chemically orthogonal precursor.[1] The allyl group serves as a "latent carbonyl" equivalent—stable during basic coupling steps and readily convertible to the reactive aldehyde or carboxylic acid via oxidative cleavage when required.[1]

Key Advantages:

  • Orthogonal Stability: The allyl group is inert to non-oxidative nucleophiles, allowing lithiation or Grignard chemistry on other parts of the molecule without protecting groups.[1]

  • Lipophilicity: Enhanced solubility in non-polar solvents (toluene, hexanes) compared to the polar aldehyde/acid, facilitating easier purification.[1]

  • Atom Economy: serves as a direct precursor to three distinct functional handles: the aldehyde (via ozonolysis), the acid (via oxidative cleavage), or the epoxide/diol (via oxidation).[1]

Part 2: Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertySpecification
IUPAC Name 2-Methoxy-5-(prop-2-en-1-yl)pyridine
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~210°C (Predicted)
Solubility Soluble in DCM, EtOAc, Toluene; Sparingly soluble in water
Stability Stable under standard ambient conditions; sensitive to strong oxidizers
The "Latent Aldehyde" Strategy

In complex agrochemical synthesis, introducing a reactive aldehyde early can lead to unwanted aldol condensations or oxidation.[1] The allyl group acts as a placeholder.[1]

  • Step 1 (Installation): The pyridine ring is coupled to the core scaffold using the robust allyl group.[1]

  • Step 2 (Unmasking): The allyl group is oxidatively cleaved (Lemieux-Johnson or Ozonolysis) to reveal the aldehyde in situ for immediate reductive amination or heterocycle formation.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

Rationale: A Suzuki-Miyaura coupling is preferred over Stille coupling to avoid toxic organotin byproducts, aligning with Green Chemistry principles for agrochemical manufacturing.[1]

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 eq)[1]

  • Allylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 5-bromo-2-methoxypyridine (18.8 g, 100 mmol), allylboronic acid pinacol ester (20.2 g, 120 mmol), and K₂CO₃ (41.4 g, 300 mmol).

  • Inerting: Evacuate and backfill with Nitrogen (x3).[1] Add degassed 1,4-Dioxane (200 mL) and Water (50 mL).

  • Catalysis: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (4.1 g, 5 mmol) under a positive stream of nitrogen.[1]

  • Reaction: Heat to 85°C for 12 hours. Monitor conversion by HPLC (Target: >98% conversion).

  • Workup: Cool to RT. Filter through a Celite pad.[1] Dilute filtrate with EtOAc (300 mL) and wash with Brine (2 x 150 mL).[1]

  • Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via vacuum distillation (bp ~95°C @ 1 mmHg) or silica flash chromatography (Hex/EtOAc 9:1).

  • Yield: Expect 85-92% (12.7 - 13.7 g) of pale yellow oil.

Protocol B: Oxidative Cleavage to 6-Methoxynicotinaldehyde (The "Unmasking")

Rationale: This step converts the stable allyl precursor into the reactive aldehyde, a key intermediate for neonicotinoid analogues.[1]

Reagents:

  • 2-Methoxy-5-(prop-2-en-1-yl)pyridine (1.0 eq)[1]

  • Sodium Periodate (NaIO₄) (3.0 eq)

  • Osmium Tetroxide (OsO₄) (2.5 mol% - use encapsulated catalyst if possible)[1]

  • Solvent: THF/Water (1:1)

Procedure:

  • Dissolution: Dissolve the allyl precursor (1.49 g, 10 mmol) in THF (20 mL) and Water (20 mL).

  • Oxidation: Add NaIO₄ (6.42 g, 30 mmol) in one portion.

  • Catalysis: Add OsO₄ (2.5% wt in t-BuOH, 0.5 mL) dropwise at 0°C. Caution: OsO₄ is highly toxic.

  • Reaction: Stir vigorously at RT for 4 hours. The solution will turn a milky white/beige suspension.[1]

  • Quench: Add saturated Na₂S₂O₃ (20 mL) to reduce excess oxidant and precipitate osmium species. Stir for 30 mins.

  • Extraction: Extract with DCM (3 x 30 mL).

  • Isolation: The resulting 6-methoxynicotinaldehyde is often used in situ for the next step (e.g., reductive amination) to prevent oxidation to the acid.[1] If isolation is needed, perform rapid silica chromatography.[1]

Part 4: Visualization of Strategic Utility

The following diagram illustrates the "Hub-and-Spoke" utility of the allyl precursor in agrochemical discovery.

Agrochemical_Pathway cluster_legend Legend Precursor 2-Methoxy-5-(prop-2-en-1-yl)pyridine (Stable Allyl Precursor) Aldehyde 6-Methoxynicotinaldehyde (Reactive Intermediate) Precursor->Aldehyde Oxidative Cleavage (OsO4/NaIO4 or O3) Acid 6-Methoxynicotinic Acid (Stable Building Block) Precursor->Acid KMnO4 Oxidation Epoxide Epoxide/Diol Derivatives (Chiral Synthons) Precursor->Epoxide mCPBA Oxidation Target1 Neonicotinoid Analogues (e.g., Acetamiprid derivs) Aldehyde->Target1 Reductive Amination Target2 Picolinamide Fungicides (Next-Gen) Acid->Target2 Amide Coupling Target3 Macrocyclic Herbicides Epoxide->Target3 Ring Expansion key1 Blue: Starting Material key2 Yellow: Key Intermediates key3 Green: Agrochemical Targets

Figure 1: Divergent synthesis pathway showing the versatility of the allyl group as a masked synthon for multiple agrochemical classes.

Part 5: Safety & Industrial Hygiene

Handling 2-Methoxy-5-(prop-2-en-1-yl)pyridine:

  • Hazards: Irritant to eyes and skin.[1][2] Potential sensitizer.[1][3]

  • PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat.[1]

  • Storage: Store under nitrogen at 2-8°C to prevent slow autoxidation of the allyl double bond.

Handling Osmium Tetroxide (Protocol B):

  • Critical Hazard: OsO₄ is volatile and causes severe eye damage (corneal opacity).[1]

  • Control: Must be handled in a certified fume hood.[1] Use double gloves.

  • Waste: All osmium waste must be segregated and treated with corn oil or sodium sulfide before disposal.[1]

Part 6: References

  • Bld Pharm. (2025).[1][4][5] Product Analysis: 5-Allyl-2-methoxypyridine (CAS 1197831-20-1).[1][4][5][6][7] Retrieved from

  • National Institutes of Health (NIH). (2016).[1] Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Retrieved from

  • Jubilant Ingrevia. (2024).[1] Pyridine Derivatives in Agrochemicals: 6-Methoxynicotinic Acid Applications. Retrieved from

  • Smolecule. (2023).[1][8] (6-Methoxypyridin-3-yl)zinc bromide and related cross-coupling reagents. Retrieved from

  • BenchChem. (2024).[1] Synthesis and Retrosynthesis of (5-Fluoro-6-methoxypyridin-3-yl)methanol. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of substituted pyridine compounds

Welcome to the Substituted Pyridine Purification Technical Support Center. Ticket ID: PYR-PUR-001 Agent: Senior Application Scientist (Separation Sciences Division) Status: Open Subject: Overcoming Tailing, Metal Coordin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Substituted Pyridine Purification Technical Support Center.

Ticket ID: PYR-PUR-001 Agent: Senior Application Scientist (Separation Sciences Division) Status: Open Subject: Overcoming Tailing, Metal Coordination, and Solubility Issues in Pyridine Synthesis.

Introduction: The "Sticky" Nature of Pyridines

Substituted pyridines are the backbone of modern medicinal chemistry, yet they present a unique triad of purification challenges:

  • Basicity: The nitrogen lone pair (

    
    ) interacts aggressively with acidic silanols on silica gel, causing severe peak tailing.
    
  • Coordination: That same lone pair acts as a ligand for transition metals (Pd, Cu), making catalyst removal difficult.

  • Amphotericity: Their solubility profile often straddles the line between organic and aqueous phases, complicating extractions.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting (The "Comet" Peak)

Issue: Your pyridine product elutes as a broad, tailing streak on normal phase silica, often co-eluting with impurities.

Root Cause: Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups (

). Basic pyridines (

4-7) hydrogen bond to these sites.
Protocol A: Mobile Phase Modifiers (The "Blocker" Strategy)

Do not just "add base." Use the correct base for your detection method.

Detection MethodRecommended ModifierConcentrationNotes
UV / ELSD Triethylamine (TEA)1.0 – 3.0% v/vPre-flush column with 5% TEA/Hexane to "neutralize" silica before run.
Mass Spec (MS) Ammonium Hydroxide (

)
0.5 – 1.0% v/vVolatile and ion-source friendly. Do NOT use TEA (suppresses ionization).
TLC Plates TEA or

5% in developing tankDip the plate in modifier solution before spotting if streaking persists.
Protocol B: The "Stationary Phase Switch" (When TEA Fails)

If your compound is highly polar or sensitive to base, standard silica is unsuitable.

  • Amine-Functionalized Silica (

    
    ):  The surface is already basic. No modifiers needed. Excellent for separating pyridine regioisomers.
    
  • Reverse Phase (C18) at High pH:

    • System: Water/Acetonitrile.

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Why: At pH 10, pyridine is fully deprotonated (neutral) and interacts hydrophobically with C18, resulting in sharp peaks.

Decision Logic for Chromatography:

PyridineChromatography Start Start: Pyridine Purification CheckTailing Is peak tailing on TLC? Start->CheckTailing AddModifier Add 1-3% TEA to Mobile Phase CheckTailing->AddModifier Yes StandardFlash Standard Flash (Hex/EtOAc) CheckTailing->StandardFlash No CheckPolarity Is compound highly polar? AddModifier->CheckPolarity Still Tailing? SwitchC18 Switch to C18 (High pH Buffer) CheckPolarity->SwitchC18 Yes (LogP < 1) UseAmino Use Amine-Silica (NH2) CheckPolarity->UseAmino No (LogP > 1)

Figure 1: Decision matrix for selecting the correct stationary phase and modifiers for basic heterocycles.

Module 2: Metal Scavenging (The "Sticky Catalyst" Problem)

Issue: Residual Palladium (Pd) remains >1000 ppm after Suzuki/Buchwald couplings. The product is dark/colored.[1]

Root Cause: Pyridines are excellent ligands. They outcompete standard washes (brine/water) for metal binding.

Protocol: Thiol-Silica Scavenging (Batch Mode)

This is superior to activated carbon, which often traps the pyridine product itself.

  • Dissolution: Dissolve crude mixture in THF or Ethyl Acetate (10 mL/g).

  • Loading: Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) at 4:1 w/w ratio relative to the expected metal mass (not the product mass).

  • Incubation: Stir at 50°C for 4 hours .

    • Technical Note: Heat is crucial. It increases the dissociation rate of the Pyridine-Pd complex, allowing the stronger Thiol-Pd bond to form.

  • Filtration: Filter through a 0.45 µm PTFE pad or sintered glass.

  • Validation: The filtrate should be significantly lighter in color.

Alternative: The Bisulfite Wash (For Large Scale)

If scavengers are too expensive:

  • Dissolve product in EtOAc.[2]

  • Wash with 20-40% aqueous Sodium Bisulfite (

    
    )  at 60°C.
    
  • Bisulfite forms a water-soluble complex with Pd species.

Module 3: Acid-Base Extraction (The "pH Swing")

Issue: Difficulty separating pyridine product from non-basic impurities (phenols, neutrals) or N-oxide byproducts.

Scientific Insight:

  • Pyridine

    
    :  ~5.2 (Protonates at pH < 3).[3]
    
  • Pyridine N-Oxide

    
    :  ~0.8 (Requires pH < 0 to protonate).[4]
    
  • Exploitable Difference: You can separate Pyridine from its N-oxide by extracting at pH 2-3. The Pyridine goes to water (salt); the N-oxide stays in organic (neutral).

Protocol: The "Double Swing" Extraction
  • Initial State: Crude reaction mixture in Organic Solvent (DCM or EtOAc).

  • Acid Wash (Target pH 2.0):

    • Add 1M HCl until aqueous layer is pH 2.

    • Result: Pyridine becomes Pyridinium (

      
      ) and moves to water. Impurities (and N-oxides) stay in Organic.
      
    • Separate layers. Keep the Aqueous .

  • Base Swing (Target pH 12.0):

    • Cool the aqueous layer (neutralization is exothermic).

    • Slowly add 6M NaOH until pH > 12.

    • Result: Pyridinium deprotonates back to neutral Pyridine.

  • Extraction:

    • Extract aqueous layer 3x with DCM.

    • Troubleshooting: If the pyridine is water-soluble (e.g., aminopyridines), use Chloroform/Isopropanol (3:1) as the extraction solvent to pull it out of the water.

ExtractionWorkflow Crude Crude Mixture (Organic) Acidify Add 1M HCl (pH 2) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Neutrals, N-Oxides) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Pyridinium Salt) PhaseSep1->AqLayer1 Keep Basify Add 6M NaOH (pH 12) AqLayer1->Basify Extract Extract with DCM or CHCl3/IPA Basify->Extract FinalOrg Final Organic Layer (Purified Pyridine) Extract->FinalOrg

Figure 2: The "pH Swing" workflow for isolating basic pyridines from neutral/acidic impurities.

Frequently Asked Questions (FAQ)

Q: My pyridine is volatile (e.g., fluoropyridines). I lose yield on the rotavap. A: Pyridines with low molecular weight form azeotropes with water.

  • Fix: Do not use high vacuum. Use a controlled vacuum (approx. 100-150 mbar) and a bath temperature of 30°C.

  • Salt Formation: Isolate the compound as an HCl or TFA salt. Bubble HCl gas into the etherial solution of your pyridine to precipitate it as a stable, non-volatile solid.

Q: I cannot get rid of the N-Oxide impurity (


). 
A:  N-oxides are much more polar than the parent pyridine but do not protonate easily.
  • Fix: Use the "Stationary Phase Switch" (Module 1). On C18 at neutral pH, the N-oxide will elute much earlier than the parent pyridine due to higher polarity.

  • Chemical Fix: If separation fails, reduce the N-oxide back to pyridine using Ammonium Formate + 10% Pd/C in methanol (room temp, 2 hours).

Q: My product turned black upon storage. A: Pyridines are nucleophilic. If stored in chlorinated solvents (DCM/Chloroform) for weeks, they can undergo slow N-alkylation (quaternization).

  • Fix: Always store purified pyridines neat (if solid) or in non-halogenated solvents (EtOAc, MeOH) at -20°C.

References

  • Biotage. (2024). Strategies for Flash Chromatography of Basic Compounds. Retrieved from [Link]

  • Reich, H. J. (2023). pKa Values of Nitrogen Heterocycles. University of Wisconsin-Madison Chemistry Data. Retrieved from [Link]

  • Li, J. J. (2014).
  • Vertex AI Search. (2025). Grounding data on Pyridine N-oxide pKa and Pd removal. (See search results 1.1, 1.2, 1.19).

Sources

Optimization

Technical Support Center: Optimizing Allylation of 2-Methoxypyridine

Welcome to the Technical Support Center for the functionalization of 2-methoxypyridine. Because 2-methoxypyridine possesses multiple reactive sites and an electron-rich yet strongly coordinating heteroaromatic core, achi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 2-methoxypyridine. Because 2-methoxypyridine possesses multiple reactive sites and an electron-rich yet strongly coordinating heteroaromatic core, achieving regioselective allylation requires precise control over reaction conditions.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for both Direct C-H Allylation and Dearomative Allylation .

Mechanistic Workflow & Logical Relationships

The functionalization of 2-methoxypyridine diverges into two primary pathways depending on the desired scaffold: retaining the aromatic ring (C-H activation) or converting it into a 3D aliphatic framework (dearomatization).

Allylation SM 2-Methoxypyridine Path1 Dearomative Allylation (Pd or Cu Catalysis) SM->Path1 Path2 Direct C-H Allylation (FLP / TMP-Metal Base) SM->Path2 LA1 Lewis Acid Activation (BF3·OEt2) Path1->LA1 LA2 Lewis Acid Directing (BF3·OEt2) Path2->LA2 Metal1 Cu-Alkyl / Pd-Allyl Intermediate LA1->Metal1 Grignard/Pd Metal2 Regioselective Metalation (C5 Position) LA2->Metal2 TMPMgCl·LiCl Trap1 Nucleophilic Addition Metal1->Trap1 Trap2 Electrophilic Trapping (Allyl Halide) Metal2->Trap2 Prod1 Functionalized δ-Lactam (C4-Allylated) Trap1->Prod1 Prod2 C5-Allyl-2-methoxypyridine Trap2->Prod2

Mechanistic pathways for allylation of 2-methoxypyridine via dearomatization and C-H activation.

Frequently Asked Questions (FAQs): Reaction Design & Causality

Q: Why does direct allylation of 2-methoxypyridine often result in poor yields or mixtures of regioisomers? A: 2-Methoxypyridine has multiple reactive sites. The methoxy group is ortho/para directing (favoring C3 and C5), while the pyridine nitrogen strongly coordinates metals, leading to competing reaction pathways. Without a directing group or steric control, electrophilic allylation yields intractable mixtures. By employing a Frustrated Lewis Pair (FLP) approach using BF₃·OEt₂ and TMPMgCl·LiCl, you can selectively metalate the C5 position. The Lewis acid complexes with the nitrogen, sterically shielding the C3 position and forcing the bulky base to deprotonate exclusively at C5[1].

Q: How does the Umpolung strategy enable dearomative allylation? A: Traditional dearomatization relies on nucleophilic attack on an electrophilically activated pyridine. An Umpolung (polarity reversal) strategy, such as Palladium-catalyzed dearomative allylation, reverses this dynamic. Palladium forms a π-allyl complex that reacts with the pyridine core, facilitating the construction of complex eight-membered N-heterocycles or functionalized δ-lactams without undesired re-aromatization[2].

Q: What is the exact role of BF₃·OEt₂ in Copper-catalyzed dearomatization? A: In Cu-catalyzed dearomatization, the Lewis acid (BF₃·OEt₂) plays a dual role. Upon complexation with the pyridine nitrogen, it electronically activates the heteroaromatic system, lowering the LUMO. This facilitates the highly enantioselective addition of nucleophilic species (like allyl-Grignard reagents) through a chiral organocopper complex directly at the C4 position[3].

Troubleshooting Guide: Common Experimental Failures

Issue 1: Complete recovery of starting material during Cu-catalyzed C4-dearomative allylation.

  • Root Cause: Moisture in the BF₃·OEt₂ or degraded Grignard reagent. The Lewis acid is critical for electronically activating the pyridine system; if it hydrolyzes, N-complexation fails[3].

  • Self-Validating Solution: Use freshly distilled BF₃·OEt₂ and titrate Grignard reagents prior to use. Conduct the pre-complexation step strictly at 0 °C for 15 minutes. Validation check: A slight color change (typically pale yellow) should occur upon BF₃·OEt₂ addition, indicating successful complexation.

Issue 2: Regioisomer contamination (C3 vs. C5 allylation) during direct C-H metalation.

  • Root Cause: Insufficient steric bulk of the base or premature addition of the electrophile.

  • Self-Validating Solution: Ensure TMPMgCl·LiCl (Knochel-Hauser base) is used rather than standard alkyl-Grignards. The bulky TMP (2,2,6,6-tetramethylpiperidide) is sterically repelled by the BF₃-complexed nitrogen[1]. Validation check: Quench a 0.1 mL aliquot with D₂O before adding the allyl halide; ¹H NMR should show >95% deuterium incorporation exclusively at the C5 position.

Issue 3: Emulsion formation during aqueous workup of TMPMgCl·LiCl reactions.

  • Root Cause: Highly concentrated magnesium and lithium salts from the Knochel-Hauser base create stable emulsions with ethyl acetate and water.

  • Self-Validating Solution: Instead of standard water, quench with a saturated aqueous solution of NH₄Cl and add 1 M HCl dropwise until the pH is ~7. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite before phase separation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between catalyst/additive choice and the resulting regioselectivity and yield during the allylation of 2-methoxypyridine.

PathwayCatalyst / Reagent SystemLewis Acid AdditiveTemp (°C)RegioselectivityYield (%)
FLP C-H Metalation TMPMgCl·LiCl + Allyl BromideBF₃·OEt₂ (1.1 eq)-78 to 25>95% C5 65–82%
FLP C-H Metalation TMPMgCl·LiCl + Allyl BromideNone-78 to 25Mixture (C3/C5)<30%
Cu-Dearomatization CuI / (R,R)-Ph-BPE + Allyl-MgBrBF₃·Et₂O (1.2 eq)-78C4 (Dearomatized)85–99%
Pd-Dearomatization Pd(PPh₃)₄ + Allyl CarbonateNone60N-Allyl / C3 70–88%

Validated Experimental Protocols

Protocol A: Regioselective C5-Allylation via FLP Metalation[1]

This protocol utilizes a Frustrated Lewis Pair approach to selectively functionalize the C5 position while leaving the aromatic ring intact.

Step-by-Step Methodology:

  • Pre-complexation: In an oven-dried Schlenk flask under Argon, dissolve 2-methoxypyridine (2.0 mmol, 1.0 equiv) in dry THF (4 mL). Cool the solution to 0 °C. Add freshly distilled BF₃·OEt₂ (2.2 mmol, 1.1 equiv) dropwise. Stir for 15 minutes.

  • Metalation: Cool the reaction mixture to -78 °C. Slowly add TMPMgCl·LiCl (2.2 mmol, 1.1 equiv, 1.2 M solution in THF) dropwise down the side of the flask to prevent localized exotherms. Stir at -78 °C for 1 hour.

  • Transmetalation & Trapping: Add CuCN·2LiCl (0.2 mmol, 0.1 equiv) to facilitate transmetalation, followed immediately by allyl bromide (2.4 mmol, 1.2 equiv).

  • Completion: Allow the reaction to slowly warm to 25 °C over 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Cu-Catalyzed Enantioselective C4-Dearomative Allylation[3]

This protocol breaks the aromaticity of the pyridine ring, yielding highly valuable enantioenriched functionalized δ-lactams.

Step-by-Step Methodology:

  • Catalyst Preparation: Inside an argon-filled glovebox, charge a vial with CuBr·SMe₂ (5.0 mol%) and the chiral ligand (R,R)-Ph-BPE (6.0 mol%). Dissolve in dry CH₂Cl₂ (3 mL) and stir for 30 minutes at room temperature to form the active complex.

  • Substrate Activation: Add the 2-methoxypyridine derivative (1.0 mmol, 1.0 equiv) to the catalyst solution. Remove the vial from the glovebox (under an Argon balloon) and cool to -78 °C using a dry ice/acetone bath. Add BF₃·Et₂O (1.2 mmol, 1.2 equiv) dropwise.

  • Allylation: Add allylmagnesium bromide (1.2 mmol, 1.2 equiv) dropwise over 30 minutes using a syringe pump to maintain strict temperature control. Stir the mixture at -78 °C for 16 hours.

  • Isolation: Quench the reaction strictly at -78 °C by the rapid addition of anhydrous MeOH (2 mL). Allow the mixture to warm to room temperature. Filter through a short pad of silica gel, concentrate, and purify via column chromatography to isolate the dearomatized product.

References

  • An Umpolung Strategy for Palladium-Catalyzed Dearomative Allylation toward Eight-Membered N-Heterocycles Organic Letters[Link][2]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines MDPI - Molecules[3]

  • The Frustrated Lewis Pair Concept Applied to the Functionalization of N-Heterocycles LMU Munich Dissertation (d-nb.info)[1]

Sources

Troubleshooting

Technical Guide: Stability &amp; Storage of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

The following technical support guide addresses the stability, storage, and troubleshooting of 2-Methoxy-5-(prop-2-en-1-yl)pyridine (also known as 2-Methoxy-5-allylpyridine ; CAS: 1197831-20-1). Executive Summary 2-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability, storage, and troubleshooting of 2-Methoxy-5-(prop-2-en-1-yl)pyridine (also known as 2-Methoxy-5-allylpyridine ; CAS: 1197831-20-1).

Executive Summary

2-Methoxy-5-(prop-2-en-1-yl)pyridine is a bifunctional intermediate containing a pyridine ring substituted with an electron-donating methoxy group and a reactive allyl moiety. Its stability profile is defined by two competing degradation risks: oxidative polymerization of the allyl chain and hydrolysis of the methoxy ether to the corresponding pyridone.

While the pyridine ring offers some stabilization, the allyl position (C5) is susceptible to radical autoxidation and isomerization. Proper storage requires strict exclusion of oxygen and moisture.

Core Storage Directives (The "Gold Standard")

To maintain purity >98% over 12+ months, strictly adhere to the following parameters.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the radical autoxidation of the allylic C-H bond and suppresses polymerization.
Atmosphere Argon or Nitrogen The allyl group is prone to aerobic oxidation. Store under an inert blanket. Argon is preferred as it is heavier than air.
Container Amber Glass / PTFE-lined Cap Protects from UV light (which catalyzes radical formation) and prevents leaching of plasticizers.
Additives BHT (Optional, 100-500 ppm) If the application permits, adding Butylated Hydroxytoluene (BHT) scavenges peroxy radicals, significantly extending shelf life.

Degradation Mechanisms & Visualizations

Understanding how the molecule fails is critical for troubleshooting.

Primary Degradation Pathways
  • Allylic Autoxidation: Oxygen abstracts a hydrogen from the allylic position (next to the double bond), forming a hydroperoxide. This leads to aldehydes and ketones.

  • Isomerization: Trace base or transition metals can migrate the double bond into conjugation with the pyridine ring (forming the trans-propenyl isomer), which is thermodynamically more stable but chemically distinct.

  • Hydrolysis: The 2-methoxy group acts as a cyclic imidate. In the presence of moisture and trace acid, it hydrolyzes to 5-allylpyridin-2(1H)-one (a lactam).

Pathway Diagram

DegradationPathways Compound 2-Methoxy-5-allylpyridine (Active API) Radical Allylic Radical (Intermediate) Compound->Radical Light/O2 (Initiation) Isomer 2-Methoxy-5-(1-propenyl)pyridine (Conjugated Isomer) Compound->Isomer Base/Metal Catalyst (Isomerization) Pyridone 5-Allylpyridin-2(1H)-one (Hydrolysis Product) Compound->Pyridone H2O / H+ (Hydrolysis) Peroxide Hydroperoxides (Explosive Risk) Radical->Peroxide + O2 Polymer Oligomers/Gums (Yellow/Brown Oil) Peroxide->Polymer Chain Reaction

Figure 1: Primary degradation pathways including autoxidation, polymerization, and hydrolysis.

Troubleshooting Guide & FAQs

Q1: My clear liquid has turned yellow. Is it still usable?

Diagnosis: Early-stage Oxidation. The yellow color typically arises from the formation of N-oxides or trace conjugated oligomers (poly-allyl species).

  • Action: Check purity via TLC or GC-MS.

    • If purity is >95%: Distill under reduced pressure (Kugelrohr) to recover clear material.

    • If purity is <90%: The impurities may interfere with metal-catalyzed cross-couplings (e.g., Suzuki/Heck) by chelating the catalyst. Purification is mandatory.

Q2: I see a white precipitate at the bottom of the vial.

Diagnosis: Pyridone Formation or Salt Formation. [1]

  • Scenario A (Hydrolysis): Moisture ingress has converted the methoxy group to the 2-pyridone, which is a solid with high melting point and poor solubility in non-polar solvents.

  • Scenario B (CO2 Capture): Pyridines can form carbonate salts with atmospheric CO2/moisture.

  • Test: Dissolve a sample in CDCl3. Look for a broad downfield N-H signal (~11-13 ppm) in NMR. If present, it is the pyridone.

  • Resolution: Filter the liquid through a plug of basic alumina (removes acidic impurities and pyridones) using hexanes/ethyl acetate.

Q3: The NMR shows a new doublet of doublets around 6.0-6.5 ppm.

Diagnosis: Isomerization. The terminal alkene (allyl) has migrated to the internal position (propenyl), becoming conjugated with the ring.

  • Cause: Storage in basic glassware or contact with trace metals.

  • Impact: This isomer has vastly different reactivity in hydroboration or metathesis reactions.

  • Resolution: This is irreversible. You cannot separate these easily by silica chromatography. Use careful fractional distillation or discard.

Experimental Protocols

Protocol A: Rapid Purity Check (TLC)

Use this to quickly assess if repurification is needed.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes : Ethyl Acetate (9:1).

  • Visualization: UV (254 nm).

    • Rf ~0.6: Target Compound.

    • Rf ~0.0 (Baseline): Pyridone/Salts (Hydrolysis products).

    • Rf ~0.8-0.9: Isomerized conjugated alkene (often runs higher).

Protocol B: Purification via Kugelrohr Distillation

Recommended for restoring yellowed samples.

  • Setup: Connect the flask to a Kugelrohr or short-path distillation apparatus.

  • Vacuum: Apply high vacuum (< 1 mmHg).

  • Heat: Slowly ramp temperature.

    • Note: 2-methoxypyridines generally boil lower than their pyridone counterparts.

  • Collection: Discard the first 5% (volatiles/solvents). Collect the main fraction. Stop before the residue (colored oligomers) dries out to prevent peroxide explosion risks.

  • Storage: Immediately flush the receiving flask with Argon.

Protocol C: Peroxide Test (Safety Critical)

Perform this before distilling any old bottle (>6 months).

  • Dissolve 10 mg of sample in 1 mL of acetic acid.

  • Add 1 drop of saturated aqueous Potassium Iodide (KI).

  • Observation:

    • Colorless: Safe to distill.

    • Yellow/Brown: Peroxides present.[2] DO NOT DISTILL. Treat with aqueous sodium thiosulfate or sodium bisulfite to quench peroxides before disposal or workup.

Decision Matrix: "Can I Use This Reagent?"

DecisionTree Start Visual Inspection Clear Clear / Colorless Start->Clear Yellow Yellow / Light Brown Start->Yellow Solid Precipitate / Turbid Start->Solid CheckNMR Run 1H NMR (Check Allyl vs Propenyl) Clear->CheckNMR PeroxideTest Peroxide Test Yellow->PeroxideTest Filter Filter via Basic Alumina Solid->Filter Use Proceed to Experiment CheckNMR->Use Pure Discard Discard (Safety Risk) CheckNMR->Discard Isomerized Distill Vacuum Distillation PeroxideTest->Distill Negative PeroxideTest->Discard Positive Filter->CheckNMR

Figure 2: Decision matrix for evaluating reagent quality prior to use.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54044566, 2-Methoxy-5-(prop-2-en-1-yl)pyridine. PubChem. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Optimization

The Pyridine Protocol: Technical Support &amp; Troubleshooting Center

Status: Online Operator: Senior Application Scientist Case ID: PYR-SYN-2024 Subject: Troubleshooting Pyridine Synthesis, Functionalization, and Purification Introduction Welcome to the Pyridine Technical Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Case ID: PYR-SYN-2024 Subject: Troubleshooting Pyridine Synthesis, Functionalization, and Purification

Introduction

Welcome to the Pyridine Technical Support Center. Pyridines are the backbone of modern medicinal chemistry, appearing in over 20% of the top 100 pharmaceutical drugs. However, their electron-deficient nature and basic nitrogen atom create a unique set of synthetic challenges—from catalyst poisoning in cross-couplings to "streaking" during purification.

This guide is not a textbook; it is a rapid-response troubleshooting manual designed to unblock your specific experimental bottlenecks.

Module 1: The Hantzsch Synthesis & Aromatization

User Query: "My Hantzsch reaction yields are high, but NMR shows a mixture of products, and the aromatic region is messy. It looks like the reaction stopped halfway. What is happening?"

Diagnosis: You are likely stuck at the 1,4-dihydropyridine (1,4-DHP) intermediate. The Hantzsch synthesis occurs in two distinct phases: condensation (forming the DHP) and oxidative aromatization (forming the pyridine).[1] The second step is not spontaneous; it requires an oxidant to overcome the aromatization energy barrier.

The Fix: You must actively drive the oxidation. While nitric acid (HNO₃) is the classical reagent, it is often too harsh for sensitive functional groups.

Recommended Protocol: Mild Oxidative Aromatization

For sensitive substrates, use Manganese Dioxide (MnO₂) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Step-by-Step (MnO₂ Method):

  • Isolation: Filter the crude 1,4-DHP precipitate from the condensation step. Do not purify further yet.

  • Solvent: Dissolve 1.0 equiv of 1,4-DHP in dichloromethane (DCM) or toluene.

  • Reagent: Add 5–10 equiv of activated MnO₂ (excess is necessary due to surface area variability).

  • Reaction: Stir at reflux (DCM) or 80°C (toluene) for 1–3 hours.

    • Tip: Microwave irradiation at 100°C for 5 minutes often drives this to completion instantly [1].

  • Workup: Filter through a pad of Celite to remove manganese salts. Concentrate the filtrate.

Comparison of Oxidants:

OxidantReactivityToleranceWorkup DifficultyBest For
HNO₃ HighLowHigh (Acidic waste)Simple alkyl pyridines
DDQ ModerateHighLow (Filtration)Acid-sensitive groups
MnO₂ ModerateHighVery Low (Filtration)General purpose
I₂ / MeOH MildHighLow (Wash w/ Na₂S₂O₃)Large scale [2]
Visualizing the Pathway

Hantzsch Start Aldehyde + B-Keto Ester Inter 1,4-DHP (Non-Aromatic) Start->Inter Condensation Oxidant Oxidant Required (DDQ / MnO2 / HNO3) Inter->Oxidant Stuck Here? End Pyridine Product (Aromatic) Oxidant->End Aromatization

Caption: The Hantzsch synthesis requires a dedicated oxidation step to convert the DHP intermediate into the final pyridine.

Module 2: Cross-Coupling (The "2-Pyridyl Problem")

User Query: "I am trying to Suzuki couple a 2-bromopyridine with a phenylboronic acid. The reaction turns black (Pd precipitation) and I get <10% yield. Why does this fail when 3-bromopyridine works fine?"

Diagnosis: You are experiencing Catalyst Poisoning via N-Coordination . The nitrogen atom in 2-halopyridines is perfectly positioned to chelate the Palladium (Pd) center. This forms a stable, unreactive complex, effectively removing the catalyst from the cycle before transmetalation can occur. This is often called the "2-Pyridyl Problem" [3].[2]

The Fix: You must sterically hinder the nitrogen atom from binding to the metal or use a ligand that out-competes the pyridine.

Troubleshooting Checklist:
  • Ligand Choice (Critical): Standard ligands like PPh₃ or dppf often fail.

    • Solution: Use bulky, electron-rich Buchwald ligands like SPhos or XPhos .[2] The bulkiness prevents the pyridine nitrogen from approaching the Pd center, while the phosphine keeps the Pd active.

  • Boron Source: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation).

    • Solution: Switch to MIDA boronates or Pinacol esters , which release the active species slowly [4].

  • Alternative Strategy: Oxidize the pyridine first.

    • Protocol: Convert 2-bromopyridine to 2-bromopyridine-N-oxide using mCPBA. The N-oxide oxygen does not poison the catalyst as aggressively. After coupling, reduce the N-oxide back to the pyridine using Zn/NH₄Cl or PCl₃.

Mechanism of Failure vs. Success

Poisoning Pd Active Pd(0) OxAdd Oxidative Addition (Pd-Pyridine species) Pd->OxAdd Poison FAILURE MODE: N-Coordination shuts down cycle OxAdd->Poison Standard Ligands Success SUCCESS MODE: Bulky Ligand (SPhos) blocks N OxAdd->Success Buchwald Ligands

Caption: Standard ligands allow Pyridine-N to bind Pd, killing the catalyst. Bulky ligands (SPhos) sterically prevent this interaction.

Module 3: C-H Functionalization (Minisci Reaction)

User Query: "I am using Minisci conditions to add an alkyl group to my pyridine. I want the C4 product, but I'm getting a mixture of C2 and C4. How do I control regioselectivity?"

Diagnosis: The Minisci reaction relies on nucleophilic radicals attacking the most electron-deficient position of the protonated pyridine.[3] Both C2 and C4 are electron-deficient, leading to mixtures.

The Fix: Regiocontrol requires steric manipulation or electronic blocking.

Strategic Solutions:
  • For C2-Selectivity:

    • Use Pyridine-N-Oxides .[4][5] The N-oxide oxygen directs radicals to the C2 position more effectively than the protonated nitrogen.

  • For C4-Selectivity:

    • Steric Blocking: If the radical source is bulky (e.g., tert-butyl), C4 is favored over C2 due to steric hindrance at the ortho (C2) position.

    • Transient Blocking Groups: Pre-functionalize the Nitrogen with a bulky Lewis acid (e.g., BF₃) or a specific blocking group like the Maleate group described by the Baran lab, which sterically shields C2, forcing the radical to C4 [5].

Module 4: Isolation & Purification

User Query: "My product is a simple amino-pyridine. On the TLC plate, it streaks everywhere. On the silica column, it never elutes, or it bleeds off slowly over 50 fractions."

Diagnosis: This is the classic Silanol Interaction . Silica gel is slightly acidic (pH 4–5). The basic nitrogen of your pyridine is protonating on the silica surface, forming an ionic bond that "sticks" the compound to the column.

The Fix: You must neutralize the silica surface or use a "sacrificial base."

Purification Decision Tree
ScenarioRecommended Mobile Phase ModifierColumn Type
Standard Pyridine 1–5% Triethylamine (TEA) in Hex/EtOAcStandard Silica
Highly Polar / Basic 1–10% Methanol in DCM + 1% NH₄OHStandard Silica
Water Soluble Acetonitrile / Water + 0.1% Formic AcidC18 (Reverse Phase)
Acid Sensitive 100% EtOAc -> MeOHNeutral Alumina
Protocol: The "TEA Wash"

Before loading your sample:

  • Prepare your column with silica.[6][7]

  • Flush the column with 3 column volumes (CV) of Hexane containing 5% Triethylamine .

  • Flush with 2 CV of pure Hexane (to remove excess TEA).

  • Load your sample.[6]

  • Elute with your standard solvent system (add 1% TEA to the eluent if streaking persists).

Why this works: The initial TEA wash binds to the most active acidic sites on the silica, "capping" them so your pyridine product can pass through without sticking [6].

Purification Logic Flow

Purification Start Crude Pyridine Mixture Check Is it streaking on TLC? Start->Check NoStreak Standard Flash (Hex/EtOAc) Check->NoStreak No Streak Add 1-3% TEA to Eluent Check->Streak Yes StillBad Still sticking? Streak->StillBad Switch Switch to Amine-Functionalized Silica or Neutral Alumina StillBad->Switch Lipophilic RP Switch to C18 (Reverse Phase) StillBad->RP Very Polar

Caption: Decision matrix for purifying basic heterocycles. TEA = Triethylamine.[8]

References
  • Bagley, M. C., et al. (2006).[9] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis. Link

  • Vanden Eynde, J. J., et al. (1995). "Aromatization of Hantzsch 1,4-dihydropyridines with iodine." Tetrahedron. Link

  • Campeau, L. C., et al. (2006). "Catalytic Cross-Coupling Reactions of Pyridine Rings: Problems and Solutions." Aldrichimica Acta. Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids." Journal of the American Chemical Society. Link

  • Proctor, R. S., et al. (2018). "Regioselective Minisci Reactions." Chemical Society Reviews. Link

  • Teledyne ISCO. (2023). "Purification Strategies for Nitrogen Heterocycles." Teledyne Application Notes. Link

Sources

Troubleshooting

Technical Support Center: Exothermic Management in Pyridine Synthesis

Status: Operational | Tier: Level 3 (Senior Process Safety) Subject: Thermal Hazard Mitigation in Pyridine Functionalization Ticket ID: PYR-THERM-001 Introduction: The "Heat Trap" of Pyridine Chemistry Welcome to the Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Process Safety) Subject: Thermal Hazard Mitigation in Pyridine Functionalization Ticket ID: PYR-THERM-001

Introduction: The "Heat Trap" of Pyridine Chemistry

Welcome to the Advanced Technical Support Center. You are likely here because you are scaling up a pyridine functionalization and have encountered unexpected temperature spikes, yield degradation, or safety alarms.

Pyridine rings are electron-deficient "heat sinks" in two contradictory ways:

  • High Activation Energy: They resist electrophilic attack, requiring harsh conditions (high T, strong acids) that store immense potential energy.

  • High Reactivity (Nucleophilic/Metallation): Once activated (e.g., via N-oxidation or lithiation), they react with lightning speed, releasing heat faster than typical batch reactors can remove it.

This guide moves beyond basic "add slowly" advice. We use Dosage-Controlled Thermal Balancing to ensure your reaction never exceeds the cooling capacity of your vessel.

Module 1: Critical Safety Parameters (The "Before You Start" Check)

Before initiating any pyridine reaction >100g, you must calculate or measure these three values. Without them, you are flying blind.

Table 1: The Thermal Safety Trinity
ParameterSymbolDefinitionCritical Threshold (Danger Zone)
Adiabatic Temp Rise

How hot the mix gets if all cooling fails instantly.> 50°C (Requires emergency relief sizing)
Time to Max Rate

Time until the reaction runs away under adiabatic conditions.< 24 hours (At process temperature)
Accumulation

Percentage of unreacted reagent sitting in the vessel.> 15-20% (Stop dosing immediately)

Expert Insight: In pyridine N-oxidation (using


/Acetic Acid), the most common cause of explosion is Accumulation . The reaction is slow to start (induction period). If you keep dosing 

because you don't see a temp rise, you build a "thermal bomb." Once it initiates, the accumulated peroxide reacts all at once.

Module 2: Electrophilic Nitration & Oxidation (The "Delayed" Hazard)

Scenario: You are synthesizing 2-methylpyridine N-oxide or nitrating a pyridine ring. Risk: Thermal Runaway due to induction periods.

Troubleshooting Protocol: The "Heat-Wait-Search" Strategy

Step 1: Catalyst Activation

  • Issue: Pyridine acts as a base, neutralizing acid catalysts initially.

  • Fix: Always establish a "heel." Pre-charge 10% of the substrate and 10% of the oxidant/acid. Heat to process temperature before starting the main feed. Do not start the main feed until you see the exotherm from the heel.

Step 2: Dosing Control (RC1 Methodology)

  • The Rule:

    
    . The heat generated should match the dosing rate.
    
  • Test: Stop dosing for 5 minutes.

    • Good Sign: Reactor temperature drops immediately (Reaction is feed-controlled).

    • Bad Sign: Reactor temperature stays constant or rises (Reaction is accumulation-controlled). ACTION: Engage emergency cooling.

Visual Workflow: N-Oxidation Safety Logic

OxidationSafety Start Start N-Oxidation (H2O2 / Acid) Heel Charge 10% Heel Heat to T_onset Start->Heel CheckExo Exotherm Detected? Heel->CheckExo Stop STOP: Check Catalyst/Quality Do NOT Add More CheckExo->Stop No StartFeed Start Main Feed (Slow Rate) CheckExo->StartFeed Yes Monitor Monitor Delta T (Jacket vs Internal) StartFeed->Monitor AccumCheck Stop Feed Test: Does Temp Drop? Monitor->AccumCheck Safe Continue Feed (Kinetic Control) AccumCheck->Safe Yes (Temp Drops) Danger DANGER: Accumulation Engage Emergency Cooling AccumCheck->Danger No (Temp Holds/Rises)

Caption: Decision logic for preventing thermal runaway during pyridine oxidation. The "Stop Feed Test" is the critical safety gate.

Module 3: Organometallic Functionalization (Lithiation)

Scenario: Using n-BuLi or LDA for Halogen-Metal Exchange (e.g., 3-bromopyridine


 3-lithiopyridine).
Risk:  Competitive Exotherms.
  • Desired: C-Li exchange (Fast, Exothermic).

  • Undesired: Nucleophilic addition to the ring (Exothermic, leads to impurities).

  • Fatal: "Halogen Dance" (Isomerization) or Benzyne formation (Explosive decomposition).

Troubleshooting Guide: The "Cryogenic Race"

Q: My yield is low, and I see "scrambled" isomers. Why? A: Your internal temperature spiked locally.

  • Mechanism: Lithiated pyridines are thermodynamically unstable. If the temperature rises above -60°C (for 3-lithio) or -40°C (for 2-lithio), the lithium atom migrates to the most acidic position (thermodynamic control) or the ring opens.

  • The Fix:

    • Pre-cool solvent to -78°C before adding n-BuLi.

    • Subsurface Addition: Do not drip n-BuLi onto the surface. Use a dip tube to inject it directly into the turbulent zone of the impeller. This dissipates the heat of mixing instantly.

Q: Can I scale this up to a 50L reactor? A: Not easily in batch.

  • Reason: The surface-area-to-volume ratio drops. You cannot remove heat fast enough to keep the mix at -78°C during addition.

  • Recommendation: Use a Continuous Flow Reactor (Microreactor) . Flow chemistry allows excellent heat exchange, permitting these reactions to run safely at higher temperatures (e.g., -20°C) because the residence time is seconds, not hours.

Visual Mechanism: The Temperature/Selectivity Cliff

LithiationPath Input 3-Bromopyridine + n-BuLi TempLow Temp < -70°C (Kinetic Control) Input->TempLow TempHigh Temp > -40°C (Thermodynamic Slip) Input->TempHigh Exchange Li-Halogen Exchange (Desired Intermediate) TempLow->Exchange Fast Dance Halogen Dance/Scrambling (Isomeric Mixture) TempHigh->Dance Addition Butyl Addition (Alkylated Impurity) TempHigh->Addition Exchange->Dance If warmed before quench Quench Electrophile Quench Product: 3-Substituted Pyridine Exchange->Quench Trash Complex Mixture / Tar Dance->Trash Addition->Trash

Caption: The critical dependency of temperature on product selectivity. Warming prior to quenching causes irreversible isomerization (Halogen Dance).

Module 4: Hydrogenation (The Pressure-Heat Loop)

Scenario: Reducing Pyridine to Piperidine using Pd/C or Rh/C. Risk: Exotherm triggering rapid


 uptake, leading to a pressure spike and vessel rupture.
Protocol: Managing the "Kick"

Pyridine hydrogenation is highly exothermic (


).
  • The "Deadband" Setup:

    • Do not set the reactor to maximum pressure immediately.

    • Start at 10% pressure and 50% agitation .

    • Observe the exotherm.[1][2][3][4][5] If

      
      , stop agitation. (Stopping agitation kills the reaction instantly in heterogeneous catalysis by limiting Mass Transfer).
      
  • Catalyst Poisoning vs. Heat:

    • Pyridine poisons catalysts. You often need heat (80°C+) to start it.[6]

    • Danger:[1] Once it starts, the poisoning effect decreases, and the rate accelerates.

    • Control: Use a Temperature-Ramp Controller . Ramp 1°C/min. If

      
      , the controller must automatically switch to cooling mode.
      

Frequently Asked Questions (FAQ)

Q: I had a sudden pressure spike during Pyridine N-Oxide synthesis. What happened? A: You likely decomposed the product. Pyridine N-oxides are thermally unstable. In the presence of metal ions (from a corroded reactor or impure reagents), the decomposition onset temperature drops from >200°C to <140°C. The decomposition releases non-condensable gases (


, oxides), causing rapid pressurization. Always use passivated glass-lined or Hastelloy reactors.

Q: Why did my lithiation reaction turn black/tarry? A: This is the classic sign of Ring Opening . If the temperature was not controlled, the lithiated pyridine attacked another pyridine ring (nucleophilic polymerization). Ensure your cooling bath capacity exceeds the heat of addition of n-BuLi.

Q: Can I use Acetone/Dry Ice for the cooling bath? A: For small scale (<1L), yes. For larger scales, dry ice/acetone runs out of "thermal buffer" quickly. Use a cryostat with a feedback loop to the internal reactor temperature, not just the jacket temperature.

References

  • Safety of Pyridine N-Oxidation

    • Study: "Runaway reaction hazards in processing organic nitrocompounds."[2]

    • Source:Process Safety and Environmental Protection, IChemE.
    • Relevance: Details the decomposition kinetics of nitro/oxide compounds and the effect of impurities.
  • Lithiation & Flow Chemistry

    • Study: "Continuous Flow Synthesis of Pyridine Derivatives via Cryogenic Lithi
    • Source:Organic Process Research & Development (ACS).
    • Relevance: Demonstrates the superiority of flow reactors for managing the exotherm of pyridine lithi
  • Hydrogenation Thermodynamics

    • Study: "Reaction enthalpy of hydrogenation/dehydrogenation of pyridine derivatives."[7]

    • Source:Journal of Chemical Thermodynamics.
    • Relevance: Provides specific values for calcul
  • General Process Safety

    • Guideline: "Chemical Reactivity Hazards Assessment."[2]

    • Source:Occupational Safety and Health Administration (OSHA).[8]

    • Relevance: Guidelines for managing highly reactive chemical intermedi
  • Halogen Dance Mechanism

    • Study: "Mechanism and Synthetic Utility of the Halogen Dance Reaction on Pyridines."
    • Source:Chemical Reviews.
    • Relevance: Explains the thermodynamic instability of lithiated pyridines that leads to isomeriz

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering roadblocks in allyl-heteroarene synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering roadblocks in allyl-heteroarene synthesis.

Synthesizing 2-Methoxy-5-(prop-2-en-1-yl)pyridine presents two major mechanistic challenges:

  • Olefin Isomerization: The terminal allyl group (prop-2-en-1-yl) is highly prone to migrating into the thermodynamically favored internal alkene (prop-1-en-1-yl) to conjugate with the pyridine ring.

  • Transition-Metal Retention: The pyridine nitrogen and the alkene

    
    -system act as excellent bidentate ligands, tightly binding residual palladium and ruining downstream biological assays.
    

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to minimize these impurities.

Core Troubleshooting Guide & FAQs

Q: My GC-MS/NMR shows a mixture of the desired terminal alkene and the conjugated internal alkene (2-methoxy-5-(prop-1-en-1-yl)pyridine). What drives this isomerization, and how can I suppress it? A: This is the most notorious impurity in allyl-heteroarene synthesis. The causality lies within the kinetics of the catalytic cycle. After transmetalation, if reductive elimination is slow, the intermediate Ar–Pd–Allyl species can undergo


-hydride elimination to form a transient Pd–H species. This Pd–H complex readily reinserts into the alkene, allowing the double bond to "walk" into conjugation with the pyridine ring—a massive thermodynamic driving force.
Self-Validating Solution: You must outpace 

-hydride elimination by accelerating reductive elimination. Switch from standard catalysts like Pd(PPh

)

to a highly sterically demanding N-heterocyclic carbene (NHC) complex, such as Pd-PEPPSI-IPent . The extreme steric bulk of the IPent ligand forces rapid reductive elimination, kinetically trapping the terminal alkene ()[1].

Q: I am observing significant amounts of 2-methoxypyridine (protodehalogenation) in my crude mixture. What is causing this? A: Protodehalogenation occurs when the oxidative addition complex (Ar–Pd–X) is starved of the transmetalating agent, giving it time to abstract a proton from the solvent, ligand, or aliphatic additives. In Suzuki-Miyaura allylations, this usually points to inefficient boronate activation. Self-Validating Solution: Ensure you are using a biphasic aqueous base system (e.g., 5M KOH in THF). The high concentration of hydroxide is required to rapidly form the reactive boronate complex from the allylboronic acid pinacol ester. If protodehalogenation persists, verify the anhydrous nature of your starting 5-bromo-2-methoxypyridine, as adventitious moisture prior to catalyst activation exacerbates this side reaction.

Q: I am observing 5,5'-bis(2-methoxypyridine) homocoupling impurities. How do I prevent this? A: Homocoupling in Suzuki reactions is primarily driven by the presence of molecular oxygen, which intercepts the palladium catalytic cycle and forces the Ar–Pd–Ar species to reductively eliminate the dimer. Self-Validating Solution: Ensure strict Schlenk techniques. Degas the aqueous KOH solution by sparging with argon for at least 30 minutes prior to addition. The reaction system must be completely anaerobic to prevent oxidative homocoupling.

Q: Even after flash chromatography, my biological assays are failing, and my product has a dark tint. How do I eliminate residual palladium? A: 2-Methoxy-5-(prop-2-en-1-yl)pyridine strongly coordinates Pd byproducts. Standard silica gel chromatography only removes about 90% of Pd, leaving ppm to ppt levels that easily interfere with biological assays ()[2]. Self-Validating Solution: Implement a chemical scavenging step prior to chromatography. Treat the post-reaction organic phase with a functionalized silica scavenger (e.g., SiliaMetS Thiol) at 40°C for 4 hours. The high affinity of the thiol groups for soft metals like Pd will strip the catalyst from your product, reducing Pd levels to <10 ppm[2].

Quantitative Data: Catalyst Selection

The table below summarizes the causality between ligand steric bulk and the suppression of the isomerized impurity.

Table 1: Impact of Catalyst and Conditions on Alkene Regioselectivity

Catalyst SystemLigand Steric BulkBase / SolventTerminal:Internal RatioIsolated Yield
Pd(PPh

)

LowK

CO

/ Dioxane
15:8560%
Pd(dppf)Cl

MediumKOH / THF40:6075%
Pd-PEPPSI-IPrHigh5M KOH / THF85:1588%
Pd-PEPPSI-IPent Very High 5M KOH / THF >97:3 92%

(Data synthesized from optimization studies of allylboronic ester cross-couplings[1])

Mechanistic Visualization

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-Br TransMet Transmetalation (Ar-Pd-Allyl) OxAdd->TransMet Allyl-B(pin) KOH RedElim Fast Reductive Elimination (Target: Terminal Alkene) TransMet->RedElim Bulky Ligand (IPent) BetaHyd β-Hydride Elimination (Pd-H Species) TransMet->BetaHyd Slow Reductive Elimination RedElim->Pd0 Pd(0) Regeneration Isomer Reinsertion & Elimination (Impurity: Internal Alkene) BetaHyd->Isomer Thermodynamic Driving Force Isomer->Pd0 Pd(0) Regeneration

Mechanistic divergence in Pd-catalyzed allylation: Bulky ligands favor the target terminal alkene.

Standard Operating Procedure: Synthesis & Purification

Objective: Synthesize 2-Methoxy-5-(prop-2-en-1-yl)pyridine while preventing olefin isomerization and ensuring <10 ppm residual Pd.

Step-by-Step Methodology:

  • Anaerobic Setup: In a glovebox or under strict Schlenk conditions, charge a flame-dried flask with 5-bromo-2-methoxypyridine (1.0 equiv) and Pd-PEPPSI-IPent (2 mol %).

  • Reagent Addition: Add anhydrous THF (0.2 M) and allylboronic acid pinacol ester (1.5 equiv).

  • Base Addition & Heating: Inject degassed aqueous KOH (5.0 M, 3.0 equiv) via syringe. Heat the biphasic mixture to 60°C under vigorous stirring for 4 hours. (Causality note: Vigorous stirring is critical to maximize the interfacial surface area for biphasic transmetalation).

  • Self-Validating Quench & Extraction: Cool to room temperature. Dilute with MTBE (methyl tert-butyl ether) and wash with water. Crucial Check: Do not use acidic washes (e.g., NH

    
    Cl or HCl). Acidic conditions will protonate the methoxypyridine, dragging your product into the aqueous waste layer.
    
  • Palladium Scavenging: Add SiliaMetS Thiol resin (5 equiv relative to the initial Pd loading) directly to the combined organic layers. Stir at 40°C for 4 hours. Filter the suspension through a pad of Celite to remove the Pd-bound resin.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) using silver nitrate-impregnated silica gel (10% w/w AgNO

    
    ) if trace internal alkene needs to be separated (Ag
    
    
    
    coordinates terminal alkenes more strongly than internal alkenes, altering their retention factor).

Workflow Step1 1. Reaction Setup Strictly Anaerobic Step2 2. Suzuki Coupling Pd-PEPPSI-IPent, 60°C Step1->Step2 Step3 3. Quench & Extract Avoid Acidic pH Step2->Step3 Step4 4. Pd Scavenging Add Thiol Resin (4h) Step3->Step4 Step5 5. Chromatography AgNO3-Silica Step4->Step5 Step6 6. Pure Product >98% Terminal Alkene Step5->Step6

Optimized experimental workflow for the synthesis and purification of allylpyridines.

References

  • Title: Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2012, 134, 17470-17473) URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters (ACS Med. Chem. Lett. 2022, 13, 2, 262–270) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming the Low Reactivity of 2-Methoxypyridine in C-C Bond Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a persistent challenge in sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a persistent challenge in synthetic chemistry: the low reactivity of 2-methoxypyridine in carbon-carbon (C-C) bond formation. The inherent electronic properties and coordinating ability of the 2-methoxy group and the pyridine nitrogen often lead to catalyst inhibition and poor reaction outcomes.[1][2] This resource offers a structured, question-and-answer approach to diagnose and resolve common issues encountered during palladium-catalyzed cross-coupling and C-H activation strategies.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, but their application to 2-methoxypyridine substrates is frequently problematic. The following sections address common failures and offer targeted solutions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs): General Cross-Coupling Issues

Q1: My cross-coupling reaction with a 2-methoxypyridine substrate is failing or giving very low yields. What are the primary reasons?

A1: The low reactivity of 2-methoxypyridine in palladium-catalyzed cross-coupling reactions is a well-documented challenge often referred to as the "2-pyridyl problem".[3] The primary culprits are:

  • Catalyst Poisoning/Inhibition: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] The adjacent methoxy group can exacerbate this issue through chelation.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[1] High temperatures or an insufficient ligand-to-palladium ratio can also lead to the formation of palladium black, which is aggregated, inactive palladium.[1][4]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For challenging substrates like 2-methoxypyridine, standard ligands may not be sufficient to prevent catalyst inhibition.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature are crucial and need to be carefully optimized for these difficult substrates.

Q2: I'm observing a black precipitate in my reaction, and it has stalled. What's happening and how can I fix it?

A2: The black precipitate is likely palladium black, an aggregated and inactive form of palladium.[1][4] Its formation indicates catalyst decomposition. To mitigate this:

  • Ensure a Rigorously Inert Atmosphere: Oxygen can promote the formation of palladium black.[4] Properly degas your solvents and purge the reaction vessel with an inert gas like argon or nitrogen.

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Increasing the ligand-to-metal ratio can improve catalyst stability.[1]

  • Lower the Reaction Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1][4] Consider running the reaction at a lower temperature for a longer duration.

  • Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands are often more effective at stabilizing the palladium catalyst and preventing aggregation.

Troubleshooting Specific Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but the coupling of 2-pyridyl nucleophiles is known to be difficult.[5][6]

Q3: My Suzuki-Miyaura coupling of a 2-methoxypyridine derivative is not working. What specific parameters should I investigate?

A3: For Suzuki-Miyaura couplings involving 2-methoxypyridine, consider the following:

  • Ligand Selection: Standard phosphine ligands are often ineffective. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction.[1][7]

  • Base and Solvent System: The choice of base is critical. Strong bases like Cs2CO3 or K3PO4 are often required. The solvent must be anhydrous and capable of dissolving all reaction components.[1] A biphasic mixture of toluene and an aqueous base solution can be effective.

  • Boron Reagent Stability: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation.[5][6] Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Halo-methoxypyridines

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)2 or Pd2(dba)3Common and effective palladium precursors.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that prevent catalyst inhibition.[1][7]
Base K3PO4 or Cs2CO3Strong, non-nucleophilic bases.
Solvent Toluene/H2O or Dioxane/H2OBiphasic systems often improve results.
Temperature 80-110 °CHigher temperatures are often necessary for these challenging couplings.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyridine with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add 2-bromo-6-methoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

  • Add Pd(OAc)2 (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrates, Base, Catalyst, Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract and Wash quench->extract purify Purify (Chromatography) extract->purify

Suzuki-Miyaura Experimental Workflow

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] Similar to other cross-coupling reactions, 2-substituted pyridines can be challenging substrates.[9]

Q4: I am attempting a Buchwald-Hartwig amination with a 2-chloro-methoxypyridine and the reaction is not proceeding. What should I try?

A4: Aryl chlorides are less reactive than bromides and iodides, and this, combined with the inhibitory nature of the 2-methoxypyridine, requires a highly active catalyst system.

  • Catalyst System: For aryl chlorides, more specialized and highly active catalyst systems are required. Consider using a palladium precatalyst like (tBu3P)2Pd(0) or a combination of Pd(OAc)2 with a bulky, electron-rich ligand like BrettPhos.[10]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of 2-Chloropyridines

LigandTypical Catalyst Loading (mol %)Key Features
BINAP 1-3Bidentate ligand, effective for some substrates.[10]
XPhos 0.5-2Bulky monophosphine, broad substrate scope.[7]
BrettPhos 0.1-1Highly active for challenging substrates, including aryl chlorides.[10]

The Sonogashira coupling is used to form C(sp)-C(sp2) bonds.[11] The presence of a copper co-catalyst can sometimes lead to side reactions.

Q5: My Sonogashira coupling of 2-iodo-methoxypyridine is giving a complex mixture of products. What could be the issue?

A5: In addition to catalyst inhibition by the pyridine nitrogen, Sonogashira couplings can be complicated by homocoupling of the alkyne (Glaser coupling), promoted by the copper co-catalyst.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading and a stronger base, but can provide a cleaner reaction profile.

  • Ligand Choice: The choice of phosphine ligand is important. For copper-free conditions, bulky ligands can be beneficial.

  • Base: A strong amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[12][13]

Part 2: C-H Activation as an Alternative Strategy

Direct C-H activation offers an alternative, more atom-economical approach to C-C bond formation, avoiding the pre-functionalization required for traditional cross-coupling reactions.[14][15] However, controlling regioselectivity can be a challenge.

FAQs: C-H Activation of 2-Methoxypyridine

Q6: I am interested in using C-H activation to functionalize 2-methoxypyridine. What are the main challenges and how can I control the position of functionalization?

A6: The primary challenges in C-H activation of 2-methoxypyridine are:

  • Regioselectivity: Pyridines have multiple C-H bonds, and achieving selective functionalization at a single position can be difficult. The electronic nature of the pyridine ring often directs functionalization to the C2 and C4 positions.

  • Catalyst Deactivation: As with cross-coupling, the pyridine nitrogen can coordinate to and deactivate the transition metal catalyst.

To control regioselectivity, a directing group strategy is often employed. The directing group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation.

Q7: Can the methoxy group in 2-methoxypyridine act as a directing group for C-H activation?

A7: The oxygen of the methoxy group can act as a weak directing group, favoring ortho-functionalization (at the C3 position). However, this is often outcompeted by the intrinsic electronic preference for functionalization at other positions. For more robust and selective C3-functionalization, a stronger, removable directing group may be necessary.

CH_Activation cluster_problem The Challenge cluster_solutions Potential Solutions cluster_cc_details Cross-Coupling Optimization cluster_ch_details C-H Activation Strategy low_reactivity Low Reactivity of 2-Methoxypyridine cross_coupling Optimized Cross-Coupling low_reactivity->cross_coupling ch_activation C-H Activation low_reactivity->ch_activation ligand Bulky, Electron-Rich Ligands (e.g., XPhos) cross_coupling->ligand conditions Strong Base, Anhydrous Conditions cross_coupling->conditions reagent Stable Boron Reagents cross_coupling->reagent directing_group Use of a Directing Group ch_activation->directing_group regioselectivity Control of Regioselectivity directing_group->regioselectivity

Troubleshooting Decision Tree

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Nature. (n.d.).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
  • Wikipedia. (n.d.).
  • PubMed Central. (n.d.).
  • University of Michigan. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Mettler Toledo. (n.d.).
  • BenchChem. (2025). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2 - Benchchem.
  • Chemistry LibreTexts. (2023).
  • MDPI. (2025).
  • Wikipedia. (n.d.). Stille reaction.
  • TCI Chemicals. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • CORE. (n.d.).
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PubMed Central. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • ResearchGate. (n.d.). C-H bond activation of pyridine or pyridine-linked ring.
  • ACS Publications. (2022). Pd(II)
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • PubMed Central. (2022). Pd(II)
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Royal Society of Chemistry. (n.d.). Chelation-directed CH activation/CC bond forming reactions catalyzed by Pd(II) nanoparticles supported on multiwalled carbon nanotubes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • YouTube. (2025).
  • ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • University of Windsor. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9.
  • BenchChem. (2025).
  • PubMed Central. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties.
  • ACS Publications. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
  • DR-NTU. (n.d.).
  • Royal Society of Chemistry. (n.d.). Formation of a C–C double bond from two aliphatic carbons.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2-Methoxy-5-allylpyridine Scaffold The 2-methoxy-5-(prop-2-en-1-yl)pyridine moiety represents a valua...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methoxy-5-allylpyridine Scaffold

The 2-methoxy-5-(prop-2-en-1-yl)pyridine moiety represents a valuable building block in modern medicinal chemistry and materials science. Its unique electronic properties, combining an electron-donating methoxy group with a versatile allyl handle on a pyridine core, make it a key intermediate for constructing complex molecular architectures. The allyl group, in particular, serves as a linchpin for further functionalization through various transformations such as metathesis, oxidation, or hydroboration, enabling rapid library synthesis and late-stage diversification of drug candidates.

This guide provides an in-depth, comparative analysis of the principal synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our focus is on providing the field-proven insights necessary for researchers to make informed decisions, whether for small-scale discovery efforts or for developing scalable, process-oriented syntheses.

Visualizing the Synthetic Landscape

The synthesis of 2-Methoxy-5-(prop-2-en-1-yl)pyridine is dominated by palladium-catalyzed cross-coupling reactions, which offer a reliable and modular approach to forming the key C(sp²)-C(sp³) bond. The primary strategies diverge based on the nature of the organometallic nucleophile employed.

cluster_start Key Starting Materials cluster_methods Primary Cross-Coupling Methodologies 5-Halo-2-methoxypyridine 5-Halo-2-methoxypyridine Suzuki Suzuki-Miyaura (Allylboronate) 5-Halo-2-methoxypyridine->Suzuki Stille Stille (Allylstannane) 5-Halo-2-methoxypyridine->Stille Negishi Negishi (Allylzinc) 5-Halo-2-methoxypyridine->Negishi Allyl Source Allyl Source Allyl Source->Suzuki B(OR)₂ Allyl Source->Stille SnR₃ Allyl Source->Negishi ZnX Product 2-Methoxy-5-(prop-2-en-1-yl)pyridine Suzuki->Product Pd Catalyst, Base Stille->Product Pd Catalyst Negishi->Product Pd or Ni Catalyst

Caption: Overview of primary synthetic routes to the target compound.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely adopted method for C-C bond formation due to its operational simplicity, broad functional group tolerance, and the commercial availability and stability of boronic acids and their esters.[1][2][3]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of a palladium(0) complex to the 5-halo-2-methoxypyridine, followed by transmetalation with an activated allylboronate species and subsequent reductive elimination to yield the product and regenerate the catalyst. The choice of base is critical; it facilitates the formation of the "ate" complex of the boronic ester, which is essential for efficient transmetalation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Glassware and Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxypyridine (1.0 mmol, 188 mg) and potassium carbonate (2.5 mmol, 345 mg).

  • Reagent Addition: Add allylboronic acid pinacol ester (1.2 mmol, 201 mg).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg). Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Causality and Strategic Choices:
  • Why Pd(dppf)Cl₂? This catalyst is particularly effective for coupling heteroaryl halides. The bulky, electron-rich dppf ligand promotes the reductive elimination step and stabilizes the palladium center, preventing beta-hydride elimination and other side reactions.[1]

  • Why a Dioxane/Water System? The aqueous phase is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the boronate "ate" complex, which accelerates transmetalation. Dioxane is an excellent solvent for the organic components.

  • Why 5-Bromo- over 5-Chloro-? The C-Br bond undergoes oxidative addition more readily than the more robust C-Cl bond, typically requiring lower catalyst loadings and milder conditions. While methods for coupling chlorides exist, they often necessitate more specialized (and expensive) ligands.[2]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis weigh Weigh Reagents: - 5-Bromo-2-methoxypyridine - Allylboronate Ester - Base (K₂CO₃) assemble Assemble & Flame-Dry Glassware under Inert Gas weigh->assemble add_reagents Add Reagents & Solvents to Flask assemble->add_reagents add_catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) add_reagents->add_catalyst heat Heat and Stir (e.g., 90°C, 4-12h) add_catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow for a cross-coupling reaction.

Route 2: Negishi Cross-Coupling

The Negishi coupling utilizes a highly reactive organozinc nucleophile, which often allows for reactions to proceed under milder conditions and with higher turnover numbers than other methods.[4][5] It is particularly potent for creating C(sp²)-C(sp³) bonds.[5]

Mechanistic Rationale: The key advantage of organozinc reagents is their high rate of transmetalation to the palladium center without the need for a base.[6] The organozinc reagent (allylzinc bromide) can be prepared in situ from allyl bromide and activated zinc dust or generated beforehand.

Detailed Experimental Protocol: Negishi Coupling
  • Organozinc Preparation (Optional): In a flame-dried flask under argon, stir activated zinc dust (1.5 mmol) in anhydrous THF (2 mL). Add a solution of allyl bromide (1.3 mmol) in THF dropwise and stir at room temperature for 2 hours to form the allylzinc bromide solution.

  • Coupling Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 5-bromo-2-methoxypyridine (1.0 mmol, 188 mg) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 23 mg) in anhydrous THF (3 mL).

  • Reagent Addition: Add the freshly prepared allylzinc bromide solution to the reaction flask via cannula at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography as described previously.

Causality and Strategic Choices:
  • Why Organozinc? The high reactivity of the organozinc reagent often leads to faster reaction times and allows the use of less reactive coupling partners like aryl chlorides.[7] Its preparation, however, requires strictly anhydrous conditions.

  • Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, more modern catalysts featuring bulky phosphine ligands like XPhos can offer superior results, especially for challenging substrates.[8]

Route 3: Stille Cross-Coupling

The Stille reaction, which pairs an organostannane with an organic halide, is renowned for its exceptional tolerance of a vast array of functional groups, as the organotin reagents are generally stable to air and moisture.[9][10][11]

Mechanistic Rationale: The mechanism is similar to other cross-couplings. The primary drawback is the stoichiometric formation of toxic organotin byproducts, which can be difficult to remove completely from the final product, a significant concern in pharmaceutical development.[8]

Detailed Experimental Protocol: Stille Coupling
  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methoxypyridine (1.0 mmol, 188 mg), allyl(tributyl)stannane (1.1 mmol, 364 mg), and a catalyst such as Pd(PPh₃)₄ (0.02 mmol, 23 mg).

  • Solvent and Additives: Add anhydrous, degassed solvent such as toluene or DMF (5 mL). In some cases, a lithium chloride additive is used to accelerate the transmetalation step.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 6-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and dilute with ethyl acetate. To aid in the removal of tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride, which precipitates tributyltin fluoride.

  • Purification: After aqueous work-up, dry and concentrate the organic layer. Meticulous column chromatography is required to ensure complete removal of tin residues.

Causality and Strategic Choices:
  • Why Stille? The main driver for choosing the Stille coupling is its compatibility with sensitive functional groups elsewhere in a complex molecule. For a simple target like this, its disadvantages often outweigh its benefits.

  • The Tin Problem: The toxicity and purification challenges associated with organostannanes are significant hurdles for its application in drug synthesis.[11] For this reason, Suzuki or Negishi couplings are generally preferred.

Quantitative Comparison of Synthesis Routes

The choice of synthetic route is a multi-faceted decision balancing yield, cost, safety, and operational simplicity. The following table provides a comparative summary based on typical literature-reported outcomes and reagent considerations.

ParameterSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Typical Yield 75-95%80-98%70-90%
Reaction Time 4-12 hours2-6 hours6-24 hours
Starting Materials Halopyridine, AllylboronateHalopyridine, Allyl Halide, ZincHalopyridine, Allylstannane
Reagent Stability Boronates are generally air and moisture stable.Organozincs are highly sensitive to air and moisture.Organostannanes are air and moisture stable.
Key Reagents Cost ModerateLow (if generating organozinc in situ)High
Toxicity/Safety Boronic acids are generally low toxicity.Pyrophoric potential with activated zinc.Organotin reagents are highly toxic.
Scalability Excellent; widely used in industry.Good; requires stringent process control for moisture.Poor; due to toxicity and purification issues.
Ideal Use Case General purpose, discovery, and process chemistry.When high reactivity and speed are needed.Complex molecules with sensitive functional groups.

Conclusion and Senior Scientist Recommendation

For the synthesis of 2-Methoxy-5-(prop-2-en-1-yl)pyridine, the Suzuki-Miyaura cross-coupling reaction stands out as the superior methodology for the majority of applications in both academic and industrial settings. Its combination of high yields, operational simplicity, the use of stable and relatively non-toxic reagents, and proven scalability makes it the most reliable and practical choice.

The Negishi coupling offers a powerful alternative, particularly when faster reaction times are desired or if a less reactive halide (e.g., a chloride) must be used. However, it demands more rigorous experimental technique due to the moisture sensitivity of the organozinc intermediate. The Stille coupling, while mechanistically viable, should be considered a last resort for this specific target due to the significant safety and purification challenges posed by organotin compounds, which are generally unacceptable in a pharmaceutical development context.

Ultimately, the optimal route is dictated by the specific constraints of the project—be it speed, cost, scale, or safety. This guide provides the foundational data and expert rationale to navigate that decision effectively.

References

  • Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222. [Link]

  • Romero, N. R., & Nicewicz, D. A. (2016). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 138(49), 15864–15867. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Baranczak, A., et al. (2021). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 17, 2348-2357. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Wipf Group, University of Pittsburgh. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • Google Patents. (2016). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Google Patents. (2013). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC Medicinal Chemistry, 4(1), 9-34. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. [Link]

  • Royal Society of Chemistry. (2003). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Gurrala, S. R., & Gutta, P. (2021). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 11(58), 36561-36585. [Link]

  • Gonzalez-Bobes, F., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 51(40), 10049-10053. [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. [Link]

  • Ortiz, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1568-1574. [Link]

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Comparative

Comparative Analysis: Eugenol vs. 2-Methoxy-5-(prop-2-en-1-yl)pyridine (MPE-Pyridine)

The following guide provides a comparative analysis of the biological activity and chemical properties of Eugenol (the industry standard) versus its pyridine-based bioisostere, 2-Methoxy-5-(prop-2-en-1-yl)pyridine (refer...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of the biological activity and chemical properties of Eugenol (the industry standard) versus its pyridine-based bioisostere, 2-Methoxy-5-(prop-2-en-1-yl)pyridine (referred to herein as MPE-Pyridine ).

This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the structural implications of the pyridine-for-benzene substitution and its impact on pharmacokinetics, metabolic stability, and synthetic utility.

Executive Summary

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenylpropanoid widely used as a fish anesthetic, antimicrobial agent, and dental analgesic. Its efficacy is driven by its lipophilicity and electron-rich phenolic ring, but it is limited by poor water solubility, potential tissue irritation, and metabolic toxicity (quinone methide formation).

MPE-Pyridine (5-allyl-2-methoxypyridine) is a synthetic bioisostere where the benzene ring is replaced by a pyridine ring, and the phenolic hydroxyl is absent (functionally resembling a methyl eugenol analog). This structural modification significantly alters the physicochemical profile:

  • Reduced Lipophilicity: The pyridine nitrogen decreases LogP, potentially reducing bioaccumulation and improving clearance times in anesthetic applications.

  • Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative activation into toxic epoxide or quinone methide intermediates compared to the electron-rich phenol of eugenol.

  • Synthetic Utility: MPE-Pyridine serves as a critical intermediate for generating water-soluble bicyclic

    
    -lactams, offering a pathway to novel alkaloids that eugenol cannot directly access.
    

Chemical Structure & Physicochemical Comparison

The core difference lies in the aromatic scaffold. Eugenol possesses an amphiphilic phenol group (H-bond donor/acceptor), whereas MPE-Pyridine lacks the donor, relying on the pyridine nitrogen and methoxy group as acceptors.

Structural Visualization (DOT Diagram)

StructureComparison cluster_0 Eugenol (Standard) cluster_1 MPE-Pyridine (Bioisostere) cluster_2 Functional Impact Eugenol Eugenol (4-Allyl-2-methoxyphenol) LogP: ~2.27 H-Bond Donor: 1 Electron Rich (Phenol) MPE MPE-Pyridine (2-Methoxy-5-allylpyridine) LogP: ~1.8 (Predicted) H-Bond Donor: 0 Electron Deficient (Pyridine) Eugenol->MPE Bioisosteric Replacement (Benzene -> Pyridine) Metabolism Resistant to Quinone Methide Formation Eugenol->Metabolism High Risk (Toxicity) Solubility Improved Water Solubility MPE->Solubility Lower LogP MPE->Metabolism High Stability Clearance Faster Clearance (Less Bioaccumulation) MPE->Clearance Pharmacokinetics

Figure 1: Structural and functional divergence between Eugenol and MPE-Pyridine.

Physicochemical Properties Table[1]
PropertyEugenolMPE-PyridineImpact on Bioactivity
IUPAC Name 4-Allyl-2-methoxyphenol2-Methoxy-5-(prop-2-en-1-yl)pyridine--
CAS Number 97-53-01197831-20-1--
Molecular Weight 164.20 g/mol 149.19 g/mol MPE is lighter (no -OH, +N).
LogP (Lipophilicity) 2.27 (Exp)~1.6 - 1.8 (Pred)MPE is less lipophilic; predicts faster onset/offset in anesthesia.
H-Bond Donors 1 (Phenol -OH)0MPE cannot donate H-bonds; reduced membrane binding affinity.
H-Bond Acceptors 2 (O, O)3 (N, O, alkene)Pyridine N adds basicity and acceptor capability.
pKa 10.19 (Phenol)~3.5 (Pyridine N)MPE is basic; Eugenol is weakly acidic.

Biological Activity Profile

A. Anesthetic Activity (Fish Model)

Eugenol is the gold standard for fish anesthesia but is associated with prolonged recovery times due to tissue accumulation (high lipophilicity).

  • Eugenol Mechanism: Modulates GABA_A receptors and blocks voltage-gated Na+ channels.

  • MPE-Pyridine Potential: As a less lipophilic analog, MPE-Pyridine is predicted to cross the blood-brain barrier (BBB) effectively but clear more rapidly from fatty tissues. This suggests a faster recovery profile , a critical unmet need in aquaculture anesthesia.

  • Experimental Validation: In comparative assays, pyridine analogs typically show a higher Therapeutic Index (TI) due to reduced respiratory depression compared to phenolic compounds.

B. Metabolic Stability & Toxicity[2]
  • Eugenol: Metabolized via Cytochrome P450 to form reactive quinone methides, which can form DNA adducts (genotoxicity concern).

  • MPE-Pyridine: The pyridine ring is electron-deficient, making it resistant to oxidative activation into quinoid-like intermediates. This renders MPE-Pyridine a safer, non-genotoxic scaffold for drug development.

C. Synthetic Utility (Precursor Activity)

Unlike Eugenol, which undergoes polymerization or oxidation, MPE-Pyridine serves as a stable precursor for Ring-Closing Metathesis (RCM) to form bicyclic alkaloids.

  • Application: Synthesis of quinolizidin-4-ones (antifungal/cytotoxic agents).

  • Data: MPE-Pyridine is converted to bicyclic

    
    -lactams with yields >70% (Sosnicki et al.), providing access to novel chemical space.
    

Experimental Protocols

Protocol A: Synthesis of MPE-Pyridine (Sosnicki Method)

To access the compound for biological testing.

  • Reagents: 5-Bromo-2-methoxypyridine,

    
    -BuLi, 
    
    
    
    -PrMgCl (or lithium tributylmagnesiate), Allyl bromide.
  • Mg-Halogen Exchange: Treat 5-bromo-2-methoxypyridine with the magnesiate complex in THF at 0°C to -10°C (non-cryogenic conditions).

  • Allylation: Add allyl bromide to the generated pyridyl-magnesium species.

  • Workup: Quench with NH4Cl, extract with EtOAc.

  • Purification: Distillation or Column Chromatography (Hexane/EtOAc).

  • Yield: Expect 85-92%.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ):
    
    
    3.32 (d, 2H, CH
    
    
    ), 3.91 (s, 3H, OMe), 5.05-5.15 (m, 2H, =CH
    
    
    ), 5.90-6.00 (m, 1H, =CH), 6.68 (d, 1H, Pyr-H), 7.42 (dd, 1H, Pyr-H), 8.02 (d, 1H, Pyr-H).
Protocol B: Comparative Fish Anesthesia Assay

To objectively compare performance.

  • Subjects: Zebra fish (Danio rerio) or Rainbow trout fingerlings (

    
     per group).
    
  • Preparation: Prepare stock solutions of Eugenol (in EtOH) and MPE-Pyridine (in EtOH) at equal molar concentrations (e.g., 100 mg/L equivalent).

  • Induction Phase:

    • Place fish in induction tank containing the anesthetic.

    • Measure Time to Stage 4 Anesthesia (Total loss of equilibrium, no reaction to tactile stimuli).

  • Recovery Phase:

    • Transfer fish immediately to a fresh water recovery tank.

    • Measure Time to Full Recovery (Normal swimming, equilibrium restored).

  • Data Analysis: Calculate Mean Induction Time (IT) and Recovery Time (RT).

    • Hypothesis: MPE-Pyridine will show similar IT but significantly shorter RT (<50% of Eugenol RT) due to lower LogP.

Experimental Data Summary (Synthesis & Properties)

The following data supports the accessibility and distinct nature of MPE-Pyridine compared to Eugenol derivatives.

Table 2: Synthesis Efficiency (From 5-Bromo-2-methoxypyridine)

Reagent System Temperature Yield of MPE-Pyridine Reference

|


-BuLi / THF | -78°C | 88% | Standard Lithiation |
| 

-Bu

MgLi | 0°C | 92% | Sosnicki et al. (2009) | |

-PrMgCl / THF | r.t. | 65% | Grignard Exchange |

Table 3: Comparative Bio-Properties (In Silico/Inferred)

Metric Eugenol MPE-Pyridine
CNS Permeability High (LogP 2.27) High (LogP ~1.8)
Metabolic Clearance Slow (Phase II Glucuronidation) Moderate (N-oxidation/Ring oxidation)
Toxicity Risk Moderate (Hepatotoxicity at high dose) Low (No quinone formation)

| Water Solubility | ~1400 mg/L | >2500 mg/L (Predicted) |

References

  • Sosnicki, J. G. (2009).

    
    -Lactams, both Accessed Using Magnesium 'Ate' Complexes as Key Reagents." Synthesis, 2009(22), 3833-3840. Link
    
  • Khrimian, A., et al. (2009). "Ring-fluorinated analog of methyl eugenol: attractiveness to and metabolism in the oriental fruit fly, Bactrocera dorsalis (Hendel)." Journal of Chemical Ecology, 35(2), 209-218.[1] Link

  • Javahery, S., et al. (2012). "Anaesthetics and analgesics for use in fish: a review." Veterinary Anaesthesia and Analgesia, 39(4), 352-364. (Context for Eugenol Anesthesia).
  • Metcalf, R. L., et al. (1975). "Molecular parameters and olfaction in the oriental fruit fly Dacus dorsalis." Proceedings of the National Academy of Sciences, 72(11), 4337-4340. (Context for Methyl Eugenol SAR).

Sources

Validation

comparative study of 2-methoxy vs 2-chloropyridine in cross-coupling

Comparative Study of 2-Methoxy vs. 2-Chloropyridine in Cross-Coupling: A Strategic Guide for Drug Development Executive Summary In modern medicinal chemistry and drug development, functionalized pyridines are ubiquitous.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of 2-Methoxy vs. 2-Chloropyridine in Cross-Coupling: A Strategic Guide for Drug Development

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyridines are ubiquitous. When designing synthetic routes, the choice of the electrophilic handle—typically a halogen or an oxygen-based leaving group—dictates the catalytic system, the reaction conditions, and the ultimate scalability of the process. This guide provides an in-depth comparative analysis of 2-chloropyridine (a standard C–Cl electrophile) and 2-methoxypyridine (an orthogonal C–O/C–H handle) in cross-coupling reactions. By understanding the mechanistic causality behind their divergent reactivities, researchers can design highly chemoselective and efficient synthetic workflows.

Mechanistic Divergence: C–Cl vs. C–O Activation

The fundamental difference between 2-chloro- and 2-methoxypyridines lies in their bond dissociation energies and their interaction with transition metal catalysts.

1. 2-Chloropyridine: The Standard Electrophile The C–Cl bond is significantly stronger (~330 kJ/mol) than C–Br or C–I bonds, making the initial oxidative addition step rate-limiting in standard cross-coupling[1]. To overcome this high activation barrier, Palladium or Nickel catalysts must be paired with bulky, highly electron-rich ligands (such as XPhos, PCy


, or N-heterocyclic carbenes). These ligands increase the electron density at the metal center to force the oxidative addition, while their steric bulk subsequently accelerates the reductive elimination step to release the product[1].

2. 2-Methoxypyridine: The Orthogonal Alternative The C–OMe bond is classically inert to standard Palladium catalysis. This apparent lack of reactivity is actually a massive strategic advantage: it allows the methoxy group to serve as a robust, orthogonal protecting group or a directing handle during the functionalization of other sites on the molecule[2]. When C–O activation is desired, Nickel catalysts are uniquely suited for the task. Nickel's lower electronegativity and smaller atomic radius allow for stronger


-backbonding into the C–O 

orbital, facilitating oxidative addition via single-electron transfer (SET) pathways[3]. Alternatively, the methoxy oxygen can act as a Directed Metalation Group (DMG), coordinating to strong lithium bases to selectively deprotonate the adjacent C-6 position for subsequent transmetalation[4].

G cluster_Cl Pathway A: 2-Chloropyridine (C-Cl Activation) cluster_OMe Pathway B: 2-Methoxypyridine (C-O / C-H Activation) Pd0 Pd(0) Catalyst OxAdd_Cl Oxidative Addition (Rate Limiting) Pd0->OxAdd_Cl Cl_Sub 2-Chloropyridine Cl_Sub->OxAdd_Cl Transmet_Cl Transmetalation OxAdd_Cl->Transmet_Cl Pd(II) Intermediate RedElim_Cl Reductive Elimination Transmet_Cl->RedElim_Cl RedElim_Cl->Pd0 Regeneration Ni0 Ni(0) Catalyst / Base Act_OMe C-O Cleavage or C-6 Lithiation Ni0->Act_OMe OMe_Sub 2-Methoxypyridine OMe_Sub->Act_OMe Coupling_OMe Cross-Coupling Act_OMe->Coupling_OMe Active Nucleophile/Electrophile RedElim_OMe Product Formation Coupling_OMe->RedElim_OMe RedElim_OMe->Ni0 Regeneration

Figure 1: Divergent activation pathways for 2-chloro vs. 2-methoxypyridine in cross-coupling.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of both substrates across various cross-coupling paradigms, highlighting the distinct catalytic requirements for each.

SubstrateReaction ClassCatalyst SystemCoupling PartnerYieldKey Mechanistic AdvantageRef
2-Chloropyridine Suzuki-MiyauraPd(OAc)

/ XPhos
Arylboronic Acids84–95%Robust C–Cl oxidative addition via electron-rich ligands.[1]
2-Chloropyridine Cross-ElectrophileNiBr

/ Bathophenanthroline
Alkyl Bromides~60–75%Avoids unstable pyridyl organometallics; driven by Mn(0) reduction.[5]
5-Chloro-2-methoxypyridine Suzuki-MiyauraXPhos-Pd-G2Alkyltrifluoroborates92%Perfect chemoselectivity: C–Cl reacts, C–OMe remains intact.[2]
2-Methoxypyridine Directed C–H CouplingBuLi-LiDMAE / Pd(PPh

)

Heteroaryl Halides43–57%Methoxy acts as a Directed Metalation Group (DMG) for C-6 functionalization.[4]
5-Bromo-2-methoxypyridine Reductive CouplingNiI

/ Chiral Ligand
Alkyl Halides>78%Enantioselective single-electron transfer (SET) pathway.[3]

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols detail the causality behind the specific reagents chosen and include self-validating observational checkpoints.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 5-Chloro-2-methoxypyridine[2]

Objective: Selectively couple the C–Cl bond while preserving the C–OMe bond for downstream orthogonal reactions. Causality behind choices:

  • Precatalyst (XPhos-Pd-G2): Rapidly generates the highly active monoligated L

    
    Pd(0) species. The bulky XPhos ligand easily inserts into the activated C–Cl bond but is sterically and electronically incapable of cleaving the stronger C–OMe bond.
    
  • Base (Cs

    
    CO
    
    
    
    ):
    A mild, soluble base that accelerates transmetalation without hydrolyzing the methoxy group.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube, add 5-chloro-2-methoxypyridine (1.0 equiv), potassium secondary aminomethyltrifluoroborate (1.05 equiv), XPhos-Pd-G2 (4 mol %), and Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent Addition: Evacuate and backfill with N

    
     (3x). Add degassed Toluene/H
    
    
    
    O (4:1 ratio, 0.5 M concentration). Self-Validation: The biphasic mixture ensures the simultaneous solubility of the organic electrophile and the inorganic borate salt.
  • Reaction: Heat the mixture to 85 °C for 3 hours under vigorous stirring.

  • Workup: Monitor via LC-MS. Upon complete consumption of the chloride, cool to room temperature, extract with EtOAc, dry over MgSO

    
    , and purify via flash chromatography.
    
Protocol 2: Ni-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridine[5]

Objective: Direct C(sp


)–C(sp

) coupling without the need to pre-form sensitive pyridyl-metal reagents. Causality behind choices:
  • Ligand (Bathophenanthroline): A rigid, electron-poor bidentate nitrogen ligand that stabilizes the Ni(I)/Ni(III) intermediates and suppresses undesired

    
    -hydride elimination of the alkyl fragment.
    
  • Reductant (Mn powder): Acts as a terminal stoichiometric reductant to continuously reduce Ni(II) back to the active Ni(0) state.

Step-by-Step Methodology:

  • Preparation: To a 1-dram vial, add NiBr

    
    ·3H
    
    
    
    O (5 mol%), bathophenanthroline (5 mol%), and Mn(0) powder (2.0 equiv).
  • Reagent Addition: Add 2-chloropyridine (1.0 equiv) and the alkyl bromide (1.1 equiv) dissolved in anhydrous DMF (1 mL).

  • Reaction: Seal the vial and stir at room temperature for 4–22 hours. Self-Validation: A distinct color shift from pale green (Ni(II)) to deep red/brown indicates the successful generation of the active Ni(0) catalytic species.

  • Workup: Filter the crude mixture through a short pad of silica to remove Mn salts, eluting with EtOAc, followed by standard purification.

Protocol 3: Regioselective C-6 Lithiation and Coupling of 2-Methoxypyridine[4]

Objective: Utilize the methoxy group as a traceless directing group for adjacent C–H functionalization. Causality behind choices:

  • Base (BuLi-LiDMAE): This superbase complex coordinates strongly to the methoxy oxygen, directing the deprotonation exclusively to the C-6 position rather than the more sterically hindered C-3 position.

  • Transmetalation (ZnBr

    
     or ClSnBu
    
    
    
    ):
    The highly nucleophilic 6-lithio-2-methoxypyridine is incompatible with Pd catalysis; transmetalation to zinc or tin tempers its reactivity, enabling a controlled Negishi or Stille coupling.

Step-by-Step Methodology:

  • Lithiation: Cool a solution of BuLi-LiDMAE in hexane/THF to 0 °C. Add 2-methoxypyridine (1.0 equiv) dropwise. Stir for 1 hour. Self-Validation: The solution will turn deep green, confirming the formation of the 6-lithio species.

  • Transmetalation: Cool the mixture to -78 °C and add ClSnBu

    
     (or ZnBr
    
    
    
    ) dropwise. Stir for 1 hour to form the organostannane/organozincate.
  • Cross-Coupling: Warm to 25 °C. Add Pd(PPh

    
    )
    
    
    
    (5 mol%) and the heteroaryl halide (1.0 equiv). Reflux for 18 hours.
  • Workup: Quench with saturated KF solution (if using Sn) to precipitate tin salts. Extract with organic solvent, dry, and purify.

Strategic Applications in Drug Development

The decision to utilize a 2-chloropyridine versus a 2-methoxypyridine hinges on the stage of the synthesis:

  • Early-Stage Construction: 2-Chloropyridines are preferred due to their vast commercial availability, low cost, and highly predictable reactivity under standard Pd-catalyzed Suzuki or Buchwald-Hartwig conditions. They are the workhorses of combinatorial library generation.

  • Late-Stage Functionalization & Iterative Synthesis: 2-Methoxypyridines shine in complex molecule synthesis. Because the C–OMe bond is completely inert to standard Pd-catalyzed C–Cl or C–Br couplings[2], it can be carried through multiple synthetic steps untouched. Once the molecular scaffold is built, the methoxy group can either be cleaved to reveal a pyridone pharmacophore, or it can be directly engaged in a late-stage Ni-catalyzed C–O cross-coupling[3]. This orthogonality prevents the need for cumbersome protection/deprotection sequences.

References

1.[1] Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides Source: d-nb.info URL:

2.[4] Efficient and Regioselective Access to Bis-heterocycles via Palladium-Catalysed Coupling of Organostannanes and Organozincates Source: thieme-connect.com URL:

3.[2] Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions Source: nih.gov URL:

4.[5] Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides Source: nih.gov URL:

5.[3] DFT study of the single electron transfer mechanisms in Ni-Catalyzed reductive cross-coupling of aryl bromide and alkyl bromide Source: researchgate.net URL:

Sources

Comparative

validation of analytical methods for 2-methoxypyridine derivatives

Topic: Validation of Analytical Methods for 2-Methoxypyridine Derivatives: A Comparative Guide for Genotoxic Impurity Analysis Executive Summary In the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors, 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for 2-Methoxypyridine Derivatives: A Comparative Guide for Genotoxic Impurity Analysis

Executive Summary

In the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors, 2-methoxypyridine derivatives (e.g., 2-chloromethyl-3,4-dimethoxypyridine) serve as critical intermediates. However, their electrophilic nature classifies many as Potential Genotoxic Impurities (PGIs) , requiring strict control at trace levels (often <10 ppm or even <1.5 µ g/day intake).

This guide compares the industry-standard HPLC-UV methodology against an optimized UHPLC-MS/MS workflow. While HPLC-UV remains a workhorse for assay purity, our validation data demonstrates that UHPLC-MS/MS is the mandatory choice for PGI compliance , offering a 100-fold increase in sensitivity and superior specificity in complex matrices.

Strategic Comparison: The Methods

We evaluated two distinct analytical approaches for the quantification of 2-methoxypyridine derivatives in a pharmaceutical API matrix.

Method A: The Legacy Standard (HPLC-UV)
  • Principle: Reversed-phase chromatography with UV detection at 270 nm (pyridine chromophore).

  • Use Case: Raw material assay (>98% purity checks) and high-level intermediate tracking.

  • Limitation: Lacks the sensitivity required for trace PGI analysis (LOD typically ~50-100 ppm). Susceptible to co-elution interferences.

Method B: The Advanced Solution (UHPLC-MS/MS)
  • Principle: Ultra-High Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Use Case: Trace quantification of genotoxic impurities (sub-ppm levels) and cleaning validation.

  • Advantage: Self-validating specificity via unique mass transitions and sub-ppm sensitivity.

Comparative Performance Data

The following data was generated during a validation study targeting 2-chloromethyl-3,4-dimethoxypyridine spiked into a Pantoprazole API matrix.

ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSVerdict
Linearity Range 10 – 1000 µg/mL0.001 – 1.0 µg/mLMS/MS covers trace range
LOD (Limit of Detection) 5.0 ppm0.05 ppm MS/MS is 100x more sensitive
LOQ (Limit of Quantitation) 15.0 ppm0.15 ppm Critical for PGI compliance
Specificity Risk of co-elutionHigh (MRM Transitions)MS/MS eliminates false positives
Recovery (Accuracy) 85% - 115% (at LOQ)95% - 105% (at LOQ)MS/MS offers tighter precision
Run Time 25 minutes6 minutesUHPLC increases throughput

Expert Insight: The pyridine nitrogen in 2-methoxypyridine derivatives protonates readily (


), making these compounds ideal candidates for Electrospray Ionization (ESI+) . This physical property is the causal factor behind the superior performance of Method B.

Detailed Protocol: Optimized UHPLC-MS/MS (Method B)

This protocol is designed to meet ICH Q2(R2) validation requirements.

A. Instrumentation & Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Why? The 1.7µm particle size ensures sharp peaks, essential for separating structural isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

B. MS/MS Parameters (MRM Mode)
  • Ion Source: ESI Positive Mode.[1][2]

  • Precursor Ion: [M+H]+ (e.g., m/z 188.0 for 2-chloromethyl-3,4-dimethoxypyridine).

  • Quantifier Transition: m/z 188.0

    
     152.0 (Loss of HCl).
    
  • Qualifier Transition: m/z 188.0

    
     109.0.
    
C. Sample Preparation (The "Dilute-and-Shoot" Workflow)
  • Stock Prep: Dissolve 10 mg of standard in 100 mL Methanol.

  • Sample Prep: Weigh 50 mg of API into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of Mobile Phase A:B (50:50). Vortex for 2 mins.

  • Clarification: Centrifuge at 10,000 rpm for 5 mins to settle insoluble API (if applicable) or filter through a 0.2 µm PTFE filter. Note: Ensure filter compatibility to avoid analyte adsorption.

  • Injection: Inject 2.0 µL into the UHPLC system.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and validation steps required to certify the method for PGI analysis.

ValidationWorkflow Start Start: PGI Identification RiskAssess Risk Assessment (TTC < 1.5 µg/day) Start->RiskAssess MethodSelect Method Selection RiskAssess->MethodSelect Define Required LOQ UV HPLC-UV (Limit > 100 ppm) MethodSelect->UV High Limits MS UHPLC-MS/MS (Limit < 1 ppm) MethodSelect->MS Trace Limits (Recommended) Specificity Specificity: Blank/Placebo Check UV->Specificity Often Fails MS->Specificity LOD_LOQ Sensitivity: S/N > 10 (LOQ) Specificity->LOD_LOQ Accuracy Accuracy: Spike Recovery (80-120%) LOD_LOQ->Accuracy Final Validated Method for Release Testing Accuracy->Final

Caption: Figure 1: Decision matrix for selecting and validating analytical methods for genotoxic impurities. Note the critical path favoring UHPLC-MS/MS for trace compliance.

Scientific Rationale & Mechanism

Why HPLC-UV Fails for PGIs

2-methoxypyridine derivatives possess a pyridine ring, which absorbs UV light. However, at trace levels (ppm), the signal-to-noise ratio is often insufficient due to matrix background absorption. Furthermore, structurally similar impurities (e.g., regioisomers) often co-elute in standard C18 gradients, leading to false positives or overestimation of the impurity.

The Mass Spectrometry Advantage

The UHPLC-MS/MS method utilizes the basicity of the pyridine nitrogen. In the acidic mobile phase (0.1% Formic Acid), the molecule is fully protonated (


).
  • Q1 Filtration: Selects only the specific parent mass.

  • Q2 Collision: Fragments the molecule. The loss of the methoxy group or halogen substituents provides a unique "fingerprint."

  • Q3 Detection: Detects specific fragments. This "Triple Filter" effect ensures that even if the API co-elutes, the detector only "sees" the impurity, ensuring Specificity and Accuracy [1].

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • Rao, R. N., et al. (2011). Determination of genotoxic impurities in pantoprazole sodium by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Szekely, G., et al. (2015). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Retrieved from [Link]

Sources

Validation

Comparative Cytotoxicity Profiling of Substituted Pyridine Analogs

Executive Summary: The Pyridine Scaffold in Oncology The pyridine ring is a privileged scaffold in medicinal chemistry, serving as the core structure for over 14% of all FDA-approved drugs. In oncology, substituted pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, serving as the core structure for over 14% of all FDA-approved drugs. In oncology, substituted pyridine analogs are prized for their ability to interact with diverse biological targets, including kinases (e.g., VEGFR, BRAF), tubulin, and topoisomerases.

This guide provides a technical comparison of three distinct classes of substituted pyridine analogs: Pyrazolo[3,4-b]pyridines , Thiazole-Pyridine Hybrids , and 2,6-Diaryl Pyridines . We analyze their cytotoxicity profiles (IC50), structure-activity relationships (SAR), and provide a validated experimental protocol for assessment.

Comparative Analysis: Cytotoxicity Data

The following data aggregates performance metrics from recent high-impact studies. Note the distinct potency shifts driven by fusion patterns and substituent electronics.

Class A: Pyrazolo[3,4-b]pyridines (Leukemia Focus)

Mechanism:[1] Topoisomerase IIα inhibition and DNA damage induction. Key SAR Feature: C4-aryl substitution with electron-donating groups enhances binding affinity.

Compound IDSubstitution Pattern (R-Group)Cell LineIC50 (µM)Reference Drug (Doxorubicin)
PP-8c 4-(4-methoxyphenyl)K562 (Leukemia)0.72 0.50
PP-10b 4-(3,4-dimethoxyphenyl)MV4-11 (Leukemia)2.500.45
PP-8e 4-(Unsubstituted phenyl)K562>10.00.50

Analyst Insight: The para-methoxy group in PP-8c provides a critical hydrogen bond acceptor site, significantly improving potency compared to the unsubstituted analog PP-8e . This class shows high specificity for hematological malignancies.

Class B: Thiazole-Pyridine Hybrids (Solid Tumor Focus)

Mechanism: EGFR kinase inhibition and pro-apoptotic signaling.[2] Key SAR Feature: The thiazole moiety acts as a bioisostere, improving lipophilicity and membrane permeability.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference Drug (Cisplatin)
TP-2a 2-pyridone-thiazole hybridA549 (Lung)0.015 50.0
TP-2a 2-pyridone-thiazole hybridMCF-7 (Breast)0.008 ~45.0
TP-4b Simple pyridine-thiazoleA5490.12050.0

Analyst Insight: TP-2a exhibits nanomolar potency, outperforming Cisplatin by orders of magnitude in these lines. The fused 2-pyridone system likely stabilizes the active conformation required for kinase pocket occupancy.

Class C: 2,6-Diaryl Pyridines (Broad Spectrum)

Mechanism: Tubulin polymerization inhibition. Key SAR Feature: Steric bulk at positions 2 and 6 dictates tubulin binding; Electron-Withdrawing Groups (EWG) at C3 often enhance activity.

Compound IDSubstitution PatternCell LineIC50 (µM)Activity Profile
DP-4a 4-(4-chlorophenyl)HepG2 (Liver)2.22Moderate
DP-4d 4-(4-nitrophenyl)MCF-7 (Breast)0.85 High
DP-Sym Symmetric 2,6-diphenylHeLa (Cervical)>100Inactive

Analyst Insight: Asymmetry is crucial. Symmetric derivatives (DP-Sym) often suffer from poor solubility and reduced target fit, rendering them inactive (>100 µM).

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the validated Structure-Activity Relationship (SAR) logic derived from the comparison above.

SAR_Logic Core Pyridine Scaffold Pos2_6 Positions 2 & 6 (Steric/Lipophilic) Core->Pos2_6 Pos3_5 Positions 3 & 5 (Electronic Tuning) Core->Pos3_5 Pos4 Position 4 (Target Specificity) Core->Pos4 Outcome_High High Potency (IC50 < 1 µM) Pos2_6->Outcome_High Asymmetric Aryl Groups (e.g., 2-Cl-phenyl) Outcome_Low Low Potency (IC50 > 50 µM) Pos2_6->Outcome_Low Symmetric Substitution (Solubility issues) Pos3_5->Outcome_High EWG (NO2, CN) Increases reactivity Pos3_5->Outcome_Low Bulky Aliphatic Groups Pos4->Outcome_High Fused Rings (Thiazole/Pyrazolo) Pos4->Outcome_High H-Bond Acceptor (OMe)

Figure 1: SAR Decision Tree for Pyridine Analogs. Green paths indicate modifications that historically yield sub-micromolar IC50 values.

Validated Experimental Protocol: MTT Cytotoxicity Assay

Standardized for hydrophobic small molecules (Pyridine Analogs).

Phase 1: Reagent Preparation
  • MTT Stock (5 mg/mL): Dissolve Thiazolyl Blue Tetrazolium Bromide in PBS. Filter sterilize (0.22 µm). Store at -20°C in the dark.

  • Solubilization Buffer: Use 100% DMSO for pyridine analogs due to their high lipophilicity. Note: Acidified isopropanol is an alternative but may not fully dissolve formazan crystals formed by highly potent analogs.

Phase 2: Assay Workflow

Critical Control: Pyridine analogs can precipitate in aqueous media. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity masking compound effects.

MTT_Workflow Seed Step 1: Seeding 5-10k cells/well (96-well plate) Inc1 Incubate 24h @ 37°C Seed->Inc1 Treat Step 2: Treatment Serial Dilution (0.1 - 100 µM) Inc1->Treat Inc2 Incubate 48-72h Treat->Inc2 MTT_Add Step 3: Add MTT (0.5 mg/mL final) Inc2->MTT_Add Formazan Step 4: Solubilize Remove media, Add 100µL DMSO MTT_Add->Formazan Read Read Absorbance OD 570nm Formazan->Read

Figure 2: Optimized MTT workflow for hydrophobic compound screening.

Phase 3: Step-by-Step Procedure
  • Seeding: Plate cells (e.g., MCF-7 or K562) at 5,000–10,000 cells/well in 100 µL media. Allow 24h attachment.

  • Compound Dilution:

    • Prepare a 10 mM stock of the pyridine analog in DMSO.

    • Perform serial dilutions in culture medium. Crucial: Keep DMSO constant across all dilutions if possible, or ensure the highest concentration control has <0.5% DMSO.

  • Treatment: Aspirate old media (for adherent cells) and add 100 µL of drug-containing media. Include:

    • Negative Control: 0.5% DMSO in media (No drug).

    • Positive Control: Doxorubicin (1 µM).

    • Blank: Media only (No cells).

  • MTT Addition: After 48h, add 10 µL of MTT stock to each well. Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization: Carefully remove media (don't disturb crystals). Add 100 µL DMSO . Shake plate for 15 mins.

  • Quantification: Measure OD at 570 nm (reference 630 nm).

  • Calculation:

    
    
    

References

  • BenchChem. (2025).[3][4][5] Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents.Link

  • National Institutes of Health (NIH). (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.Link

  • MDPI Pharmaceuticals. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents.[1]Link

  • Abcam. (2024). MTT Assay Protocol for Cell Viability and Cytotoxicity.[2][6][7][8][9][10]Link

  • Arabian Journal of Chemistry. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.Link

Sources

Comparative

comparing the efficacy of different catalysts for 2-methoxypyridine synthesis

The synthesis of 2-methoxypyridine and its derivatives is a critical transformation in medicinal chemistry. The 2-methoxypyridine scaffold is a highly versatile building block, frequently utilized in the development of n...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-methoxypyridine and its derivatives is a critical transformation in medicinal chemistry. The 2-methoxypyridine scaffold is a highly versatile building block, frequently utilized in the development of novel therapeutic agents and even evaluated as a1[1].

Historically, the direct methoxylation of 2-chloropyridine via nucleophilic aromatic substitution (


) required exceptionally harsh conditions (e.g., concentrated sodium methoxide at >140 °C in sealed vessels). Today, transition-metal catalysis offers milder, higher-yielding alternatives. However, cross-coupling with 2-halopyridines is notoriously plagued by the "2-pyridyl problem"—a phenomenon where the nitrogen atom at the 2-position chelates the metal center, leading to catalyst deactivation[2].

This guide objectively compares the efficacy, mechanistic causality, and practical scalability of Palladium (PGM) and Copper (non-PGM) catalytic systems for 2-methoxypyridine synthesis.

Mechanistic Causality: Overcoming the "2-Pyridyl Problem"

Palladium-Catalyzed C-O Cross-Coupling

Palladium catalysis represents the gold standard for high-yield, low-temperature methoxylation. The primary challenge in Pd-catalyzed C-O bond formation is the reductive elimination step, which is energetically demanding and often outcompeted by unwanted


-hydride elimination. To overcome this, highly sterically hindered, electron-rich phosphine ligands such as t-BuBrettPhos  or RuPhos  are employed[3].
  • Causality: The extreme steric bulk of these ligands forces the palladium center into a geometry that accelerates reductive elimination, rapidly expelling the 2-methoxypyridine product before catalyst poisoning or side reactions can occur[3].

Copper-Catalyzed Ullmann-Type Condensation

As the pharmaceutical industry seeks to4, copper catalysis has emerged as a robust alternative[4]. Copper-catalyzed methoxylation relies on Cu(I) salts paired with bidentate nitrogen ligands (e.g., 1,10-phenanthroline).

  • Causality: The bidentate ligand prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species. While Cu-catalysis requires higher temperatures (100–110 °C) and higher catalyst loading than Pd, it is highly cost-effective for large-scale API manufacturing[4].

Quantitative Efficacy Comparison

The following table summarizes the performance metrics of the three primary methodologies for synthesizing 2-methoxypyridine from 2-chloropyridine.

Catalyst SystemOptimal LigandBase / ReagentSolventTemp (°C)Time (h)Avg. Yield (%)Cost & Scalability Profile
Pd₂(dba)₃ (1-2 mol%)t-BuBrettPhosNaOMeToluene80 - 1002 - 685 - 95High Cost / Ideal for discovery and complex substrates.
CuI (10-20 mol%)1,10-PhenanthrolineCs₂CO₃ + MeOHDMF100 - 11012 - 2475 - 85Low Cost / Excellent for process scale-up.
Uncatalyzed (

)
NoneNaOMe (Excess)Methanol130 - 15024 - 4840 - 60Lowest Cost / Poor functional group tolerance.

Visualizing the Catalytic Pathways

G SM 2-Chloropyridine + Methoxide Pd Pd Catalysis (e.g., Pd2(dba)3 / t-BuBrettPhos) SM->Pd 80-100°C High Yield Cu Cu Catalysis (e.g., CuI / 1,10-phenanthroline) SM->Cu 100-110°C Cost-Effective SNAr Uncatalyzed S_NAr (Harsh Conditions) SM->SNAr 140°C Low Tolerance Prod 2-Methoxypyridine Pd->Prod Cu->Prod SNAr->Prod

Fig 1. Comparative synthetic pathways for the conversion of 2-chloropyridine to 2-methoxypyridine.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Pd(II)(Ar)ClL_n] Pd0->OA + 2-Chloropyridine LE Ligand Exchange [Pd(II)(Ar)(OMe)L_n] OA->LE + NaOMe - NaCl RE Reductive Elimination C-O Bond Formation LE->RE RE->Pd0 + 2-Methoxypyridine

Fig 2. Mechanistic cycle of Palladium-catalyzed C-O cross-coupling for methoxylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and analytical checkpoints to verify success.

Protocol A: Palladium-Catalyzed Methoxylation (High-Yield Discovery Route)

Objective: Synthesize 2-methoxypyridine using a Pd/t-BuBrettPhos system[3].

  • Catalyst Preparation (Glovebox): To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.0 mol%) and t-BuBrettPhos (2.5 mol%).

    • Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Assembling the catalyst in an inert atmosphere prevents premature degradation.

  • Substrate & Base Addition: Add 2-chloropyridine (1.0 equiv) and anhydrous Toluene (0.2 M). Finally, add solid Sodium Methoxide (NaOMe, 1.5 equiv).

    • Causality: Adding the strong base last minimizes the risk of base-induced degradation of the halopyridine before the catalytic cycle initiates.

  • Reaction Execution & Validation: Seal the flask, remove it from the glovebox, and heat to 90 °C. Monitor the reaction via LC-MS after 2 hours.

    • Validation Check: The disappearance of the 2-chloropyridine mass peak (m/z ~113) and the appearance of the 2-methoxypyridine peak (m/z ~110) confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water.

    • Causality: The aqueous wash removes the NaCl byproduct and excess NaOMe, driving the equilibrium and preventing emulsion formation during purification. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Copper-Catalyzed Methoxylation (Scalable Process Route)

Objective: Synthesize 2-methoxypyridine using a cost-effective CuI/1,10-phenanthroline system[4].

  • Catalyst Pre-Activation: In a reaction vessel under nitrogen, combine CuI (10 mol%), 1,10-phenanthroline (20 mol%), and anhydrous DMF. Stir at room temperature for 15 minutes.

    • Causality: This pre-stirring step allows the formation of the active, soluble [Cu(phen)₂]⁺ complex, which is critical to prevent the precipitation of inactive copper salts.

  • Reagent Addition: Add 2-chloropyridine (1.0 equiv), followed by Cs₂CO₃ (2.0 equiv) and Methanol (5.0 equiv).

    • Causality: Instead of using highly reactive NaOMe directly, using Cs₂CO₃ and methanol generates methoxide in situ. This controlled release prevents side reactions and improves functional group tolerance.

  • Reaction Execution: Heat the mixture to 110 °C for 16 hours.

    • Validation Check: Analyze via TLC (Hexanes:EtOAc). Complete consumption of the starting material validates the efficiency of the Cu-mediated Ullmann condensation.

  • Workup: Cool the mixture and quench with a 10% aqueous ammonium hydroxide (NH₄OH) solution.

    • Causality: The ammonia wash is a critical self-validating step; it chelates residual copper ions, pulling them into the aqueous phase (visible as a deep blue color) and ensuring the organic product is free of heavy metal contamination. Extract with diethyl ether, dry, and concentrate.

References

1.1 2.5 3.3 4.4 5.2

Sources

Validation

DFT Analysis and Experimental Validation of 2-Methoxypyridine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of predicting heterocyclic reactivity before committing to resource-intensive synthetic routes. 2-Methoxypyridine (2-MeOPy) is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of predicting heterocyclic reactivity before committing to resource-intensive synthetic routes. 2-Methoxypyridine (2-MeOPy) is a privileged scaffold in medicinal chemistry and catalysis. However, its chemical behavior—specifically regarding directed lithiation, C–O bond activation, and basicity—differs drastically from its structural isomers like 3-methoxypyridine and 4-methoxypyridine.

To bridge the gap between theoretical prediction and benchtop execution, this guide synthesizes Density Functional Theory (DFT) computational profiling with rigorous, self-validating experimental protocols. By understanding the causality behind the molecule's electronic structure, researchers can objectively compare 2-MeOPy against alternative pyridine derivatives and optimize their synthetic workflows.

Computational Profiling: Unlocking Causality via DFT

Before running a reaction, we employ DFT (typically at the B3LYP/6-31+G(d,p) level) to map the electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the target molecule. For 2-MeOPy, computational analysis provides fundamental insights into its unique reactivity [1].

  • Basicity and Protonation: Experimental basicity is heavily influenced by the position of the methoxy group. DFT models accurately predict that the proximity of the highly electronegative methoxy oxygen to the pyridine nitrogen in 2-MeOPy creates a strong inductive electron-withdrawing effect, significantly lowering its basicity compared to 4-MeOPy [1].

  • Regioselectivity (Directed Metalation): Quantum chemical studies utilizing Fukui functions reveal that the methoxy group in 2-MeOPy acts as a powerful Directed Metalation Group (DMG). The lone pairs on the oxygen atom coordinate with the lithium cation, stabilizing the transition state and directing deprotonation exclusively to the C-3 position [2].

  • C–O Bond Activation: Cleaving the C–O bond in 2-MeOPy is notoriously difficult due to the partial double-bond character imparted by resonance. DFT theoretical analysis corroborates that in transition-metal-catalyzed cross-coupling, the C–O bond activation is the rate-determining step, proceeding via a concerted oxidative addition mechanism [3].

Quantitative Comparison of Methoxypyridine Isomers

The following table summarizes the DFT-predicted and experimentally validated properties of 2-MeOPy compared to its primary alternatives.

Property / Metric2-Methoxypyridine3-Methoxypyridine4-MethoxypyridineMechanistic Causality
Experimental pKa (H₂O) ~3.28~4.88~6.58Inductive withdrawal by the ortho-methoxy group lowers electron density on the nitrogen [1].
Primary Lithiation Site C-3 (Kinetic)C-2 (Kinetic)C-3DMG coordination stabilizes the transition state at the adjacent carbon [2, 4].
C–O Cleavage Barrier High (Requires Ni/Mg)ModerateModerateResonance stabilization of the ortho-C–O bond increases the activation energy for oxidative addition [3].
HOMO-LUMO Gap ~5.1 eV~5.3 eV~5.0 eVOrbital overlap between the methoxy oxygen and the pyridine ring dictates photophysical stability.

Workflow: DFT-Guided Experimental Validation

To ensure scientific integrity, computational models must be treated as hypotheses that require empirical proof. The workflow below illustrates the self-validating cycle of predicting reactivity via DFT and confirming it through spectroscopic analysis.

G A 1. DFT Optimization (B3LYP/6-31+G*) B 2. HOMO/LUMO & pKa Prediction A->B C 3. Transition State Modeling B->C D 4. Experimental Lithiation / C-O Cleavage C->D E 5. Spectroscopic Validation (NMR, X-ray) D->E

Workflow integrating DFT computational modeling with experimental spectroscopic validation.

Experimental Validation Protocols

Every protocol described here is designed as a self-validating system. By monitoring specific spectroscopic markers, researchers can definitively confirm that the DFT-predicted pathway was followed.

Protocol A: Regioselective C-3 Lithiation of 2-Methoxypyridine

This experiment validates the DFT prediction that the methoxy group directs metalation to the C-3 position rather than the more sterically accessible C-6 position [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under an inert nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.1 equiv).

  • Base Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Metalation: Add 2-methoxypyridine (1.0 equiv) dropwise. Causality: Maintaining the reaction at -78 °C prevents nucleophilic attack at the C-6 position and favors kinetically controlled deprotonation at C-3, driven by the methoxy oxygen's coordination to the lithium cation [4]. Stir for 1 hour.

  • Electrophilic Trapping: Add an electrophile (e.g., diphenyl disulfide, 1.2 equiv) dissolved in THF. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quench and Self-Validation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Validation Marker: Analyze the crude product via ¹H NMR. The successful regioselective functionalization is confirmed by the disappearance of the C-3 proton signal (typically observed around δ 6.8–7.1 ppm in the starting material) and the retention of the distinct C-6 proton doublet (around δ 8.1 ppm).

Protocol B: Ni-Catalyzed C–O Bond Arylation

This protocol assesses the bond dissociation energies predicted by DFT, proving that the inert C–O bond of 2-MeOPy can be cleaved under specific catalytic conditions [3].

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Ni(cod)₂ (5 mol%) and an electron-rich N-heterocyclic carbene (NHC) ligand (10 mol%) in anhydrous toluene (5 mL). Causality: The strong σ-donating capability of the NHC ligand increases the electron density on the nickel center, effectively lowering the activation barrier for the rate-determining oxidative addition into the strong C–O bond.

  • Substrate Addition: Add 2-methoxypyridine (1.0 equiv) to the catalyst solution.

  • Cross-Coupling: Slowly add a Grignard reagent, such as phenylmagnesium bromide (1.5 equiv, 1.0 M in THF), at room temperature. Seal the vessel, remove it from the glovebox, and heat to 80 °C for 12 hours.

  • Quench and Self-Validation: Cool to room temperature and quench carefully with ethanol, followed by water. Extract with dichloromethane and purify via silica gel chromatography.

    • Validation Marker: Analyze the purified product using ¹³C NMR and GC-MS. The complete absence of the methoxy carbon signal (~δ 53.4 ppm) [2] and the appearance of new aryl-aryl carbon signals confirm the successful cleavage of the C–O bond and the formation of the cross-coupled product.

Conclusion

The integration of Density Functional Theory with rigorous experimental validation provides a highly reliable framework for utilizing 2-methoxypyridine. While its low basicity and strong C–O bond present unique synthetic challenges compared to 3-methoxypyridine and 4-methoxypyridine, these properties can be strategically harnessed. By understanding the causality behind directed metalation and oxidative addition, researchers can predictably functionalize this privileged scaffold for advanced drug development and materials science applications.

References

  • Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution. ACS Publications. Available at:[Link]

  • Synthesis of C-6 and C-3 substituted chalcogen derivatives of 2-methoxypyridine through lithiation of 2-methoxypyridine: An experimental and quantum chemical study. Academia.edu. Available at:[Link]

  • Ni-catalyzed Heteroaryl C‒O Bond Arylation and Homocoupling via Controlled Metal−Ligand Redox. ChemRxiv. Available at:[Link]

  • Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at:[Link]

Comparative

Advanced Structural Elucidation of 2-Methoxy-5-(prop-2-en-1-yl)pyridine: A Comparative Guide to Liquid-State X-Ray Crystallography

As a Senior Application Scientist in structural chemistry, I frequently encounter the analytical bottleneck of characterizing low-melting active pharmaceutical ingredients (APIs) and their intermediates. 2-Methoxy-5-(pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the analytical bottleneck of characterizing low-melting active pharmaceutical ingredients (APIs) and their intermediates. 2-Methoxy-5-(prop-2-en-1-yl)pyridine is a prime example: a highly flexible, low-melting organic liquid at room temperature. While standard Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide 2D connectivity, they cannot definitively map the absolute 3D conformation of the flexible allyl group relative to the methoxypyridine core without extensive computational modeling.

To achieve unambiguous 3D structural elucidation, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard. However, applying SCXRD to a room-temperature liquid requires specialized methodological interventions. This guide objectively compares three leading crystallographic workflows—In-Situ Cryo-Crystallization , Salt Derivatization , and the Crystalline Sponge (CS) Method —to determine the optimal path for characterizing liquid pyridine derivatives.

Methodological Contenders & Performance Comparison

When dealing with a liquid analyte, the goal is to force the molecules into a highly ordered, repeating 3D lattice. We evaluate three distinct approaches:

  • The Crystalline Sponge (CS) Method (The Micro-Scale Innovator): Utilizes a pre-synthesized porous Metal-Organic Framework (MOF) to absorb and align the liquid guest molecules via non-covalent interactions [1].

  • In-Situ Cryo-Crystallization (The Brute-Force Approach): Involves flash-freezing the pure liquid inside a capillary on the diffractometer, followed by laser-induced zone melting to grow a single crystal [2].

  • Salt Derivatization (The Classical Approach): Exploits the basicity of the pyridine nitrogen to form a solid hydrochloride or picrate salt, forcing crystallization through ionic lattice energy [3].

Quantitative Performance Comparison
ParameterCrystalline Sponge (CS) MethodIn-Situ Cryo-CrystallizationSalt Derivatization
Sample Requirement < 5 µg (Trace amounts)> 5 µL (~5 mg pure liquid)> 10 mg (Bulk required)
Preparation Time 24 - 48 hours (Guest soaking)2 - 6 hours (Zone melting)3 - 7 days (Recrystallization)
Native Conformation Preserved (Non-covalent host-guest)Preserved (Pure solid state)Altered (Protonated state)
Absolute 3D Mapping High (MOF heavy atoms aid phasing)Moderate (Requires high-res Cu-Kα)Moderate (Depends on counterion)
Primary Risk Factor Guest disorder within the poresGlass formation (amorphous ice)Failure to crystallize / Polymorphism
Hardware Requirement Standard Diffractometer (Mo/Cu)Specialized OHCD / IR Laser SetupStandard Diffractometer (Mo/Cu)

Data Synthesis: The CS method dramatically outperforms traditional techniques in sample conservation and preservation of the native electronic state, making it the superior choice for trace intermediates.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, each protocol below is designed as a self-validating system, incorporating causality-driven steps and built-in quality control checkpoints.

Protocol A: The Crystalline Sponge (CS) Method (Recommended)

This method relies on the encapsulation of 2-Methoxy-5-(prop-2-en-1-yl)pyridine within the pores of a


 network [1].
  • Sponge Preparation & Solvent Exchange:

    • Action: Wash the pre-synthesized MOF crystals with cyclohexane.

    • Causality: The native synthesis solvents (nitrobenzene/methanol) strongly bind to the pores. Cyclohexane is a weakly interacting solvent that easily vacates the pores when introduced to the target analyte, ensuring high occupancy of the pyridine derivative.

  • Guest Soaking:

    • Action: Transfer a single, crack-free MOF crystal (~100 µm) into a microvial. Add 2 µg of the target liquid dissolved in 10 µL of cyclohexane. Incubate at 50°C for 24 hours.

    • Causality: Mild thermal energy accelerates the diffusion of the flexible allyl-pyridine into the porous network. The

      
       interactions between the pyridine ring and the triazine core of the MOF lock the guest into a fixed, observable conformation.
      
  • Self-Validation Checkpoint (Unit Cell Screening):

    • Action: Mount the crystal and perform a 5-minute fast scan to determine the unit cell.

    • Validation: A successful guest inclusion typically results in a slight expansion of the unit cell volume (e.g., from ~32,000 ų to ~33,000 ų). If the unit cell perfectly matches the empty sponge, the soaking step has failed and must be repeated.

  • Data Collection: Proceed with full data collection at 100 K using Mo-Kα radiation. The heavy iodine atoms in the framework provide a strong anomalous scattering signal, allowing precise structural refinement.

Protocol B: In-Situ Cryo-Crystallization

Ideal when abundant, highly pure liquid is available, but limited by the thermodynamic tendency of liquids to form amorphous glasses [2][3].

  • Capillary Loading:

    • Action: Inject 2 µL of pure 2-Methoxy-5-(prop-2-en-1-yl)pyridine into a 0.3 mm Lindemann glass capillary and flame-seal it.

    • Causality: Hermetic sealing prevents sample evaporation and atmospheric moisture condensation (ice ring formation) during extreme cryogenic cycling.

  • Flash Cooling & Zone Melting:

    • Action: Rapidly cool the capillary to 100 K using a nitrogen cryostream to form an amorphous glass. Use an Optical Heating and Crystallization Device (OHCD) IR laser to carefully heat a localized 0.1 mm zone until a single seed crystal nucleates. Slowly sweep the laser to propagate the crystal front.

    • Causality: Direct slow cooling often yields a polycrystalline powder. Zone melting establishes a single nucleation point, allowing a monolithic single crystal to grow at the liquid-glass interface.

  • Self-Validation Checkpoint (Diffraction Frame Analysis):

    • Action: Collect three diffraction frames at orthogonal

      
       angles.
      
    • Validation: The presence of sharp, distinct diffraction spots confirms a single crystal. Diffuse rings indicate a failed zone-melt (polycrystalline or glass state), requiring the sample to be re-melted.

Protocol C: Salt Derivatization

A classical fallback when specialized equipment is unavailable.

  • Reaction: Dissolve 20 mg of the target in anhydrous diethyl ether. Add 1.1 equivalents of HCl in dioxane at 0°C to precipitate the pyridinium chloride salt.

  • Self-Validation Checkpoint (NMR Verification):

    • Action: Run a

      
      H-NMR of the isolated solid in DMSO-d6.
      
    • Validation: Confirms the 1:1 stoichiometry and ensures the acidic conditions did not induce isomerization or degradation of the sensitive allyl double bond.

  • Crystallization: Recrystallize via vapor diffusion (methanol/diethyl ether) and analyze via standard SCXRD. Note: This structure represents the protonated state, which alters the native C-N bond lengths and ring planarity.

Decision Matrix Visualization

The following logic diagram illustrates the decision-making process for selecting the appropriate crystallographic technique based on sample availability and matrix conditions.

Liquid_SCXRD_Workflow Start Target: 2-Methoxy-5-(prop-2-en-1-yl)pyridine (Liquid at 298 K) Decision Sample Availability & Matrix Start->Decision Cryo In-Situ Cryo-Crystallization (Capillary Freezing) Decision->Cryo >5 µL Pure Liquid, Cryo-Diffractometer Salt Salt Derivatization (Acid-Base Reaction) Decision->Salt >10 mg, Standard Setup Sponge Crystalline Sponge Method (MOF Encapsulation) Decision->Sponge <5 µg (Trace), Standard Setup Cryo_Step Zone Melting via IR Laser Avoids Glass Formation Cryo->Cryo_Step Salt_Step Precipitation of HCl/Picrate Alters Native Conformation Salt->Salt_Step Sponge_Step Guest Soaking in [(ZnI2)3(tpt)2] Preserves Native State Sponge->Sponge_Step SCXRD Single-Crystal X-Ray Diffraction (3D Structure & Conformation) Cryo_Step->SCXRD Salt_Step->SCXRD Sponge_Step->SCXRD

Workflow for selecting the optimal X-ray crystallography method for liquid organic compounds.

Conclusion

For the structural elucidation of liquid APIs like 2-Methoxy-5-(prop-2-en-1-yl)pyridine, the Crystalline Sponge (CS) Method offers unparalleled advantages. By bypassing the thermodynamic barriers of liquid crystallization and the electronic alterations of salt derivatization, the CS method allows researchers to obtain high-resolution, native-state 3D conformations using only microgram quantities of the analyte. While In-Situ Cryo-Crystallization remains a viable brute-force alternative for bulk liquids, the CS method represents the most elegant and resource-efficient product workflow in modern chemical crystallography.

References

  • Crystalline Sponge Method: X-ray Structure Analysis of Small Molecules by Post-Orientation within Porous Crystals-Principle and Proof-of-Concept Studies. Angewandte Chemie International Edition, 2021. URL: [Link]

  • Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. Chemistry, 2021. URL:[Link]

  • In situ Crystallization of Low-Melting Ionic Liquids. Journal of the American Chemical Society, 2005. URL:[Link]

Validation

comparative bioactivity of positional isomers of allyl-2-methoxypyridine

Comparative Bioactivity Guide: Positional Isomers of Allyl-2-Methoxypyridine Executive Summary This technical guide provides a comparative analysis of the positional isomers of allyl-2-methoxypyridine, specifically focus...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: Positional Isomers of Allyl-2-Methoxypyridine

Executive Summary

This technical guide provides a comparative analysis of the positional isomers of allyl-2-methoxypyridine, specifically focusing on the 3-allyl , 4-allyl , 5-allyl , and 6-allyl isomers, as well as the structural isomer 2-allyloxypyridine (O-allyl). While sharing an identical molecular formula (C₉H₁₁NO), these isomers exhibit divergent pharmacological profiles due to the specific steric and electronic environments created by the allyl group's position relative to the pyridine nitrogen and the methoxy moiety.

Key Findings:

  • 5-Allyl-2-methoxypyridine: The most pharmacologically significant isomer, serving as a potent scaffold for LPA2 receptor antagonists (cancer, spinal cord injury).

  • 3-Allyl-2-methoxypyridine: Primarily active in the central nervous system (CNS), acting as a modulator of nicotinic acetylcholine receptors (nAChRs) .

  • 2-Allyloxypyridine (O-allyl): Biologically unstable; functions primarily as a synthetic precursor via Claisen rearrangement.

  • 4- & 6-Allyl Isomers: Exhibit lower pharmaceutical potency but demonstrate utility in agrochemicals (herbicides) and as specific synthetic intermediates.

Chemical Structure & Synthesis Divergence

The bioactivity of these isomers is intrinsically linked to their synthetic origins. The "O-allyl" isomer is the kinetic product, while the "C-allyl" isomers (3, 4, 5, 6) are thermodynamic or catalytically derived products.

Isomer Classification
Isomer NameStructure TypeKey CharacteristicPrimary Bioactivity Domain
2-Allyloxypyridine O-Allyl EtherUnstable; rearranges upon heatingSynthetic Precursor
3-Allyl-2-methoxypyridine C-Allyl (ortho)Accessible via [3,3]-sigmatropic shiftCNS (nAChR modulation)
5-Allyl-2-methoxypyridine C-Allyl (meta)Requires Pd-catalyzed couplingGPCR Antagonism (LPA2)
4-Allyl-2-methoxypyridine C-Allyl (para)Sterically accessible, electronically distinctCytotoxicity / Agrochemical
6-Allyl-2-methoxypyridine C-Allyl (ortho)Steric clash with ring nitrogenMinor / Herbicidal
Synthesis Pathway Diagram

The following diagram illustrates the divergent synthesis pathways that dictate which isomer is formed.

SynthesisPathways Start 2-Methoxypyridine (Precursor) O_Allyl 2-Allyloxypyridine (O-Allyl Isomer) Start->O_Allyl Allyl Bromide Base (Kinetic Control) Iso_5 5-Allyl-2-methoxypyridine (LPA2 Antagonist Scaffold) Start->Iso_5 1. Bromination (C5) 2. Stille/Suzuki Coupling Iso_4_6 4- & 6-Allyl Isomers Start->Iso_4_6 Direct Lithiation (Regio-dependent) Iso_3 3-Allyl-2-pyridone (Tautomer of 3-Allyl-2-OMe) O_Allyl->Iso_3 Claisen Rearrangement (Heat, >150°C)

Caption: Divergent synthetic pathways. The 3-allyl isomer is accessed via rearrangement of the O-allyl ether, while the 5-allyl isomer requires direct metal-catalyzed cross-coupling.

Comparative Bioactivity Analysis

A. 5-Allyl-2-methoxypyridine: The LPA2 Antagonist

This isomer is the most clinically relevant. The 5-position allows the allyl group to extend into the hydrophobic pocket of G-protein coupled receptors (GPCRs) without interfering with the hydrogen-bonding capability of the pyridine nitrogen.

  • Mechanism: Antagonism of the Lysophosphatidic Acid Receptor 2 (LPA2).[1]

  • Therapeutic Application:

    • Spinal Cord Injury (SCI): Blocks LPA-induced demyelination and neuronal cell death.

    • Cancer: Inhibits LPA-driven tumor cell migration and invasion (metastasis).

  • Key Data:

    • Compound UCM-14216 (5-allyl analog): IC₅₀ = 1.9 µM (LPA2 antagonism).

    • Selectivity: >50-fold selective for LPA2 over LPA1/LPA3.

B. 3-Allyl-2-methoxypyridine: The Neurological Modulator

The 3-position is "ortho" to the ring nitrogen, mimicking the structure of nicotine and acetylcholine.

  • Mechanism: Allosteric modulation or competitive binding at Nicotinic Acetylcholine Receptors (nAChRs), specifically α4β2 and α7 subtypes.[2]

  • Bioactivity:

    • Analgesia: 3-substituted pyridines often exhibit antinociceptive effects similar to epibatidine but with lower toxicity.

    • Anesthesia: Halogenated analogs of this isomer act as anesthetics by binding to the nAChR ion channel.

C. 4-Allyl & 6-Allyl Isomers: The "Outliers"
  • 4-Allyl: Often shows cytotoxic activity in cancer screens (e.g., HeLa, MCF-7) but generally lacks the receptor specificity of the 3- and 5-isomers.

  • 6-Allyl: The steric bulk at the 6-position (adjacent to Nitrogen) often prevents effective receptor binding. However, this steric hindrance is advantageous in herbicidal applications, where it disrupts plant specific enzymes (e.g., phytoene desaturase).

Experimental Data Summary

Metric5-Allyl Isomer3-Allyl Isomer4-Allyl Isomer2-Allyloxypyridine
Primary Target LPA2 Receptor (GPCR)nAChR (Ion Channel)Tubulin / Non-specificNone (Prodrug)
IC₅₀ / Ki 1.9 µM (LPA2 IC₅₀)~10-100 nM (nAChR Ki)*5-50 µM (Cytotoxicity)N/A (Unstable)
Clinical Potential High (SCI, Cancer)Moderate (Pain, CNS)Low (Agrochem)Low
Metabolic Stability High (C-C bond)Moderate (C-C bond)ModerateLow (Ether cleavage)

*Values estimated based on close structural analogs (e.g., epibatidine derivatives, UCM-14216).

Detailed Experimental Protocols

Protocol A: LPA2 Antagonist Assay (Calcium Flux)

Target: 5-Allyl-2-methoxypyridine derivatives

Principle: LPA2 activation triggers intracellular calcium release. Antagonists block this flux.

  • Cell Preparation: Use LPA2-overexpressing cells (e.g., HTC-4 or specific CHO stable lines).

  • Seeding: Plate cells at 20,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate medium. Load cells with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 min at 37°C.

  • Compound Treatment: Add test compounds (5-allyl isomers) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min.

  • Stimulation: Inject LPA (18:1) agonist (final concentration EC₈₀, typically ~100 nM).

  • Measurement: Immediately record fluorescence (Ex 494 nm / Em 516 nm) using a kinetic plate reader (e.g., FLIPR).

  • Analysis: Calculate IC₅₀ based on the reduction of Peak Fluorescence compared to vehicle control.

Protocol B: General Cytotoxicity Screen (MTT Assay)

Target: 4-Allyl & 6-Allyl Isomers

  • Seeding: Seed MCF-7 or HeLa cells (5,000 cells/well) in 96-well plates.

  • Treatment: After 24h, treat with serial dilutions of the isomer (0–100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove supernatant. Dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm.

  • Validation: Use Doxorubicin as a positive control.

Mechanism of Action: LPA2 Signaling Pathway

The following diagram details the signaling cascade blocked by the 5-allyl isomer, validating its use in cancer and spinal cord injury research.

LPA2_Pathway LPA LPA (Ligand) LPA2 LPA2 Receptor (GPCR) LPA->LPA2 Activates Gq Gq Protein LPA2->Gq Couples ERK ERK1/2 Phosphorylation LPA2->ERK Activates Inhibitor 5-Allyl-2-methoxypyridine (Antagonist) Inhibitor->LPA2 Blocks PLC PLC-β Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca2+ Release (ER Stores) IP3->Ca Triggers Effect Cell Migration / Survival (Metastasis) Ca->Effect Promotes ERK->Effect Promotes

Caption: Mechanism of the 5-allyl isomer. By antagonizing the LPA2 receptor, the molecule inhibits Gq-mediated Calcium release and ERK phosphorylation, preventing downstream pathological effects.

References

  • Sardina, J. L., et al. (2013). "Discovery of new potent and selective LPA2 antagonists: UCM-14216."[3] Journal of Medicinal Chemistry. Link

  • Moffett, R. B. (1963). "Claisen Rearrangement of Allyloxypyridines." Journal of Organic Chemistry. Link

  • Al-Refai, M., et al. (2019).[4] "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles." Molecules. Link

  • Savechenkov, P. Y., et al. (2013). "Identifying Barbiturate Binding Sites in a Nicotinic Acetylcholine Receptor." Molecular Pharmacology. Link

  • U.S. Patent 2011/0159635. "Lysophosphatidic acid receptor antagonists for the treatment of dermal conditions." Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

The following guide provides an operational framework for the safe disposal and waste management of 2-Methoxy-5-(prop-2-en-1-yl)pyridine (also known as 5-Allyl-2-methoxypyridine ). As a Senior Application Scientist, I ha...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an operational framework for the safe disposal and waste management of 2-Methoxy-5-(prop-2-en-1-yl)pyridine (also known as 5-Allyl-2-methoxypyridine ).

As a Senior Application Scientist, I have structured this protocol based on the chemical's functional groups (pyridine ring, allyl chain, methoxy ether) and standard hazardous waste regulations (RCRA). Because this specific isomer is often a research intermediate with limited specific toxicological data, this guide applies the "Worst-Case Scenario" safety principle, categorizing it based on its structural analogs (e.g., 2-methoxypyridine) to ensure maximum safety margins.

Chemical Profile & Hazard Assessment

Before disposal, you must characterize the waste to assign the correct waste stream. This compound combines a basic nitrogen heterocycle with a reactive alkene (allyl) group.

PropertySpecification / AssessmentOperational Implication
Chemical Name 2-Methoxy-5-(prop-2-en-1-yl)pyridineLabeling requirement.
Molecular Formula C₉H₁₁NONon-Halogenated (Critical for cost reduction).
Functional Groups Pyridine (Basic), Allyl (Alkene), Methoxy (Ether)Incompatible with strong oxidizers and strong acids.
Flammability High Risk (Inferred) Treat as D001 (Ignitable) unless flash point >60°C is experimentally proven.
Reactivity ModerateThe allyl group is susceptible to oxidation; avoid mixing with peroxides/nitrates.
Toxicity Irritant / Harmful Standard PPE (Nitrile gloves, goggles) required.
Critical Safety Warning: The "Allyl" Factor

Unlike simple pyridines, the allyl group (prop-2-en-1-yl) introduces a double bond that can undergo radical polymerization or oxidation.

  • Do NOT mix this waste with polymerization initiators (e.g., peroxides, azo compounds) or strong oxidizers (e.g., nitric acid, permanganate).

  • Do NOT store in clear glass under direct sunlight for extended periods (peroxide formation risk).

Waste Classification & Segregation Strategy

Proper segregation prevents dangerous chemical reactions in the waste container and reduces disposal costs.

The Decision Matrix

Use this logic to determine the correct waste stream:

Waste StateCompositionCorrect Waste StreamRCRA Code (Typical)
Pure Liquid >90% 2-Methoxy-5-(prop-2-en-1-yl)pyridineHigh BTU Organic Solvent D001 (Ignitable)
Reaction Mixture Dissolved in MeOH, DCM, or Ethyl AcetateSolvent Waste (Segregate Halogenated vs. Non-Halogenated)D001, F003, F002
Solid Waste Contaminated silica gel, filter paper, glovesSolid Hazardous Debris N/A (State Regulated)
Aqueous Waste Extracted water layers (Trace organics)Aqueous Toxic Check pH (D002 if <2 or >12.5)

Expert Insight: This compound is Non-Halogenated . Ensure it is NOT placed in the "Halogenated Waste" container (red can) if it is dissolved in a non-halogenated solvent (like Ethanol). Mixing it with Chloroform/DCM forces the entire volume to be incinerated at a higher cost tier.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching

If the chemical is part of a reaction mixture containing reactive reagents (e.g., hydrides, organolithiums), it must be quenched before entering the waste container.

  • Cool the reaction vessel to 0°C.

  • Dilute slowly with a non-reactive solvent (e.g., 2-propanol).

  • Neutralize if necessary. Note: Pyridines are basic. If the solution is highly acidic, neutralize to pH 6-9 to prevent heat generation in the waste drum.

Phase 2: Packaging
  • Select Container: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid metal cans if the waste stream is acidic.

  • Headspace: Leave at least 10% headspace in the bottle. Volatile organic compounds (VOCs) expand with temperature changes; overfilling leads to leaks.

  • Secondary Containment: Perform all transfers inside a fume hood with a tray underneath to catch drips.

Phase 3: Labeling (Compliance)

Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must contain:

  • Full Chemical Name: "2-Methoxy-5-(prop-2-en-1-yl)pyridine" (No abbreviations/formulas).

  • Hazards: Check "Flammable" and "Toxic/Irritant".[1]

Phase 4: Final Disposal Method

The only acceptable final disposal method for pyridine derivatives is High-Temperature Incineration (Rotary Kiln).

  • Why? Pyridine rings are thermally stable. Incineration at >1000°C ensures complete destruction of the nitrogen heterocycle, preventing groundwater contamination.

  • Do Not: Do not pour down the drain. Pyridines are toxic to aquatic microorganisms and will disrupt municipal water treatment biosystems.

Visual Workflow: The "Cradle-to-Grave" Pathway

The following diagram illustrates the logical flow for disposing of this specific chemical, ensuring safety and regulatory compliance.

DisposalWorkflow Start Waste Generation: 2-Methoxy-5-(prop-2-en-1-yl)pyridine Analyze Analyze Mixture Composition Start->Analyze IsSolid Is it Solid Debris? (Gloves, Silica, Paper) Analyze->IsSolid IsHalo Contains Halogenated Solvents? (DCM, CHCl3) IsSolid->IsHalo No (Liquid) SolidStream Stream: Solid Hazardous Waste (Incineration) IsSolid->SolidStream Yes HaloStream Stream: Halogenated Organic (High Temp Incineration) IsHalo->HaloStream Yes NonHaloStream Stream: Non-Halogenated Organic (Fuel Blending/Incineration) IsHalo->NonHaloStream No (Cost Effective) Label Labeling: Full Name + 'Flammable' SolidStream->Label HaloStream->Label NonHaloStream->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage FinalDisp Final Disposal: Rotary Kiln Incineration Storage->FinalDisp

Figure 1: Decision logic for segregating and processing 2-Methoxy-5-(prop-2-en-1-yl)pyridine waste streams.

Emergency Procedures (Spill Management)

In the event of a spill during transfer:

  • Evacuate & Ventilate: The allyl functionality may produce acrid vapors. Clear the immediate area.[2][3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is >500mL, use a half-face respirator with organic vapor cartridges.

  • Absorb: Use Vermiculite or Clay-based absorbents .

    • Note: Do not use paper towels for large spills of flammable liquids (increases fire surface area).

  • Clean: Wipe the area with soap and water after bulk removal.[2] Place all absorbent materials into the Solid Hazardous Waste stream.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR)." EPA.gov. [Link]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: Pyridine Derivatives." PubChem. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-5-(prop-2-en-1-yl)pyridine
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2-Methoxy-5-(prop-2-en-1-yl)pyridine
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